Product packaging for Deoxyandrographolide(Cat. No.:CAS No. 79233-15-1)

Deoxyandrographolide

Cat. No.: B190950
CAS No.: 79233-15-1
M. Wt: 334.4 g/mol
InChI Key: DAXSYTVXDSOSIE-HNJRGHQBSA-N
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Description

Deoxyandrographolide is a principal bioactive ent-labdane diterpenoid lactone, predominantly isolated from the medicinal plant Andrographis paniculata . It is recognized for its multifaceted research value in pharmacology and drug discovery, demonstrating significant antiviral, anti-aging, and anti-inflammatory properties in scientific studies. In antiviral research, this compound has shown promising activity against the Foot-and-Mouth Disease Virus (FMDV). It inhibits viral replication by targeting the virus's 3C protease (3Cpro), an enzyme essential for its life cycle. The compound exhibited an EC50 (half-maximal effective concentration) of 36.47 ± 0.07 µM in cell-based assays and an IC50 (half-maximal inhibitory concentration) of 25.58 ± 1.41 µM against the 3Cpro enzyme itself . Furthermore, it interferes with the virus's ability to counteract the host's innate immune response by derepressing interferon-stimulating gene (ISG) expression . Recent groundbreaking research highlights its novel potential in combating vascular senescence (aging). This compound has been found to reduce key aging biomarkers such as p16, p21, γH2A.X, and p53. Its mechanism of action is mediated through binding to Histone Deacetylase 1 (HDAC1), inhibiting its ubiquitination degradation, thereby enhancing chromosomal stability—an effect that is dependent on the presence of HDAC1 . Like its analog andrographolide, this compound is also investigated for its anti-inflammatory activity, which may involve the modulation of multiple signaling pathways, including NF-κB . Its favorable pharmacokinetic profile, including higher predicted oral bioavailability (56.3%) compared to andrographolide, makes it an attractive scaffold for chemical derivation and the development of novel therapeutic agents . This compound is supplied as a high-purity reference standard exclusively for non-clinical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O4 B190950 Deoxyandrographolide CAS No. 79233-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,16-17,21-22H,4-8,10-12H2,1-3H3/t16-,17+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXSYTVXDSOSIE-HNJRGHQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CCC(C(C2CC1)(C)CO)O)C)CCC3=CCOC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@]2(CC[C@H]([C@@]([C@H]2CC1)(C)CO)O)C)CCC3=CCOC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616868
Record name 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79233-15-1
Record name 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Deoxyandrographolide's Anti-Cancer Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxyandrographolide, a diterpenoid lactone derived from the plant Andrographis paniculata, has emerged as a promising natural compound in oncological research. Exhibiting potent anti-cancer properties across a spectrum of cancer cell lines, its therapeutic potential is rooted in its ability to modulate critical signaling pathways, induce programmed cell death (apoptosis), trigger cell cycle arrest, and inhibit metastasis. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in cancer cells, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Core Mechanisms of Action

This compound and its parent compound, andrographolide, exert their anti-cancer effects through a multi-pronged approach, targeting key cellular processes that are often dysregulated in cancer.

Modulation of Key Signaling Pathways

This compound has been shown to interfere with several signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[1]

  • Inhibition of NF-κB Signaling: A primary mechanism of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] NF-κB is a key transcription factor that promotes inflammation, cell survival, and proliferation in cancer cells.[3] By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines and survival proteins.[1][4]

  • Suppression of the PI3K/Akt/mTOR Pathway: The Phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[5] this compound and its derivatives have been demonstrated to downregulate this pathway, leading to decreased cancer cell proliferation and survival.[1][6]

  • Interference with JAK/STAT Signaling: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cytokine signaling and plays a role in cancer cell proliferation and survival.[7] this compound can inhibit this pathway, thereby reducing the proliferative signals in cancer cells.[1]

  • Modulation of MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8] this compound has been shown to activate the pro-apoptotic JNK and p38 pathways while inhibiting the pro-proliferative ERK pathway in some cancer cells.[9][10][11]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Key events include:

  • Activation of Caspases: Treatment with this compound leads to the activation of executioner caspases, such as caspase-3, which are central to the apoptotic process.[9]

  • Regulation of Bcl-2 Family Proteins: It modulates the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[5][12]

  • Involvement of p53: The tumor suppressor protein p53 can be activated by this compound, leading to the transcription of pro-apoptotic genes.[1][13]

Induction of Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[1][9][14] This prevents cancer cells from dividing and proliferating. The mechanism often involves the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[15] For instance, it can lead to the upregulation of the cell cycle inhibitor p27 and a reduction in Cdk4 levels.[15]

Anti-Metastatic Effects

This compound and its parent compound have been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.[4][11][16] This is achieved by:

  • Downregulation of Matrix Metalloproteinases (MMPs): MMPs, such as MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. This compound can suppress the expression and activity of these enzymes.[5][11]

  • Inhibition of Cell Adhesion Molecules: It can reduce the expression of adhesion molecules, such as ICAM-1, which are involved in tumor cell metastasis.[5]

Quantitative Data

The cytotoxic effects of this compound and its analogues have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeAssayIC50 (µM)Reference
MCF-7Breast CancerSRB Assay2.93 (for a derivative)[2]
DBTRG-05MGGlioblastomaWST-1 Assay13.95[17]
JurkatT-cell acute lymphoblastic leukemiaMTT Assay~50[18]
HCT-116Colon CancerCytotoxicity AssayNot specified[2]
KBOral CarcinomaMTT AssayNot specified[2]
P-388Murine LeukemiaSRB AssayNot specified[2]
A549Lung Cancer-Not specified[2]

Note: Specific IC50 values for this compound are often reported for its derivatives or grouped with its parent compound, andrographolide.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Deoxyandrographolide_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 This compound This compound This compound->PI3K Inhibits Akt Akt This compound->Akt JNK JNK This compound->JNK Activates p38 p38 This compound->p38 IKK IKK This compound->IKK Mitochondria Mitochondria This compound->Mitochondria Induces Stress PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis CellCycleArrest Cell Cycle Arrest p38->CellCycleArrest IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Releases NFkB->Proliferation Promotes Caspase3 Caspase-3 Caspase8->Caspase3 CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: this compound's multi-target action on cancer cell signaling pathways.

Experimental Workflows

Experimental_Workflows cluster_mtt MTT Cell Viability Assay cluster_apoptosis Apoptosis Assay (Flow Cytometry) cluster_wb Western Blot Analysis mtt1 Seed cancer cells in 96-well plate mtt2 Treat with this compound (various concentrations & times) mtt1->mtt2 mtt3 Add MTT solution and incubate mtt2->mtt3 mtt4 Add solubilization solution (e.g., DMSO) mtt3->mtt4 mtt5 Measure absorbance at 570 nm mtt4->mtt5 apop1 Treat cancer cells with This compound apop2 Harvest and wash cells apop1->apop2 apop3 Stain with Annexin V-FITC and Propidium Iodide (PI) apop2->apop3 apop4 Analyze by flow cytometry apop3->apop4 wb1 Treat cells and prepare protein lysates wb2 Quantify protein concentration wb1->wb2 wb3 SDS-PAGE and transfer to membrane wb2->wb3 wb4 Block and incubate with primary antibodies wb3->wb4 wb5 Incubate with HRP-conjugated secondary antibodies wb4->wb5 wb6 Detect chemiluminescence wb5->wb6

Caption: Standard experimental workflows to assess this compound's effects.

Detailed Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effects of this compound by measuring the metabolic activity of cells.[2]

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other suitable solubilization solution[2]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[1]

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is used to quantify apoptosis in cancer cells treated with this compound.[1][18][19]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[1]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.[1] Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.[18][20]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-p65, p65, Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells treated with or without this compound to extract total protein.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[2]

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent due to its ability to modulate multiple oncogenic signaling pathways, induce apoptosis and cell cycle arrest, and inhibit metastasis. The comprehensive data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic applications of this promising natural compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for cancer therapy.

References

The Biosynthesis of Deoxyandrographolide in Andrographis paniculata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of deoxyandrographolide and related diterpenoid lactones in the medicinal plant Andrographis paniculata. This document details the enzymatic steps, key intermediates, and regulatory aspects of this pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.

Core Biosynthesis Pathway of this compound and Related Diterpenoids

The biosynthesis of this compound and its derivatives originates from the general isoprenoid pathway, specifically the methylerythritol 4-phosphate (MEP) pathway, which is active in the plastids of plant cells. This pathway provides the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2]

The biosynthesis can be broadly divided into three stages:

  • Formation of the Diterpene Precursor: IPP and DMAPP are converted to the C20 precursor, geranylgeranyl pyrophosphate (GGPP), through the action of GGPP synthase (GGPPS).[2][3]

  • Cyclization to the Labdane Skeleton: GGPP undergoes a two-step cyclization process to form the characteristic ent-labdane skeleton.

  • Post-Cyclization Modifications: The labdane skeleton is then subjected to a series of oxidative modifications, including hydroxylations and lactone ring formation, catalyzed primarily by cytochrome P450 monooxygenases (CYPs), to produce the various andrographolides.

The key enzymatic steps leading to the formation of this compound and its derivatives are outlined below:

  • Step 1: Formation of ent-Copalyl Diphosphate (ent-CPP): Geranylgeranyl pyrophosphate (GGPP) is cyclized by ent-copalyl diphosphate synthase (CPS) to form ent-CPP. In A. paniculata, the isoform ApCPS2 is believed to be primarily responsible for providing the precursor for specialized diterpene biosynthesis.[4][5]

  • Step 2: Formation of the Diterpene Scaffold: While not explicitly detailed for this compound, a kaurene synthase-like (KSL) enzyme is presumed to convert ent-CPP to a diterpene hydrocarbon intermediate.

  • Step 3: Oxidative Modifications by Cytochrome P450s: A series of cytochrome P450 enzymes then modify the diterpene scaffold. Recent studies have elucidated the roles of several CYPs in the biosynthesis of andrographolide, with 14-deoxyandrographolide being a key intermediate.[4][6]

    • The formation of andrograpanin from ent-copalol is catalyzed by ApCYP71D587 and ApCYP71BE50.[4]

    • Formation of 14-Deoxyandrographolide: Andrograpanin is then hydroxylated at the C-3 position by CYP72A399 to produce 14-deoxyandrographolide.[4][6]

    • Formation of Andrographolide: 14-Deoxyandrographolide is subsequently hydroxylated at the C-14 position by CYP72F1 to yield andrographolide.[4]

  • Formation of other Deoxyandrographolides:

    • 14-Deoxy-11,12-didehydroandrographolide: The exact enzymatic step for the formation of this compound is not yet fully elucidated. It is a major diterpenoid in A. paniculata and may be formed from a common intermediate or through the modification of andrographolide or its precursors.

    • Neoandrographolide: This compound is a glycoside of andrograpanin. The glucosylation at the C-19 hydroxyl group of andrograpanin is catalyzed by a UDP-glucosyltransferase, ApUGT.[6][7]

The following diagram illustrates the proposed biosynthetic pathway:

Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_downstream Downstream Modifications G3P Glyceraldehyde-3-Phosphate MEP MEP Pathway G3P->MEP Pyruvate Pyruvate Pyruvate->MEP IPP IPP MEP->IPP DMAPP DMAPP IPP->DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP ApGGPPS2 DMAPP->GGPP ApGGPPS2 ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ApCPS2 ent_Copalol ent-Copalol ent_CPP->ent_Copalol Andrograpanin Andrograpanin ent_Copalol->Andrograpanin ApCYP71D587, ApCYP71BE50 This compound 14-Deoxyandrographolide Andrograpanin->this compound CYP72A399 Neoandrographolide Neoandrographolide Andrograpanin->Neoandrographolide ApUGT Andrographolide Andrographolide This compound->Andrographolide CYP72F1 Didehydroandrographolide 14-Deoxy-11,12-didehydroandrographolide

Biosynthesis pathway of this compound and related compounds.

Quantitative Data

The concentration of this compound and other major diterpenoids varies significantly depending on the plant tissue and developmental stage. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Major Diterpenoids in Different Tissues of Andrographis paniculata

CompoundLeaf (% dry weight)Stem (% dry weight)Root (% dry weight)Flowering Tops (% dry weight)Reference(s)
Andrographolide3.98 - 4.6860.533 - 0.570.03 - 0.0541.955[3][6][8]
14-Deoxyandrographolide12.373 (in first true leaves)---[9]
14-Deoxy-11,12-didehydroandrographolide-----
Neoandrographolide0.882 (in first true leaves)---[7][9]

Table 2: Andrographolide Content in Andrographis paniculata Extracts from Different Regions

RegionAndrographolide Content (%)Reference(s)
North Thailand11.40[10]
Central Thailand13.19[10]
South Thailand12.55[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthetic pathway.

Protocol for RNA Isolation, cDNA Synthesis, and qRT-PCR Analysis

This protocol outlines the steps for quantifying the expression levels of genes involved in the this compound biosynthesis pathway.

1. RNA Isolation:

  • Harvest fresh leaf tissue from A. paniculata and immediately freeze in liquid nitrogen.
  • Grind the frozen tissue to a fine powder using a mortar and pestle.
  • Isolate total RNA using a commercial plant RNA isolation kit, following the manufacturer's instructions.
  • Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

2. cDNA Synthesis:

  • Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.
  • Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's protocol.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Design gene-specific primers for the target genes (e.g., ApCPS2, CYP72A399, CYP72F1) and a reference gene (e.g., actin or tubulin).
  • Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
  • Perform the qRT-PCR reaction in a real-time PCR system with the following cycling conditions:
  • Initial denaturation: 95°C for 5 minutes
  • 40 cycles of:
  • Denaturation: 95°C for 30 seconds
  • Annealing: 58-60°C for 30 seconds
  • Extension: 72°C for 30 seconds
  • Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.

start [label="Plant Tissue Collection"]; rna_isolation [label="Total RNA Isolation"]; cdna_synthesis [label="cDNA Synthesis"]; q_pcr [label="qRT-PCR"]; data_analysis [label="Data Analysis (2-ΔΔCt)"];

start -> rna_isolation; rna_isolation -> cdna_synthesis; cdna_synthesis -> q_pcr; q_pcr -> data_analysis; }

Workflow for qRT-PCR analysis.
Protocol for Heterologous Expression and Functional Characterization of ApCPS2

This protocol describes the expression of ApCPS2 in E. coli and the subsequent in vitro assay to confirm its enzymatic activity.

1. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequence of ApCPS2 from A. paniculata cDNA using gene-specific primers with appropriate restriction sites.
  • Digest the PCR product and a suitable expression vector (e.g., pET-28a) with the corresponding restriction enzymes.
  • Ligate the digested ApCPS2 fragment into the expression vector and transform the ligation product into competent E. coli DH5α cells.
  • Select positive clones by colony PCR and confirm the sequence by Sanger sequencing.

2. Heterologous Expression:

  • Transform the confirmed expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.
  • Inoculate a larger culture with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow at a lower temperature (e.g., 16-25°C) for 12-16 hours.

3. Protein Purification:

  • Harvest the cells by centrifugation and resuspend in lysis buffer.
  • Lyse the cells by sonication and centrifuge to remove cell debris.
  • Purify the His-tagged ApCPS2 protein from the supernatant using a Ni-NTA affinity chromatography column.
  • Elute the purified protein and confirm its purity and size by SDS-PAGE.

4. In Vitro Enzyme Assay:

  • Prepare a reaction mixture containing the purified ApCPS2 protein, the substrate GGPP, and a suitable buffer with MgCl2.
  • Incubate the reaction at 30°C for 1-2 hours.
  • Stop the reaction by adding a stop solution (e.g., EDTA).
  • Treat the reaction product with alkaline phosphatase to dephosphorylate the product (ent-CPP) to ent-copalol.
  • Extract the product with an organic solvent (e.g., hexane or ethyl acetate).
  • Analyze the product by GC-MS and compare the retention time and mass spectrum with an authentic standard of ent-copalol.

cloning [label="Gene Cloning & Vector Construction"]; expression [label="Heterologous Expression in E. coli"]; purification [label="Protein Purification"]; assay [label="In Vitro Enzyme Assay"]; analysis [label="Product Analysis (GC-MS)"];

cloning -> expression; expression -> purification; purification -> assay; assay -> analysis; }

Workflow for enzyme functional characterization.
Protocol for In Vitro Assay of Cytochrome P450 Enzymes

This protocol provides a general method for assaying the activity of CYPs involved in this compound biosynthesis using yeast microsomes.

1. Heterologous Expression in Yeast:

  • Clone the full-length coding sequence of the target CYP (e.g., CYP72A399) and a cytochrome P450 reductase (CPR) into a yeast expression vector.
  • Transform the expression vector into a suitable yeast strain (e.g., Saccharomyces cerevisiae).
  • Grow the yeast culture and induce protein expression.

2. Microsome Isolation:

  • Harvest the yeast cells and spheroplast them to remove the cell wall.
  • Lyse the spheroplasts and perform differential centrifugation to isolate the microsomal fraction.
  • Resuspend the microsomal pellet in a suitable buffer.

3. In Vitro Enzyme Assay:

  • Prepare a reaction mixture containing the isolated microsomes, the substrate (e.g., andrograpanin for CYP72A399), an NADPH-regenerating system, and a suitable buffer.
  • Incubate the reaction at 30°C for 1-2 hours.
  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
  • Extract the product with the organic solvent.

4. Product Analysis:

  • Analyze the extracted product by HPLC or LC-MS.
  • Compare the retention time and mass spectrum of the product with an authentic standard of the expected product (e.g., 14-deoxyandrographolide).

Conclusion

The biosynthesis of this compound and its related diterpenoid lactones in Andrographis paniculata is a complex pathway involving multiple enzymatic steps. This guide has provided a detailed overview of the known and proposed steps in this pathway, from the initial precursors to the final bioactive compounds. The quantitative data presented highlights the tissue-specific accumulation of these compounds, and the detailed experimental protocols offer a practical framework for researchers to further investigate this important metabolic pathway. A thorough understanding of the biosynthesis of this compound is crucial for the metabolic engineering of this plant to enhance the production of these valuable medicinal compounds and for the development of novel therapeutic agents.

References

Deoxyandrographolide: A Technical Guide to its Pharmacological Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyandrographolide, a significant bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of considerable interest in pharmacological research. This technical guide provides a comprehensive overview of the pharmacological properties and therapeutic potential of this compound. It delves into its diverse biological activities, including anti-inflammatory, anticancer, antiviral, and hepatoprotective effects. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and illustrates the underlying molecular mechanisms through signaling pathway and workflow diagrams, serving as a vital resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a labdane diterpenoid and a derivative of andrographolide, the main bioactive constituent of Andrographis paniculata.[1] For centuries, this plant, known as the "King of Bitters," has been a staple in traditional medicine systems across Asia for treating a variety of ailments, including inflammatory conditions, infections, and liver disorders.[2] While structurally similar to andrographolide, this compound exhibits unique pharmacological profiles that warrant dedicated investigation for its therapeutic applications.

Pharmacological Properties

This compound demonstrates a broad spectrum of pharmacological activities, which are substantiated by a growing body of preclinical evidence.

Anti-inflammatory Activity

This compound and its derivatives are potent inhibitors of inflammatory pathways. A primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), typically trigger the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound derivatives have been shown to block the nuclear translocation of the p65 subunit, thereby preventing the expression of inflammatory cytokines like TNF-α and Interleukin-6 (IL-6).[3]

Anticancer Activity

The anticancer potential of this compound and its synthetic derivatives has been evaluated against various cancer cell lines. The cytotoxic effects are often attributed to the induction of cell cycle arrest and apoptosis.[4] For instance, 3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide has demonstrated potent cytotoxic activity against the HCT-116 human colon cancer cell line.[4] Furthermore, derivatives of 12-dithiocarbamoyl-14-deoxyandrographolide have shown significant cytotoxicity across a range of cancer cell lines, including murine leukemia (P-388), oral carcinoma (KB), colorectal (HT-29), breast (MCF-7), and lung (A-549) cancer cells.[4]

Antiviral Activity

This compound has exhibited promising antiviral activity against a variety of viruses. It has been reported to be effective against human papillomavirus (HPV), human immunodeficiency virus (HIV), and herpes simplex virus 1 (HSV-1).[5] The mechanisms of its antiviral action are multifaceted and can involve the inhibition of viral entry, replication, and the formation of mature viral proteins.[5]

Hepatoprotective Effects

A significant therapeutic potential of this compound lies in its hepatoprotective properties. It has been shown to protect liver cells from apoptosis induced by the pro-inflammatory cytokine TNF-α.[1][6] This protective mechanism involves the desensitization of hepatocytes to TNF-α-induced apoptotic signaling.[6] this compound stimulates the release of Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A), which reduces the number of cell surface receptors available to bind with TNF-α, thereby diminishing the apoptotic signal.[1][6]

Quantitative Data

The following tables summarize the quantitative data on the biological activities of this compound and its related compounds from various preclinical studies.

Table 1: Anti-inflammatory and Cytotoxic Activities of this compound and its Derivatives

CompoundActivityCell Line / ModelIC50 / GI50 ValueReference
14-Deoxy-11,12-didehydroandrographolideNO InhibitionLPS-induced murine macrophages94.12 ± 4.79 µM[7]
3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolideCytotoxicityHCT-116 (Colon Cancer)GI50: 0.85 μM[4]
AndrographolideCytotoxicityKB (Oral Cancer)IC50: 106±1 µg/ml[8]
AndrographolideCytotoxicityMCF-7 (Breast Cancer)IC50 (48h): 32.90 ± 0.02 µM[9]
AndrographolideCytotoxicityMDA-MB-231 (Breast Cancer)IC50 (48h): 37.56 ± 0.03 µM[9]
AndrographolideNF-κB InhibitionC5a-induced macrophagesIC50: 5.6+/-0.7 microM[2]

Table 2: Antiviral Activities of this compound and Related Compounds

CompoundVirusCell LineEC50 / IC50 ValueReference
14-Deoxy-11,12-didehydroandrographolideHIVMT2 cellsEC50: 56.8 µg/mL[10]
AndrographolideDengue Virus (DENV2)HepG2 cellsEC50: 21.304 µM[5]
AndrographolideDengue Virus (DENV2)HeLa cellsEC50: 22.739 µM[5]
14-Deoxy-11,12-didehydroandrographolideInfluenza A Virus (IAV)A549 cellsIC50: 5 ± 1 µg/mL[5]
14-Deoxy-11,12-didehydroandrographolideInfluenza A Virus (IAV)MDCK cellsIC50: 38 ± 1 µg/mL[5]
AndrographolideHIVMT2 cellsEC50: 49.0 µg/mL[5]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are mediated through its interaction with various cellular signaling pathways.

Inhibition of TNF-α-Induced Apoptosis

This compound protects hepatocytes from TNF-α-induced cell death by modulating the TNF receptor signaling pathway.

TNF_alpha_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNF-alpha TNF-alpha TNFRSF1A_surface TNFRSF1A (Surface Receptor) TNF-alpha->TNFRSF1A_surface Binds to DISC Death-Inducing Signaling Complex (TRADD, FADD, Caspase-8) TNFRSF1A_surface->DISC Activates Caspase-3 Caspase-3 (Executioner Caspase) DISC->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Induces This compound This compound This compound->DISC Inhibits formation NO_cGMP NO/cGMP Pathway This compound->NO_cGMP Stimulates Ca_ATPase Microsomal Ca-ATPase NO_cGMP->Ca_ATPase Activates Ca_influx Ca2+ Influx into Microsomal Lumen Ca_ATPase->Ca_influx Enhances TNFRSF1A_release TNFRSF1A Release Ca_influx->TNFRSF1A_release Promotes TNFRSF1A_release->TNFRSF1A_surface Reduces surface expression

This compound's modulation of TNF-α-induced apoptosis.
Inhibition of the NF-κB Signaling Pathway

This compound derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NFkB_pathway Pro-inflammatory_stimuli Pro-inflammatory Stimuli (LPS, TNF-α) IKK_complex IKK Complex Pro-inflammatory_stimuli->IKK_complex Activates IkBa_p50_p65 IκBα - p50/p65 (Inactive Complex) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα IkBa_p Phosphorylated IκBα Ubiquitination_Degradation Ubiquitination & Degradation IkBa_p->Ubiquitination_Degradation Leads to p50_p65_dimer p50/p65 Dimer (Active NF-κB) Ubiquitination_Degradation->p50_p65_dimer Releases Nuclear_Translocation Nuclear Translocation p50_p65_dimer->Nuclear_Translocation DNA_binding Binds to DNA Nuclear_Translocation->DNA_binding Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA_binding->Gene_Transcription Deoxyandrographolide_derivative This compound Derivative Deoxyandrographolide_derivative->Nuclear_Translocation Inhibits

Inhibition of the NF-κB signaling pathway.
Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Andrographolide, a related compound, has been shown to inhibit this pathway in cancer cells, suggesting a potential mechanism for this compound as well.

PI3K_Akt_pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds to PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Promotes Deoxyandrographolide_analog This compound Analog Deoxyandrographolide_analog->Akt Inhibits phosphorylation PTEN PTEN PTEN->PIP3 Dephosphorylates

Modulation of the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols.

Extraction and Purification of this compound

A standard method for obtaining this compound from Andrographis paniculata involves solvent extraction followed by chromatographic purification.

Extraction_Workflow Plant_Material Dried & Powdered Andrographis paniculata Solvent_Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant_Material->Solvent_Extraction Filtration_Concentration Filtration & Concentration (Rotary Evaporator) Solvent_Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Monitoring TLC Monitoring Fraction_Collection->TLC_Monitoring Pure_Fractions Pooling of Pure Fractions TLC_Monitoring->Pure_Fractions Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Purified_this compound Purified this compound Solvent_Evaporation->Purified_this compound

Workflow for extraction and purification.

Protocol:

  • Plant Material Preparation: Air-dry the aerial parts of A. paniculata in the shade and grind into a fine powder.

  • Extraction: Macerate the powdered plant material in methanol at room temperature for 24-48 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Column Chromatography: Subject the crude extract to column chromatography on silica gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system.

  • Purification: Combine the fractions containing this compound and re-chromatograph if necessary to achieve high purity.

  • Crystallization: Crystallize the purified compound from a suitable solvent to obtain pure this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

NO_Assay_Workflow Cell_Culture Culture RAW 264.7 Macrophages Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Pre-treatment Pre-treat with this compound (Various Concentrations) Cell_Seeding->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Assay Griess Assay for Nitrite Concentration Supernatant_Collection->Griess_Assay Data_Analysis Measure Absorbance & Calculate % Inhibition Griess_Assay->Data_Analysis

Workflow for Nitric Oxide (NO) inhibition assay.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent system.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-treated control group.

In Vitro Anticancer Assay: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50/GI50 Calculation: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50 or GI50) by plotting the percentage of cell viability against the compound concentration.

In Vitro Antiviral Assay: Plaque Reduction Assay

This assay is used to quantify the reduction in viral plaques in the presence of the test compound.

Protocol:

  • Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., carboxymethyl cellulose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Plaque Visualization: Fix and stain the cells with a staining solution (e.g., crystal violet) to visualize and count the plaques.

  • EC50 Calculation: Calculate the effective concentration that reduces the number of plaques by 50% (EC50) compared to the untreated virus control.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential across a range of pharmacological activities. Its potent anti-inflammatory, anticancer, antiviral, and hepatoprotective effects, mediated through the modulation of key signaling pathways such as NF-κB and TNF-α, position it as a promising lead compound for drug development. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research.

Future investigations should focus on several key areas. Elucidating the detailed structure-activity relationships of this compound derivatives will be crucial for optimizing their efficacy and safety profiles. In vivo studies in relevant animal models are necessary to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. Furthermore, exploring novel drug delivery systems could help overcome potential challenges related to bioavailability. Ultimately, with continued rigorous research, this compound and its analogs hold the promise of becoming novel therapeutic agents for a variety of human diseases.

References

Deoxyandrographolide: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyandrographolide, a bicyclic diterpenoid lactone, is a significant bioactive compound naturally occurring in Andrographis paniculata. This plant, commonly known as "King of Bitters," has a long history of use in traditional medicine across Asia.[1] While andrographolide is the most abundant and studied compound in A. paniculata, this compound and its derivatives, such as 14-deoxy-11,12-didehydroandrographolide and neoandrographolide, contribute significantly to the plant's diverse pharmacological profile.

This technical guide provides a comprehensive overview of the primary natural source of this compound and details various methods for its isolation and purification. It includes comparative quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways to support researchers and professionals in drug development.

Primary Natural Source: Andrographis paniculata

The principal and commercially viable source of this compound is the herbaceous plant Andrographis paniculata (Burm. f.) Nees, belonging to the Acanthaceae family. Native to India and Sri Lanka, it is now widely cultivated throughout South and Southeast Asia. This compound is one of the major diterpenoids present in the plant, alongside andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide. The concentration of these bioactive compounds can vary depending on the geographical location, cultivation conditions, and the age of the plant at harvesting. Studies have shown that the maximum content of andrographolide, neoandrographolide, and this compound was found in 60-day-old plants.[2]

Isolation and Purification Methodologies

The extraction and isolation of this compound from Andrographis paniculata involve several techniques, each with distinct advantages in terms of efficiency, yield, and suitability for thermolabile compounds. The most common methods are Soxhlet extraction, maceration, and ultrasound-assisted extraction (UAE). Methanol has been identified as one of the most effective solvents for the extraction of andrographolides, including this compound.[1][2][3]

Data Presentation: Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical and significantly impacts the yield of this compound. The following table summarizes quantitative data from various studies to provide a clear comparison of different extraction techniques.

Extraction MethodSolventKey ParametersThis compound Yield in Extract (%)Reference
Soxhlet ExtractionEthanolBoiling Point4.07[3]
MacerationMethanol7 days, 10:1 liquid-to-solid ratioNot specified for this compound[1]
Ultrasound-Assisted Extraction (UAE)70% Ethanol30 min, 50 kHzNot specified for this compound[4]

Note: The table highlights the challenge in finding direct comparative studies that quantify this compound yield across multiple methods. Much of the available literature focuses on the principal compound, andrographolide.

Experimental Protocols

The following are detailed methodologies for the key experiments in the isolation and purification of this compound.

Protocol 1: Soxhlet Extraction (Hot Extraction)

Soxhlet extraction is a highly efficient method due to the continuous cycling of fresh, hot solvent, making it suitable for compounds that are thermally stable.[1]

  • Sample Preparation: Air-dry the aerial parts (leaves and stems) of Andrographis paniculata and grind them into a coarse powder.

  • Apparatus Setup:

    • Place approximately 20-30 g of the powdered plant material into a cellulose thimble.

    • Position the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 250 mL of methanol.[1]

    • Assemble the Soxhlet extractor on top of the flask and connect a condenser above it.

  • Extraction Process:

    • Heat the methanol in the flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip into the thimble containing the plant material.

    • Once the solvent level in the thimble reaches the top of the siphon arm, the extract is siphoned back into the flask.

    • Continue this process for approximately 5-6 hours to ensure thorough extraction.[1]

  • Concentration: After extraction, allow the apparatus to cool. Collect the methanol extract from the flask and concentrate it using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

Protocol 2: Maceration (Cold Extraction)

Maceration is a simple technique that involves soaking the plant material in a solvent at room temperature. It is particularly suitable for thermolabile compounds.

  • Sample Preparation: Prepare dried, powdered Andrographis paniculata as described for Soxhlet extraction.

  • Soaking:

    • Place 50 g of the powdered plant material in a sealed conical flask.

    • Add 500 mL of methanol to achieve a 1:10 solid-to-liquid ratio.

  • Duration: Seal the flask and keep it at room temperature for 24 hours, with occasional shaking to ensure thorough mixing.[1]

  • Filtration: After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue. To maximize the yield, the residue can be re-macerated with fresh solvent.[1]

  • Concentration: Combine all the filtrates and concentrate them using a rotary evaporator at 40°C to yield the crude extract.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt plant cell walls, which enhances solvent penetration and mass transfer, often leading to reduced extraction time and increased efficiency.[3]

  • Sample Preparation: Use dried, powdered Andrographis paniculata.

  • Mixture Preparation:

    • Place 10 g of the powdered plant material in a flask.

    • Add 100 mL of 70% ethanol.[4]

  • Sonication:

    • Place the flask in an ultrasonic bath.

    • Sonicate the mixture at a controlled temperature (e.g., 40°C) for 30 minutes at a frequency of 50 kHz.[3][4]

  • Filtration and Concentration: Following sonication, filter the mixture and concentrate the extract using a rotary evaporator as described in the previous protocols.

Protocol 4: Purification by Column Chromatography

Crude extracts obtained from any of the above methods contain a mixture of compounds and require further purification. Column chromatography is a standard and effective method for isolating this compound.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial elution solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing this compound by comparing with a reference standard.

  • Concentration: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Protocol 5: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for the accurate quantification of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is typically used.

  • Mobile Phase: A common mobile phase is a mixture of methanol and water. The exact ratio may need optimization but a 55:45 (v/v) mixture has been used successfully for the simultaneous determination of several andrographolides.[4]

  • Detection: Set the UV detector to a wavelength of 205 nm for optimal detection of this compound.[4]

  • Standard Preparation: Prepare a series of standard solutions of purified this compound in methanol at known concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve a precisely weighed amount of the extract or purified sample in methanol and filter it through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_processing Post-Extraction Processing cluster_purification Purification & Analysis plant Andrographis paniculata (Aerial Parts) drying Air Drying plant->drying grinding Grinding to Powder drying->grinding soxhlet Soxhlet Extraction (Methanol) maceration Maceration (Methanol) uae Ultrasound-Assisted Extraction (Ethanol) filtration Filtration soxhlet->filtration maceration->filtration uae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom hplc HPLC Quantification column_chrom->hplc pure_compound Purified This compound column_chrom->pure_compound

Caption: General workflow for the isolation of this compound.

Signaling Pathway Diagram

14-Deoxyandrographolide has been shown to desensitize hepatocytes to tumor necrosis factor-alpha (TNF-α)-induced apoptosis. It achieves this by inducing the release of the TNF receptor (TNFRSF1A) from the cell surface, thereby diminishing the TNF-α signal. This process is mediated through the NO/cGMP pathway.[5]

Signaling_Pathway cluster_cell Hepatocyte cluster_outcome Cellular Outcome DAG 14-Deoxyandrographolide NO_cGMP NO/cGMP Pathway DAG->NO_cGMP activates Ca_ATPase Microsomal Ca-ATPase Activity NO_cGMP->Ca_ATPase accentuates Ca_Influx Ca2+ Influx into Microsomes Ca_ATPase->Ca_Influx enhances Complex TNFRSF1A-ARTS-1-NUCB2 Complex Formation Ca_Influx->Complex leads to TNFR_Release Release of Full-Length TNFRSF1A Complex->TNFR_Release results in Surface_TNFR Reduced Cell Surface TNFRSF1A TNFR_Release->Surface_TNFR TNF_Signal Diminished TNF-α Signal Surface_TNFR->TNF_Signal causes Apoptosis Desensitization to TNF-α-induced Apoptosis TNF_Signal->Apoptosis leads to

Caption: Signaling pathway of 14-deoxyandrographolide in hepatocytes.

References

Deoxyandrographolide: A Deep Dive into its Cellular Targets and Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Deoxyandrographolide, a bicyclic diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a molecule of significant interest in pharmacological research. Its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, are attributed to its ability to modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the known cellular targets of this compound, with a focus on its intricate interactions with critical signaling cascades. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. We will delve into the quantitative aspects of its activity, provide detailed experimental protocols for its study, and visualize the complex signaling networks it influences.

Data Presentation: Quantitative Effects of this compound on Cellular Signaling

The following tables summarize the quantitative data on the effects of this compound and its close analog, andrographolide, on various cellular targets and signaling pathways. This information is crucial for understanding the potency and dose-dependent nature of its biological activities.

Table 1: Inhibition of TNF-α-Induced Cellular Responses

CompoundCell LineAssayEndpointIC50 / Effective ConcentrationReference
This compoundPrimary liver cellsCell ViabilityPrevention of TNF-α induced cell deathNo cytotoxicity observed up to 15 nM[1]
This compoundPrimary liver cellsWestern BlotInhibition of Caspase-3 expression5-15 nM[1]
AndrographolideHuman Umbilical Vein Endothelial Cells (HUVEC)Cell Adhesion AssayInhibition of TNF-α-induced ICAM-1 expressionNot specified[2]
AndrographolideHuman Umbilical Vein Endothelial Cells (HUVEC)Western BlotInhibition of TNF-α-induced Akt phosphorylationNot specified[2]

Table 2: Modulation of NF-κB Signaling Pathway

CompoundCell LineAssayEndpointIC50 / Effective ConcentrationReference
14-deoxy-14,15-dehydroandrographolideRAW 264.7 macrophagesLuciferase Reporter AssayInhibition of NF-κB transactivation2 µg/mL[3][4]
19-O-acetyl-14-deoxy-11,12-didehydroandrographolideRAW 264.7 macrophagesLuciferase Reporter AssayInhibition of NF-κB transactivationNot specified (significant inhibition)[3][4]
AndrographolideHL-60 derived neutrophilsLuciferase Reporter AssayInhibition of PAF-induced NF-κB activity5 and 50 µM

Table 3: Effects on PI3K/Akt and MAPK Signaling Pathways

CompoundCell LineAssayPathwayEndpointEffectReference
AndrographolideJurkat (T-ALL)Western BlotPI3K/AktInhibition of Akt phosphorylation10 µg/mL significantly induces apoptosis[5]
AndrographolideJurkat (T-ALL)Western Blotp38 MAPKIncreased p-p38 expression10 µg/mL significantly induces apoptosis[5]
AndrographolideT47D and MDA-MB-231 (Breast Cancer)Western BlotPI3K/AktInhibition of Akt phosphorylationNot specified
AndrographolideHCT116 (Colorectal Cancer)Western BlotPI3K/Akt/mTORDecreased expression of pathway proteinsNot specified

Table 4: Activation of the Nrf2 Pathway

CompoundCell LineAssayEndpointObservationReference
AndrographolideHT22 (mouse hippocampal)Western BlotNrf2 protein expression10 µM significantly increased total and nuclear Nrf2[6]
AndrographolideHT22 (mouse hippocampal)Reporter Gene AssayARE-mediated transcriptionConcentration-dependent increase (1, 5, 10 µM)[6]
AndrographolideHEK293TWestern BlotNRF2 protein expressionTime and concentration-dependent increase[7]

Table 5: Induction of Apoptosis

CompoundCell LineAssayEndpointIC50 / Effective ConcentrationReference
14-deoxy-11,12-didehydroandrographolideU937 (Leukemia)Annexin V/PI stainingApoptosis induction17.66 µM
AndrographolideHOS (Osteosarcoma)MTS AssayCell Viability50.84 µM (24h)[8]
AndrographolideU2OS (Osteosarcoma)MTS AssayCell Viability68.42 µM (24h)[8]
AndrographolideSAOS-2 (Osteosarcoma)MTS AssayCell Viability55.27 µM (24h)[8]
AndrographolideMG-63 (Osteosarcoma)MTS AssayCell Viability30.87 µM (24h)[8]
AndrographolideJurkat (T-ALL)MTT AssayCell Viability50 µM significantly reduced viability[9]
AndrographolideOEC-M1 (Oral Cancer)Annexin V/7-AADApoptosis induction55 µM significantly induced late-stage apoptosis[10]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of essential experimental protocols.

Signaling Pathway Diagrams

deoxyandrographolide_TNFa_pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds to TRADD TRADD TNFR1->TRADD Recruits FADD FADD TRADD->FADD Recruits Caspase8 Caspase-8 FADD->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces This compound This compound This compound->TRADD Suppresses aggregation This compound->FADD Suppresses aggregation This compound->Caspase8 Suppresses aggregation This compound->Caspase3 Inhibits expression

This compound's modulation of the TNF-α induced apoptosis pathway.

deoxyandrographolide_NFkB_pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades, releasing NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Induces This compound This compound This compound->IKK Inhibits This compound->NFkB_active Inhibits DNA binding

Inhibition of the NF-κB signaling pathway by this compound.

deoxyandrographolide_PI3K_Akt_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits phosphorylation

This compound's inhibitory effect on the PI3K/Akt signaling pathway.

deoxyandrographolide_MAPK_pathway Stress Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK, Raf) Stress->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Apoptosis, Inflammation) TranscriptionFactors->CellularResponse Regulates This compound This compound This compound->MAPK Modulates phosphorylation

Modulation of the MAPK signaling pathway by this compound.

deoxyandrographolide_Nrf2_pathway cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & promotes degradation Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1) ARE->AntioxidantGenes This compound This compound This compound->Keap1 Inhibits

Activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow Diagrams

western_blot_workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end

Experimental workflow for Western Blot analysis.

mtt_assay_workflow start Start: Cell Seeding in 96-well plate treatment Treatment with this compound start->treatment incubation1 Incubation (e.g., 24, 48, 72 hours) treatment->incubation1 mtt_addition Addition of MTT Reagent incubation1->mtt_addition incubation2 Incubation (2-4 hours) mtt_addition->incubation2 solubilization Addition of Solubilization Buffer (e.g., DMSO) incubation2->solubilization readout Absorbance Measurement (570 nm) solubilization->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Experimental workflow for MTT cytotoxicity assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on signaling pathways.

Western Blot Analysis for Phosphorylated Proteins

This protocol is designed to detect changes in the phosphorylation status of key signaling proteins.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Protein assay reagent (e.g., BCA protein assay kit).

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Transfer buffer.

    • Blocking buffer (5% BSA in TBST).

    • Primary antibodies (phospho-specific and total protein).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Sample Preparation:

      • Culture cells to desired confluency and treat with this compound at various concentrations for the indicated times.

      • Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

      • Centrifuge lysates to pellet cell debris and collect the supernatant.

      • Determine protein concentration using a BCA assay.[11]

    • SDS-PAGE and Protein Transfer:

      • Denature protein lysates by boiling in Laemmli buffer.

      • Load equal amounts of protein per lane onto an SDS-PAGE gel and run at a constant voltage.

      • Transfer proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

      • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]

      • Wash the membrane three times with TBST for 10 minutes each.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane three times with TBST for 10 minutes each.

    • Detection and Analysis:

      • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

      • Perform densitometric analysis to quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][13]

  • Materials:

    • 96-well cell culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • Microplate reader.

  • Procedure:

    • Cell Seeding and Treatment:

      • Seed cells in a 96-well plate at a suitable density.

      • After 24 hours, treat the cells with various concentrations of this compound.

    • MTT Incubation:

      • Following the treatment period, add 10 µL of MTT solution to each well.[1]

      • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization and Measurement:

      • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate cell viability as a percentage of the control and determine the IC50 value.

Luciferase Reporter Assay for NF-κB Activity

This assay quantifies the transcriptional activity of NF-κB.[12][14]

  • Materials:

    • HEK293T cells (or other suitable cell line).

    • NF-κB luciferase reporter plasmid.

    • Renilla luciferase control plasmid.

    • Transfection reagent.

    • Dual-Luciferase Reporter Assay System.

    • Luminometer.

  • Procedure:

    • Transfection:

      • Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

    • Treatment:

      • After 24-48 hours, treat the cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of this compound.

    • Cell Lysis and Luciferase Assay:

      • Lyse the cells using the passive lysis buffer provided in the kit.

      • Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

    • Data Analysis:

      • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

      • Express the results as fold induction or percentage of inhibition.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the interaction of proteins with specific DNA regions.[1][13]

  • Materials:

    • Formaldehyde (for cross-linking).

    • Glycine (to quench cross-linking).

    • Lysis and sonication buffers.

    • Antibody specific to the protein of interest (e.g., p65 subunit of NF-κB).

    • Protein A/G magnetic beads.

    • Wash buffers.

    • Elution buffer.

    • Proteinase K and RNase A.

    • DNA purification kit.

    • Reagents for qPCR.

  • Procedure:

    • Cross-linking and Chromatin Preparation:

      • Cross-link protein-DNA complexes in live cells with formaldehyde.

      • Lyse the cells and shear the chromatin into smaller fragments by sonication.

    • Immunoprecipitation:

      • Incubate the sheared chromatin with an antibody against the target protein.

      • Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

    • Washing and Elution:

      • Wash the beads to remove non-specifically bound chromatin.

      • Elute the immunoprecipitated complexes from the beads.

    • Reverse Cross-linking and DNA Purification:

      • Reverse the cross-links by heating.

      • Treat with RNase A and proteinase K to remove RNA and protein.

      • Purify the DNA.

    • Analysis:

      • Quantify the immunoprecipitated DNA by qPCR using primers specific for the target gene promoter.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.[15][16]

  • Materials:

    • TUNEL assay kit (containing TdT enzyme and labeled dUTPs).

    • Fixation and permeabilization buffers.

    • Fluorescence microscope or flow cytometer.

  • Procedure:

    • Sample Preparation:

      • Fix and permeabilize the cells or tissue sections.

    • TUNEL Reaction:

      • Incubate the samples with the TUNEL reaction mixture containing TdT and labeled dUTPs. The TdT enzyme will incorporate the labeled dUTPs at the 3'-OH ends of fragmented DNA.

    • Detection:

      • For fluorescently labeled dUTPs, visualize the signal directly using a fluorescence microscope or quantify by flow cytometry.

    • Analysis:

      • Quantify the percentage of TUNEL-positive (apoptotic) cells.

Bio-layer Interferometry (BLI) for Small Molecule Binding

BLI is a label-free technique to measure the kinetics of biomolecular interactions.[14][17]

  • Materials:

    • BLI instrument (e.g., Octet system).

    • Biosensors (e.g., streptavidin-coated).

    • Biotinylated target protein.

    • This compound solution at various concentrations.

    • Assay buffer.

  • Procedure:

    • Biosensor Preparation:

      • Hydrate the biosensors in the assay buffer.

      • Immobilize the biotinylated target protein onto the streptavidin-coated biosensors.

    • Binding Assay:

      • Establish a baseline by dipping the biosensors into the assay buffer.

      • Associate this compound by dipping the biosensors into wells containing different concentrations of the compound.

      • Dissociate the complex by moving the biosensors back into the assay buffer.

    • Data Analysis:

      • The instrument software records the binding and dissociation curves in real-time.

      • Fit the data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Conclusion

This compound is a promising natural product with multifaceted pharmacological activities. Its ability to modulate a range of critical signaling pathways, including those involved in inflammation, oxidative stress, and apoptosis, underscores its therapeutic potential. The quantitative data presented in this guide provide a foundation for understanding its potency and dose-dependent effects. The detailed experimental protocols offer a practical resource for researchers seeking to further investigate its mechanisms of action. The visualization of the signaling pathways and experimental workflows aims to provide a clear and concise understanding of the complex biological processes involved. Further research, guided by the information compiled herein, will be crucial in fully elucidating the cellular targets of this compound and paving the way for its potential development as a novel therapeutic agent.

References

Deoxyandrographolide: A Comprehensive Technical Guide on Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyandrographolide, a significant bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of considerable interest in pharmaceutical research. As a derivative of andrographolide, it shares a common structural framework but possesses distinct physicochemical characteristics that influence its biological activity and therapeutic potential. This in-depth technical guide provides a comprehensive overview of the physicochemical properties and solubility of this compound, complete with detailed experimental protocols and visual representations of its interactions with key signaling pathways. All quantitative data is summarized in structured tables for ease of comparison, and experimental workflows and signaling cascades are illustrated using Graphviz diagrams.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₂₀H₃₀O₄[1]
Molecular Weight 334.45 g/mol [1]
Melting Point 176-177 °C[1]
Boiling Point 511.703 °C at 760 mmHg (Predicted)
pKa 14.89 ± 0.70 (Predicted)
logP (Octanol-Water) 3.4 (Computed)
Appearance White crystalline powder

Solubility Profile

The solubility of this compound is a critical factor for its formulation and bioavailability. It is generally characterized by poor aqueous solubility but exhibits good solubility in various organic solvents.

SolventSolubilityNotesReference(s)
Water Insoluble / Sparingly solubleThis compound is practically insoluble in water. Some studies on the related compound, andrographolide, report aqueous solubility in the range of 0.035 - 0.181 mg/mL at 20 - 90 °C.[2][3]
Methanol SolubleMethanol is a good solvent for dissolving this compound and is often used for extraction and analytical purposes.[4]
Ethanol SolubleEthanol is another effective solvent for this compound. The solubility of the related compound, andrographolide, in ethanol is approximately 0.2 mg/mL.[3]
Acetone SolubleThis compound is soluble in acetone.[4]
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a common solvent for preparing high-concentration stock solutions for in vitro assays. The solubility of the related compound, andrographolide, in DMSO is approximately 3 mg/mL.[3]
Dimethylformamide (DMF) SolubleDMF can be used to prepare high-concentration stock solutions. The solubility of the related compound, andrographolide, in DMF is approximately 14 mg/mL.[3]

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of this compound in a given solvent.

1. Materials:

  • This compound (crystalline powder)
  • Solvent of interest (e.g., water, methanol, ethanol, phosphate buffer)
  • Glass vials with screw caps
  • Orbital shaker with temperature control
  • Centrifuge
  • Syringe filters (0.45 µm)
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • Volumetric flasks and pipettes

2. Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The excess solid should be visually present throughout the experiment.
  • Tightly cap the vials to prevent solvent evaporation.
  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.
  • After equilibration, stop the shaker and allow the vials to stand undisturbed at the set temperature for a short period to allow for sedimentation of the excess solid.
  • Carefully withdraw an aliquot of the supernatant using a pipette.
  • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles. Immediate filtration is crucial to prevent changes in concentration.
  • Dilute the filtrate with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

3. Quantification by HPLC:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]
  • Mobile Phase: A suitable mixture of acetonitrile and water. The exact ratio should be optimized for good peak separation and shape.[5]
  • Flow Rate: Typically 1.0 mL/min.[5]
  • Detection Wavelength: 225 nm.
  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a standard curve for quantification.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Add excess this compound to solvent in a vial prep2 Tightly cap the vial prep1->prep2 equil1 Place in orbital shaker (Constant T and speed) prep2->equil1 equil2 Equilibrate for 24-72 hours equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter through 0.45 µm filter samp1->samp2 samp3 Dilute filtrate samp2->samp3 samp4 Quantify by HPLC samp3->samp4

Figure 1: Workflow for shake-flask solubility determination.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects. While much of the research has focused on its structural analog, andrographolide, specific studies on this compound are emerging.

TNF-α Signaling Pathway

This compound has been demonstrated to desensitize hepatocytes to tumor necrosis factor-alpha (TNF-α)-induced apoptosis.[1][6] This is a critical mechanism for its hepatoprotective effects. The proposed pathway involves the modulation of TNF receptor 1 (TNFR1) signaling.

G DAG This compound NO_cGMP ↑ NO/cGMP Pathway DAG->NO_cGMP Ca_ATPase ↑ Microsomal Ca-ATPase activity NO_cGMP->Ca_ATPase Ca_influx ↑ Ca²⁺ influx into microsomal lumen Ca_ATPase->Ca_influx Complex Formation of TNFRSF1A-ARTS-1-NUCB2 complex Ca_influx->Complex TNFR_release Release of full-length TNFRSF1A Complex->TNFR_release Cell_surface_TNFR ↓ Cell surface TNFRSF1A TNFR_release->Cell_surface_TNFR DISC Death-Inducing Signaling Complex (DISC) formation Cell_surface_TNFR->DISC Inhibits TNFa TNF-α TNFR1 TNFR1 (TNFRSF1A) TNFa->TNFR1 TNFR1->DISC Apoptosis Apoptosis DISC->Apoptosis

Figure 2: this compound's effect on the TNF-α signaling pathway.
Proposed Involvement in PI3K/Akt and NF-κB Signaling Pathways

Based on studies of the structurally similar andrographolide, this compound is also proposed to exert its anti-inflammatory and anti-cancer effects through the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB) signaling pathways.

PI3K/Akt Signaling Pathway: Andrographolide has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[7] Inhibition of this pathway by this compound could lead to decreased cancer cell proliferation and induction of apoptosis.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation DAG This compound (Proposed) DAG->PI3K Inhibits

Figure 3: Proposed inhibition of the PI3K/Akt pathway by this compound.

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. Andrographolide has been reported to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.[8] It is plausible that this compound shares this mechanism of action.

G cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) (Active) NFkB->NFkB_nuc Translocates to NFkB_IkB NF-κB-IκBα Complex (Inactive) Proteasome Proteasomal Degradation p_IkB->Proteasome Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Induces Nucleus Nucleus DAG This compound (Proposed) DAG->IKK Inhibits DAG->NFkB_nuc Inhibits Nuclear Translocation

Figure 4: Proposed inhibition of the NF-κB pathway by this compound.

Conclusion

This compound presents a compelling profile for further drug development, characterized by its distinct physicochemical properties and significant biological activities. Its poor aqueous solubility remains a key challenge for formulation, necessitating strategies to enhance its bioavailability. The elucidation of its mechanisms of action, particularly its inhibitory effects on key inflammatory and cell survival pathways, provides a strong rationale for its continued investigation in various therapeutic areas. This technical guide serves as a foundational resource for researchers and scientists working to unlock the full therapeutic potential of this promising natural compound.

References

Deoxyandrographolide and its Naturally Occurring Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Deoxyandrographolide, a labdane diterpenoid isolated from the medicinal plant Andrographis paniculata, along with its naturally occurring derivatives, represents a class of bioactive compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the chemical properties, biological activities, and underlying mechanisms of action of this compound and its key derivatives, including 14-deoxy-11,12-didehydroandrographolide and neoandrographolide. The document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative pharmacological data, detailed experimental protocols for key biological assays, and visualizations of the primary signaling pathways modulated by these compounds. The presented data underscores the potential of these natural products in the development of novel therapeutics for a range of diseases, including inflammatory disorders, cancer, and viral infections.

Introduction

Andrographis paniculata (Burm.f.) Nees, commonly known as "King of Bitters," has a long history of use in traditional medicine across Asia for treating a variety of ailments, including infections and inflammatory conditions.[1] The primary bioactive constituents of this plant are diterpenoid lactones, with andrographolide being the most abundant and well-studied.[2][3] However, its naturally occurring derivatives, such as this compound, 14-deoxy-11,12-didehydroandrographolide, and neoandrographolide, also exhibit a wide spectrum of potent biological activities, including anti-inflammatory, anticancer, antiviral, and immunomodulatory effects.[4][5][6] These compounds share a common labdane diterpenoid core structure but possess unique functional group modifications that influence their pharmacological profiles.[2] This guide focuses on the technical aspects of this compound and its derivatives to facilitate further research and drug discovery efforts.

Chemical Structures and Properties

This compound and its derivatives are classified as labdane diterpenoids, characterized by a bicyclic diterpene core fused to a γ-butyrolactone ring.[2] The chemical structures of this compound and its major naturally occurring derivatives are presented below.

This compound:

  • Molecular Formula: C₂₀H₃₀O₄[7]

  • IUPAC Name: 4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one[7]

14-Deoxy-11,12-didehydroandrographolide:

  • Molecular Formula: C₂₀H₂₈O₄

Neoandrographolide:

  • Molecular Formula: C₂₆H₄₀O₈

Biological Activities and Quantitative Data

This compound and its derivatives modulate a range of biological processes, demonstrating significant potential in various therapeutic areas. The following sections summarize the key biological activities and present the available quantitative data in a structured format for easy comparison.

Anti-inflammatory Activity

These compounds have been shown to exert potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

CompoundAssayCell Line/ModelStimulantOutcome MeasuredIC50 / % InhibitionReference
14-Deoxy-11,12-didehydroandrographolideNitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSNitrite Concentration94.12 ± 4.79 µM[6]
NeoandrographolideNitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSNitrite Concentration>100 µM[6]
This compound DerivativesPro-inflammatory Cytokine SecretionRAW 264.7 MacrophagesLPS/IFN-γTNF-α, IL-6, and MIP-2 secretionsSignificantly decreased[8]
14-deoxy-14,15-dehydroandrographolideNF-κB Transcriptional ActivityRAW 264.7 MacrophagesLPS/IFN-γNF-κB transactivationIC50: ~2.2 µg/mL[8]
Anticancer Activity

This compound and its derivatives exhibit cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest.

CompoundCell LineAssayIC50 ValueReference
AndrographolideKB (Oral Cancer)MTT Assay (24h)106 ± 1 µg/mL[9]
AndrographolideA375 (Melanoma)MTT Assay (24h)23.08 µM[7]
AndrographolideC8161 (Melanoma)MTT Assay (24h)20.31 µM[7]
AndrographolideMCF-7 (Breast Cancer)MTT Assay (24h)63.19 ± 0.03 µM[10]
AndrographolideMDA-MB-231 (Breast Cancer)MTT Assay (24h)65 ± 0.02 µM[10]
50% Methanolic Fraction of A. paniculata (rich in andrographolide and derivatives)CACO-2 (Colorectal Cancer)Cytotoxicity Assay32.46 µg/mL[6][11]
Antiviral Activity

Certain derivatives have demonstrated promising antiviral activity against a range of viruses.

CompoundVirusAssayEC50 ValueReference
AndrographolideHIVAnti-HIV Assay49.0 µM[2]
14-Deoxy-11,12-didehydroandrographolideHIVAnti-HIV Assay56.8 µM[2]
Immunomodulatory Activity

While the immunomodulatory effects of these compounds are widely reported, specific quantitative data in terms of IC50 or EC50 values for direct immunomodulatory endpoints like lymphocyte proliferation are less commonly available in the reviewed literature. However, studies have shown that an extract containing andrographolide, 14-deoxyandrographolide, and 14-deoxy-11,12-didehydroandrographolide can enhance immune function in vivo.[7] Andrographolide itself has been shown to modulate macrophage activation and specific antibody responses.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of the biological activities of this compound and its derivatives.

Cytotoxicity Assessment using MTT Assay

This protocol is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or its derivative, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4][9]

  • MTT Incubation: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[4]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity Assay: Measurement of Pro-inflammatory Cytokines

This protocol assesses the ability of the compounds to inhibit the production of pro-inflammatory cytokines in stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • This compound or its derivative, dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Interferon-gamma (IFN-γ)

  • 96-well cell culture plates

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.[8][11]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control.[8]

  • Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) for 18-24 hours to induce an inflammatory response.[5][8]

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant.[8]

  • Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.[8]

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the stimulated control group to determine the inhibitory effect of the compound.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its derivatives are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the proposed points of intervention by these compounds.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound and its derivatives have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (p65) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases This compound This compound & Derivatives This compound->IKK Potential Inhibition This compound->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes activates transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses.

MAPK_Pathway Stimuli Inflammatory Stimuli TAK1 TAK1 Stimuli->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs ERK ERK1/2 TAK1->ERK via other kinases p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Genes Inflammatory Gene Expression AP1->Genes This compound This compound & Derivatives This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway.

Experimental Workflow for Cytokine Measurement

The following diagram illustrates a typical workflow for measuring the effect of this compound on cytokine production in macrophages.

Cytokine_Workflow Start Start Seed Seed RAW 264.7 cells in 96-well plate Start->Seed Incubate1 Incubate overnight (37°C, 5% CO₂) Seed->Incubate1 Pretreat Pre-treat with This compound (1-2 hours) Incubate1->Pretreat Stimulate Stimulate with LPS + IFN-γ (18-24 hours) Pretreat->Stimulate Centrifuge Centrifuge plate Stimulate->Centrifuge Collect Collect supernatant Centrifuge->Collect ELISA Perform ELISA for TNF-α, IL-6, IL-1β Collect->ELISA Analyze Analyze data ELISA->Analyze End End Analyze->End

Caption: Experimental workflow for cytokine measurement.

Conclusion and Future Directions

This compound and its naturally occurring derivatives from Andrographis paniculata have demonstrated a compelling range of biological activities, particularly in the areas of anti-inflammatory, anticancer, and antiviral research. The data and protocols compiled in this technical guide highlight their potential as lead compounds for the development of novel therapeutics. The modulation of key signaling pathways such as NF-κB and MAPK provides a mechanistic basis for their observed pharmacological effects.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure of these compounds could lead to the identification of derivatives with enhanced potency and improved pharmacokinetic profiles.

  • In Vivo Efficacy and Safety: While in vitro data is promising, comprehensive in vivo studies are necessary to establish the efficacy and safety of these compounds in relevant disease models.

  • Target Identification and Validation: Further elucidation of the specific molecular targets of this compound and its derivatives will be crucial for understanding their precise mechanisms of action and for guiding rational drug design.

  • Combination Therapies: Investigating the synergistic effects of these compounds with existing therapeutic agents could open up new avenues for combination therapies with improved efficacy and reduced side effects.

References

Foundational Research on the Bioactivity of Deoxyandrographolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyandrographolide, a significant bioactive diterpenoid lactone derived from the medicinal plant Andrographis paniculata, has emerged as a compound of considerable interest in pharmacological research. This technical guide provides a comprehensive overview of the foundational research into its diverse bioactivities, with a focus on its anti-inflammatory, anticancer, and antiviral properties. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate reproducible research. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide includes detailed diagrams of the primary signaling pathways modulated by this compound, offering a visual representation of its mechanisms of action to aid in drug discovery and development efforts.

Introduction

This compound is a labdane diterpenoid that constitutes one of the major bioactive components of Andrographis paniculata, a plant with a long history of use in traditional medicine across Asia.[1] While structurally similar to andrographolide, the most abundant compound in the plant, this compound exhibits a unique pharmacological profile that warrants independent investigation. Its demonstrated efficacy in preclinical models of inflammation, cancer, and viral infections has positioned it as a promising lead compound for the development of novel therapeutics. This guide aims to consolidate the core research on this compound's bioactivity, providing a foundational resource for the scientific community.

Key Bioactivities of this compound

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects, primarily through the modulation of the NF-κB and JAK/STAT signaling pathways.[2][3] It has been shown to significantly decrease the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages.[4]

Anticancer Activity

The anticancer properties of this compound and its derivatives have been evaluated across a spectrum of cancer cell lines. Its cytotoxic effects are largely attributed to the induction of apoptosis and cell cycle arrest.[5]

Antiviral Activity

Emerging research has highlighted the antiviral potential of this compound against a range of viruses, including Human Papillomavirus (HPV), Human Immunodeficiency Virus (HIV), and Herpes Simplex Virus 1 (HSV-1).[6]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound and its derivatives from various studies.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 / ED50 (µM)
14-Deoxy-11,12-didehydroandrographolideU937 (Leukemia)MTT13
Potassium Sodium Dehydroandrographolide SuccinateVarious Cancer Cell LinesNot specified3.7 - 31
3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolideHCT-116 (Colon)SRB0.85
12-dithiocarbamoyl-14-deoxyandrographolide derivativeMCF-7 (Breast)SRBNot specified, but potent
12-dithiocarbamoyl-14-deoxyandrographolide derivativeKKU-055 (Cholangiocarcinoma)SRBNot specified, but potent

IC50 (Half-maximal inhibitory concentration) and ED50 (Half-maximal effective concentration) values represent the concentration of a compound that is required for 50% inhibition/effect in vitro.[7][8]

Experimental Protocols

Extraction and Purification of this compound from Andrographis paniculata

This protocol outlines common methods for the extraction and purification of this compound.

4.1.1. Plant Material Preparation

  • Drying: Air-dry the fresh leaves or aerial parts of A. paniculata in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a fine powder (approximately 60-80 mesh) to increase the surface area for efficient solvent penetration.[9]

4.1.2. Extraction

  • Soxhlet Extraction (Hot Extraction):

    • Accurately weigh about 10 g of powdered A. paniculata and place it inside a thimble.

    • Place the thimble in a Soxhlet extractor.

    • Add a suitable solvent (e.g., methanol) to the flask.

    • Heat the flask. The solvent vaporizes, condenses, and drips into the thimble, extracting the compounds. The extract is then siphoned back into the flask. Continue the process for several cycles.[9]

  • Maceration (Cold Extraction):

    • Place 10 g of powdered A. paniculata in a flask and add 100 mL of a suitable solvent (e.g., methanol).

    • Seal the flask and keep it at room temperature for 24-48 hours with occasional shaking.

    • Filter the mixture to separate the extract from the plant residue.[9]

4.1.3. Purification by Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane and pack it into a glass column.[9]

  • Sample Loading: Dissolve the crude extract in a minimal amount of the elution solvent and load it onto the top of the silica gel bed.[9]

  • Elution: Elute the column with a solvent system of increasing polarity.

  • Fraction Collection: Collect the eluate in separate fractions and monitor them using Thin-Layer Chromatography (TLC) to identify fractions containing this compound.

  • Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.[9]

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol details the procedure for evaluating the anti-inflammatory effects of this compound in a macrophage cell line.[9]

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in 96-well plates for cytokine analysis or 6-well plates for western blot analysis and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (or a vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and Interferon-gamma (IFN-γ) (e.g., 10 ng/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for 18-24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

MTT Assay for Cytotoxicity in Cancer Cell Lines

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[10]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its bioactivity screening.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor (e.g., TLR4) IKK IKK receptor->IKK LPS IkappaB IκB IKK->IkappaB Phosphorylates NFkB NF-κB (p50/p65) IkappaB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Cytokine STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization This compound This compound This compound->JAK Inhibits DNA DNA STAT_dimer->DNA Translocation Genes Target Genes DNA->Genes Transcription

Caption: this compound modulates the JAK/STAT signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K receptor->PI3K Growth Factor PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Effects Cell Survival, Proliferation, Metabolism Akt->Effects This compound This compound This compound->PI3K Inhibits

Caption: this compound's potential role in the PI3K/AKT pathway.

G A Plant Material (Andrographis paniculata) B Extraction & Purification of this compound A->B C In Vitro Bioactivity Screening (e.g., Anti-inflammatory, Anticancer) B->C D Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) C->D E In Vivo Efficacy Studies (Animal Models) D->E F Lead Optimization & Preclinical Development E->F

Caption: General workflow for this compound bioactivity research.

Conclusion

This compound stands out as a natural compound with significant therapeutic potential across multiple disease areas. Its multifaceted mechanism of action, particularly its ability to modulate key inflammatory and cell signaling pathways, makes it a compelling candidate for further drug development. The data and protocols compiled in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this promising molecule. Future research should focus on detailed structure-activity relationship studies, pharmacokinetic and toxicological profiling, and the exploration of novel delivery systems to enhance its bioavailability and clinical utility.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Deoxyandrographolide in Plant Extracts via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deoxyandrographolide, a significant bioactive diterpenoid lactone found in Andrographis paniculata, has garnered interest for its diverse pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and advancing drug development research. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted analytical technique for the quantitative determination of this compound. This document provides detailed application notes and protocols for the HPLC-based quantification of this compound in plant extracts, intended for researchers, scientists, and drug development professionals.

Experimental Protocols

This section details the necessary steps for the extraction and subsequent HPLC analysis of this compound from plant material.

Plant Material and Extraction

The choice of extraction method can significantly influence the yield of this compound. Methanol is a commonly used and effective solvent for extracting andrographolides.[1][2]

1.1. Materials and Equipment

  • Dried, powdered leaves or aerial parts of Andrographis paniculata

  • HPLC or Analytical Grade Solvents: Methanol, Ethanol, Acetonitrile[1]

  • Soxhlet apparatus[1]

  • Ultrasonic bath[1]

  • Rotary evaporator

  • Whatman No. 1 filter paper[2]

1.2. Protocol 1: Soxhlet Extraction (Hot Extraction) [1]

  • Accurately weigh approximately 10 g of powdered A. paniculata and place it in a thimble.

  • Place the thimble in a Soxhlet extractor.

  • Add 150-200 mL of methanol to the round-bottom flask.[1]

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Continue the extraction process for approximately 5-6 hours.[1]

  • After extraction, allow the solution to cool.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.[1]

1.3. Protocol 2: Ultrasound-Assisted Extraction (UAE) [1]

  • Place 10 g of powdered A. paniculata in a flask.

  • Add 100 mL of methanol to the flask.[1]

  • Place the flask in an ultrasonic bath.

  • Sonicate the mixture at a controlled temperature (e.g., 25-40°C) for 30-60 minutes.[1]

  • Following sonication, filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

HPLC Analysis

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate quantification of this compound.

2.1. Instrumentation and Reagents

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).[1][2]

  • Data acquisition and processing software.

  • Analytical balance, sonicator, volumetric flasks, pipettes, and syringe filters (0.2 or 0.45 µm).[1][3]

  • HPLC grade acetonitrile and methanol.[3]

  • Deionized or HPLC grade water.[3]

  • Phosphoric acid for pH adjustment.[3]

  • This compound reference standard of known purity.

2.2. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range of, for example, 10-200 µg/mL.[1] These solutions will be used to construct a calibration curve.

2.3. Preparation of Sample Solution

  • Accurately weigh a suitable amount of the crude plant extract (e.g., 10 mg).[2]

  • Dissolve the extract in a known volume of methanol (e.g., 10 mL) in a volumetric flask.[2]

  • Sonicate the solution for 5 minutes to ensure complete dissolution.[2]

  • Filter the solution through a 0.2 or 0.45 µm syringe filter before injection into the HPLC system.[1][2]

2.4. Chromatographic Conditions

Several HPLC methods have been developed for the simultaneous determination of andrographolides. The following table summarizes typical chromatographic conditions suitable for the quantification of this compound.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase A mixture of methanol and water is common. For simultaneous analysis of multiple andrographolides, a mobile phase of methanol-water (55:45, v/v) can be used.[5][6][7] In some methods, acetonitrile is used instead of or in addition to methanol.[3] For complex separations, a gradient elution may be employed.[4]
Flow Rate Typically 0.5 mL/min to 1.0 mL/min.[2]
Injection Volume 20 µL[3]
Detection Wavelength 205 nm is suitable for the simultaneous detection of several andrographolides.[5][6][7] Other methods may use wavelengths around 223 nm or 235 nm.[2][8]
Column Temperature Ambient or controlled at a specific temperature (e.g., 35 °C).[8]

2.5. Method Validation

To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[2] Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.998 is generally considered acceptable.[2]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies.[4]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various published HPLC methods for the analysis of this compound and related compounds.

Table 1: HPLC Method Validation Parameters

ParameterThis compoundAndrographolide14-Deoxy-11,12-didehydroandrographolide
Linearity Range (µg/mL) -10 - 50[9]12.5 - 200[2]
Correlation Coefficient (r²) -0.993[9]0.998[2]
LOD (µg/mL) -0.60[9]0.60[3]
LOQ (µg/mL) -1.82[9]1.82[3]
Accuracy (Recovery %) --95.44% - 97.59%[3]

Note: Specific validation data for this compound was not explicitly detailed in the provided search results. The table includes data for closely related and co-analyzed compounds to provide a reference for expected performance.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Plant Material Extraction cluster_hplc HPLC Analysis plant_material Powdered Plant Material (Andrographis paniculata) extraction_method Extraction (Soxhlet or UAE) with Methanol plant_material->extraction_method filtration Filtration extraction_method->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract sample_prep Sample Preparation (Dissolve in Methanol, Filter) crude_extract->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection chromatography->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Workflow for this compound Quantification.

HPLC Method Development Logic

hplc_method_development cluster_instrumentation Instrumentation & Reagents cluster_optimization Method Optimization cluster_validation Method Validation (ICH Guidelines) instrument HPLC System (Pump, Detector) mobile_phase Mobile Phase Selection (Methanol/Water or Acetonitrile/Water) instrument->mobile_phase column C18 Column column->mobile_phase reagents Solvents & Standards reagents->mobile_phase flow_rate Flow Rate Adjustment mobile_phase->flow_rate detection_wl Wavelength Selection flow_rate->detection_wl linearity Linearity detection_wl->linearity precision Precision detection_wl->precision accuracy Accuracy detection_wl->accuracy lod_loq LOD & LOQ detection_wl->lod_loq

Caption: HPLC Method Development and Validation Pathway.

References

Application Note: Isolating Deoxyandrographolide via Liquid-Liquid Fractionation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deoxyandrographolide is a significant bioactive labdane diterpenoid lactone primarily isolated from Andrographis paniculata (Burm. f.) Nees, a medicinal plant widely utilized in traditional Asian medicine.[1][2] This compound, an analogue of the more abundant andrographolide, has garnered scientific interest for its distinct pharmacological properties, including immunomodulatory, anti-atherosclerotic, and hepatoprotective effects.[2][3] Efficient isolation of this compound is crucial for further research and drug development. Liquid-liquid fractionation (LLF) is a fundamental and effective technique for the selective separation of compounds from a complex mixture based on their differential solubilities in two immiscible liquid phases. This method is particularly well-suited for separating this compound from the more polar andrographolide and other constituents of A. paniculata extracts.[4]

The structural difference between andrographolide and 14-deoxyandrographolide lies in the absence of a hydroxyl group at the C-14 position in the latter.[5] This makes this compound less polar than andrographolide, a key physicochemical property exploited during liquid-liquid fractionation.[6] This application note provides a detailed protocol for the isolation and enrichment of this compound from a crude extract of A. paniculata using a sequential liquid-liquid fractionation workflow.

Physicochemical Properties and Quantitative Data

The selection of an appropriate solvent system for liquid-liquid fractionation is guided by the physicochemical properties of the target compound and its co-constituents. This compound's lower polarity compared to andrographolide is the primary basis for their separation. Methanol has been identified as a highly effective solvent for the initial extraction of both compounds from the plant matrix.[1][7]

Table 1: Comparative Physicochemical Properties of Key Andrographolides [5]

Property 14-Deoxyandrographolide Andrographolide Reference(s)
Molecular Formula C₂₀H₃₀O₄ C₂₀H₃₀O₅ [5][8]
Molecular Weight 334.4 g/mol 350.4 g/mol [5][8]
Key Structural Difference Lacks hydroxyl (-OH) group at C-14 Contains hydroxyl (-OH) group at C-14 [5]
Polarity Less polar More polar [5][6]

| Solubility | Soluble in methanol, ethanol, acetone, chloroform.[7] | Slightly soluble in water; soluble in methanol, ethanol, acetone.[5][7] | |

Table 2: Solvent Systems in Extraction and Fractionation

Extraction/Fractionation Step Solvent(s) Purpose & Outcome Reference(s)
Initial Solid-Liquid Extraction Methanol High extraction efficiency for both andrographolide and this compound. [1][7]
Initial Solid-Liquid Extraction Chloroform Used in Soxhlet extraction prior to LLF. [4]
Liquid-Liquid Fractionation (Step 1) n-Hexane Removes non-polar impurities like chlorophyll and other lipophilic substances. [4][6]
Liquid-Liquid Fractionation (Step 2) Dichloromethane (DCM) / Chloroform Extracts less polar compounds, including this compound. [6][9]

| Liquid-Liquid Fractionation (Step 3) | Ethyl Acetate (EtOAc) | Extracts compounds of intermediate polarity. Can be used to partition diterpenoids. |[10] |

Experimental Protocol

This protocol details the isolation of this compound from the dried aerial parts of Andrographis paniculata in two main stages: initial solid-liquid extraction followed by sequential liquid-liquid fractionation.

Part 1: Initial Solid-Liquid Extraction (Maceration)

This step creates a crude extract containing a mixture of phytochemicals, including this compound.

Materials and Equipment:

  • Dried, powdered aerial parts of A. paniculata

  • Methanol (Analytical Grade)

  • Erlenmeyer flask or large glass container with a lid

  • Orbital shaker (optional)

  • Whatman No. 1 filter paper

  • Funnel and collection flask

  • Rotary evaporator

Methodology:

  • Maceration: Weigh 100 g of dried, powdered A. paniculata plant material and place it into a large Erlenmeyer flask. Add 1 L of methanol to achieve a 1:10 solid-to-liquid ratio.

  • Extraction: Seal the flask and place it on an orbital shaker at room temperature for 24-48 hours. If a shaker is unavailable, swirl the flask manually several times a day.

  • Filtration: After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the plant residue from the methanol extract.[11] Wash the residue with a small amount of fresh methanol to ensure maximum recovery of the extract.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark green, semi-solid crude methanol extract.

Part 2: Sequential Liquid-Liquid Fractionation

This stage separates the components of the crude extract based on their polarity. This compound is expected to be enriched in the less polar organic fractions (e.g., chloroform).

Materials and Equipment:

  • Crude methanol extract from Part 1

  • Distilled water

  • n-Hexane (Analytical Grade)

  • Chloroform (or Dichloromethane) (Analytical Grade)

  • Ethyl Acetate (Analytical Grade)

  • Separatory funnel (1 L or appropriate size)

  • Beakers or flasks for fraction collection

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), developing tank, and UV lamp

Methodology:

  • Preparation of Aqueous Suspension: Dissolve approximately 10 g of the crude methanol extract in 200 mL of a 50% methanol-water solution. Ensure the extract is fully suspended; gentle warming or sonication may be required.

  • n-Hexane Fractionation (Defatting):

    • Transfer the aqueous suspension to a 1 L separatory funnel.

    • Add 200 mL of n-hexane, stopper the funnel, and shake vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The upper layer is the n-hexane fraction (containing highly non-polar compounds like chlorophyll and lipids), and the lower layer is the aqueous-methanolic fraction.

    • Drain the lower aqueous-methanolic layer into a clean flask. Collect the upper n-hexane layer in a separate flask.

    • Repeat this extraction process two more times with fresh 200 mL portions of n-hexane. Combine all n-hexane fractions. This step effectively removes chlorophyll and other lipophilic substances.[4][6]

  • Chloroform Fractionation:

    • Return the n-hexane-washed aqueous-methanolic fraction to the separatory funnel.

    • Add 200 mL of chloroform, and repeat the vigorous shaking and separation process as described above. Chloroform is denser than the aqueous layer and will form the bottom layer.

    • Drain and collect the lower chloroform layer.

    • Repeat the extraction twice more with fresh 200 mL portions of chloroform. Combine the three chloroform fractions. This fraction is expected to be enriched with the less polar this compound.[6]

  • Ethyl Acetate Fractionation:

    • Take the remaining aqueous fraction from the previous step and add 200 mL of ethyl acetate.

    • Repeat the extraction process three times. Ethyl acetate is less dense than the aqueous layer and will form the top layer.

    • Combine the three ethyl acetate fractions. This fraction will contain more polar compounds, including the majority of andrographolide.

  • Fraction Concentration and Analysis:

    • Concentrate each of the collected fractions (n-hexane, chloroform, ethyl acetate, and the final aqueous residue) separately using a rotary evaporator to obtain dried extracts.

    • Monitor the separation efficiency by performing Thin-Layer Chromatography (TLC) on the crude extract and each of the dried fractions. Spot the samples on a silica gel plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol 95:5). Visualize the spots under a UV lamp. The chloroform fraction should show significant enrichment of the spot corresponding to this compound.

  • Further Purification: The chloroform fraction, now enriched with this compound, will likely require further purification, typically by column chromatography over silica gel, to achieve high purity.[11]

Visualizations

The following diagrams illustrate the logical workflow of the isolation protocol.

G plant Dried & Powdered A. paniculata extract Solid-Liquid Extraction (Methanol Maceration) plant->extract filter Filtration & Concentration extract->filter crude Crude Methanol Extract filter->crude

Caption: Initial solid-liquid extraction of plant material.

Caption: Liquid-liquid fractionation workflow for isolation.

References

Deoxyandrographolide Cell-Based Assay for Cytotoxicity Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant interest in oncological research. This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound using cell-based assays. The information herein is intended to guide researchers in the screening and characterization of the anticancer properties of this natural compound. This compound and its parent compound, andrographolide, have demonstrated the ability to induce apoptosis and inhibit the proliferation of various cancer cell lines.[1][2] Their mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell survival and growth.[3]

Data Presentation: Cytotoxicity of this compound and Related Compounds

The cytotoxic activity of this compound and its parent compound, andrographolide, is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values vary depending on the cancer cell line, the duration of exposure, and the specific assay used.

CompoundCell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
This compound Analogue (6e)MCF-7Breast Cancer--2.93[4]
14-Deoxy-11,12-didehydroandrographolideU937LeukemiaMTT-13[1]
AndrographolideMDA-MB-231Breast CancerMTT2451.98[5]
AndrographolideMDA-MB-231Breast CancerMTT4830.28[5]
AndrographolideMCF-7Breast CancerMTT2461.11[5]
AndrographolideMCF-7Breast CancerMTT4836.9[5]
AndrographolideMCF-7Breast CancerMTT2463.19[6]
AndrographolideMCF-7Breast CancerMTT4832.90[6]
AndrographolideMCF-7Breast CancerMTT7231.93[6]
AndrographolideMDA-MB-231Breast CancerMTT2465[6]
AndrographolideMDA-MB-231Breast CancerMTT4837.56[6]
AndrographolideMDA-MB-231Breast CancerMTT7230.56[6]
AndrographolideOEC-M1Oral CancerAlamarBlue2455[7]
AndrographolideKBOral CancerMTT-106 µg/mL[8]
AndrographolideSGC7901Gastric Cancer---[2]
AndrographolideA549Lung Cancer---

Note: The table includes data for both this compound analogues and the more extensively studied parent compound, andrographolide, to provide a broader context for its cytotoxic potential. Conversion of µg/mL to µM requires the molecular weight of the specific compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time. Include a vehicle control.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Signaling Pathways and Mechanisms of Action

This compound and its analogues exert their cytotoxic effects by modulating multiple signaling pathways that are often dysregulated in cancer.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth. Andrographolide has been shown to inhibit NF-κB activation by forming a covalent adduct with cysteine 62 of the p50 subunit, which in turn blocks the binding of NF-κB to DNA. This prevents the transcription of pro-survival genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases DNA DNA NFkB->DNA Translocates & Binds This compound This compound This compound->NFkB Inhibits DNA Binding Gene_Transcription Pro-inflammatory & Pro-survival Genes DNA->Gene_Transcription Initiates

Inhibition of the NF-κB Signaling Pathway.
Suppression of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Hyperactivation of this pathway is a common feature of many cancers. Andrographolide and its derivatives have been shown to suppress this pathway by inhibiting the phosphorylation of key components such as Akt and mTOR.[3][9] This leads to decreased cell proliferation and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival This compound This compound This compound->Akt Inhibits Phosphorylation This compound->mTOR Inhibits Phosphorylation

Suppression of the PI3K/Akt/mTOR Pathway.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound and its parent compound can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[2][10] This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process. Key events include the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3, as well as the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2][11][12]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death_Receptor Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax Bax Bax->Mitochondrion Promotes Permeability Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Permeability Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Death_Receptor Activates This compound->Bax Upregulates This compound->Bcl2 Downregulates

Induction of Apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening the cytotoxicity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cancer cell line) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Dissolve this compound in DMSO, prepare serial dilutions) Treatment 4. Treatment (Add compound dilutions to cells) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (24, 48, or 72 hours) Treatment->Incubation Viability_Assay 6. Cell Viability Measurement (e.g., MTT Assay) Incubation->Viability_Assay Data_Acquisition 7. Data Acquisition (Measure absorbance) Viability_Assay->Data_Acquisition IC50_Calculation 8. IC50 Calculation (Determine compound potency) Data_Acquisition->IC50_Calculation

Cytotoxicity Screening Workflow.

Conclusion

This compound and its related compounds exhibit significant cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. The protocols and data presented in this document provide a foundation for researchers to investigate the anticancer potential of this natural product. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its therapeutic efficacy in more complex preclinical models.

References

In Vivo Experimental Design for Deoxyandrographolide in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the therapeutic potential of deoxyandrographolide. This document outlines detailed protocols for animal models of inflammation and cancer, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.

Preclinical Evaluation of this compound in a Rat Model of Rheumatoid Arthritis

This compound and its analogues have demonstrated significant anti-inflammatory effects in a collagen-induced arthritis (CIA) rat model, a well-established preclinical model for rheumatoid arthritis.[1]

Quantitative Efficacy Data

The therapeutic effects of dehydroandrographolide, a close analogue of this compound, have been evaluated in a CIA rat model, showing dose-dependent improvements in key arthritic parameters.

Treatment GroupDosageArthritis Score (Mean ± SD)Paw Swelling (mm, Mean ± SD)Inflammatory Cell Infiltration (Cells/HPF, Mean ± SD)
Control (CIA)-10.2 ± 1.52.8 ± 0.4150 ± 25
Dehydroandrographolide1 mg/kg/day8.5 ± 1.22.3 ± 0.3110 ± 20
Dehydroandrographolide2 mg/kg/day4.1 ± 0.81.5 ± 0.260 ± 12
Dexamethasone (DEX)0.5 mg/kg/day3.5 ± 0.71.3 ± 0.250 ± 10

Data synthesized from a study by Kong et al. (2024) as cited in a Benchchem report.[1]

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats

This protocol details the induction of arthritis and subsequent treatment evaluation.

Materials:

  • Male Wistar rats (6-8 weeks old)[1]

  • Bovine type II collagen[1]

  • 0.1 M acetic acid[1]

  • Complete Freund's Adjuvant (CFA)[1]

  • Incomplete Freund's Adjuvant (IFA)[1]

  • This compound

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Collagen Preparation: Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL. Emulsify this solution with an equal volume of CFA.[1]

  • Primary Immunization (Day 0): Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail of each rat.[1]

  • Booster Immunization (Day 7): Administer a booster injection of 100 µL of type II collagen emulsified in IFA intradermally at a different site on the tail.[1]

  • Treatment Administration (Day 14-42): Begin daily oral administration of this compound at the desired doses. A vehicle control group and a positive control group (e.g., dexamethasone) should be included.

  • Monitoring and Assessment:

    • Arthritis Score: Regularly monitor and score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=joint deformity and/or ankylosis). The maximum score per animal is 16.

    • Paw Swelling: Measure the thickness of the hind paws using a digital caliper.

    • Histopathology (Day 42): At the end of the study, euthanize the animals and collect the joints for histopathological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

    • Biomarker Analysis: Collect blood samples to measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 via ELISA.

Experimental Workflow: Collagen-Induced Arthritis Model

G cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Assessment Induction_Day0 Day 0: Primary Immunization (Collagen + CFA) Induction_Day7 Day 7: Booster Immunization (Collagen + IFA) Induction_Day0->Induction_Day7 Treatment_Start Day 14-42: Daily Oral Administration (this compound, Vehicle, or Dexamethasone) Induction_Day7->Treatment_Start Monitoring Regular Monitoring: - Arthritis Score - Paw Swelling Treatment_Start->Monitoring Endpoint Day 42: Euthanasia - Histopathology - Biomarker Analysis Monitoring->Endpoint

Workflow for the collagen-induced arthritis model.

Investigating this compound in a Mouse Model of Acute Lung Injury

This compound and its derivatives have shown protective effects in lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice.[2] While specific data for this compound is limited, studies on the related compound andrographolide and its sulfonate derivative provide strong evidence of efficacy.

Quantitative Efficacy Data (Andrographolide Sulfonate)
Treatment GroupDosage (i.p.)TNF-α in BALF (pg/mL)IL-6 in BALF (pg/mL)
Control-UndetectableUndetectable
LPS-~1800~1200
Andrographolide Sulfonate2.5 mg/kg~1200~800
Andrographolide Sulfonate5 mg/kg~800~500
Andrographolide Sulfonate10 mg/kg~400~200

Data extrapolated from a study on andrographolide sulfonate in an LPS-induced ALI mouse model.

Experimental Protocol: LPS-Induced Acute Lung Injury (ALI) in Mice

This protocol describes the induction of ALI and subsequent evaluation of therapeutic intervention.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • This compound

  • Vehicle for administration

Procedure:

  • ALI Induction: Anesthetize mice and intratracheally instill 10 µg of LPS dissolved in 50 µL of sterile saline. The control group receives sterile saline only.[3]

  • Treatment Administration: Administer this compound (e.g., intraperitoneally or orally) at various doses 1 hour before or after the LPS challenge.

  • Sample Collection (24-72 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a bronchoalveolar lavage to collect BAL fluid (BALF).

    • Lung Tissue: Collect lung tissue for histopathological analysis and measurement of myeloperoxidase (MPO) activity.

  • Assessment:

    • Cell Counts in BALF: Determine the total and differential cell counts (neutrophils, macrophages) in the BALF.

    • Cytokine Levels: Measure the concentrations of TNF-α, IL-6, and IL-1β in the BALF using ELISA.[4]

    • Lung Histopathology: Stain lung tissue sections with hematoxylin and eosin (H&E) to assess lung injury, including edema, inflammation, and alveolar damage.

    • MPO Activity: Measure MPO activity in lung tissue homogenates as an indicator of neutrophil infiltration.

Experimental Workflow: LPS-Induced Acute Lung Injury Model

G cluster_induction ALI Induction cluster_treatment Treatment cluster_assessment Assessment (24-72h post-LPS) Induction Intratracheal Instillation of LPS Treatment Administration of this compound (pre- or post-LPS) Induction->Treatment BALF_Collection BALF Collection: - Cell Counts - Cytokine Levels (TNF-α, IL-6) Treatment->BALF_Collection Tissue_Collection Lung Tissue Collection: - Histopathology - MPO Activity Treatment->Tissue_Collection

Workflow for the LPS-induced acute lung injury model.

This compound in a Human Oral Cancer Xenograft Mouse Model

This compound and its analogues have demonstrated anti-tumor properties in xenograft models of human oral cancer.[1]

Quantitative Efficacy Data (Andrographolide in combination with Cisplatin)

A study on a related compound, andrographolide, in a CAL-27 oral cancer xenograft model showed the following results after 21 days of treatment.

Treatment GroupDosageAverage Tumor Weight (g, Mean ± SD)
Vehicle-1.79 ± 0.20
Andrographolide50 mg/kg (oral, daily)1.58 ± 0.18
Cisplatin (DDP)5 mg/kg (i.p., weekly)0.95 ± 0.12
Andrographolide + DDP50 mg/kg + 5 mg/kg0.62 ± 0.10

Data from a study on the combinatorial effect of andrographolide and cisplatin in a CAL-27 xenograft model.[5]

Experimental Protocol: Oral Carcinoma Xenograft Mouse Model

This protocol outlines the establishment of a xenograft model and the evaluation of anti-tumor efficacy.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)[1]

  • Human oral squamous cell carcinoma (OSCC) cell line (e.g., SCC9, CAL-27)[1][5]

  • Matrigel

  • This compound

  • Vehicle for administration

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of OSCC cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups: vehicle control, this compound, and a positive control (e.g., cisplatin). Administer treatment as per the planned schedule (e.g., daily oral gavage).

  • Efficacy Evaluation:

    • Tumor Volume: Continue to measure tumor volume throughout the study.

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Further Analysis:

    • Histopathology and Immunohistochemistry: Analyze tumor tissue for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31).

    • Western Blotting: Analyze protein expression of key signaling molecules in tumor lysates.

Experimental Workflow: Oral Cancer Xenograft Model

G cluster_implantation Tumor Implantation cluster_growth Tumor Growth & Randomization cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Implantation Subcutaneous Injection of Oral Cancer Cells Growth Tumor Growth to Palpable Size Implantation->Growth Randomization Randomization into Treatment Groups Growth->Randomization Treatment Administration of this compound, Vehicle, or Positive Control Randomization->Treatment Monitoring Monitoring: - Tumor Volume - Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Weight - Histopathology - Western Blot Monitoring->Endpoint

Workflow for the oral cancer xenograft model.

Pharmacokinetics and Toxicity Profile

Pharmacokinetic Parameters of Dehydroandrographolide in Rats

Understanding the pharmacokinetic profile is crucial for designing effective dosing regimens.

ParameterValue
Cmax (Maximum Plasma Concentration) 4.19 ± 1.76 µg/mL
Tmax (Time to Cmax) ~1.5 hours
t1/2 (Half-life) ~143 minutes
Oral Bioavailability 11.92%

Pharmacokinetic data for dehydroandrographolide in rats following oral administration.[6]

Toxicity Profile of Andrographolide in Rodents

Toxicity studies are essential to determine the safety of a compound.

Study TypeAnimalRouteKey Findings
Acute Toxicity MiceOralLD50 > 5 g/kg. No mortality or hazardous signs observed.[7]
Subacute Toxicity RatsOralNOAEL = 500 mg/kg for 21 days. No significant changes in body weight, food intake, or histopathology.[7]
Acute Toxicity (Complex) RatsOralLD50 > 2000 mg/kg for andrographolide-cyclodextrin complex.[8]
Subacute Toxicity (Complex) RatsOralNOAEL = 666 mg/kg for 28 days for andrographolide-cyclodextrin complex.[8]

LD50: Lethal Dose, 50%; NOAEL: No Observed Adverse Effect Level.

Mechanism of Action: Key Signaling Pathways

This compound and its analogues exert their therapeutic effects by modulating key signaling pathways, primarily the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Pro-inflammatory stimuli lead to the activation of IKK, which phosphorylates and triggers the degradation of IκBα. This releases the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound and its analogues can inhibit this pathway, leading to a reduction in inflammation.[2][9]

G Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription initiates This compound This compound This compound->IKK inhibits This compound->NFκB inhibits translocation

Inhibition of the NF-κB signaling pathway.
Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1, which facilitates its degradation. This compound can interact with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.

G This compound This compound Keap1 Keap1 This compound->Keap1 interacts with Nrf2 Nrf2 Keap1->Nrf2 binds & promotes degradation Keap1->Nrf2 releases Proteasomal_Degradation Proteasomal Degradation Nrf2->Proteasomal_Degradation Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Transcription Transcription of Antioxidant Genes ARE->Transcription activates

Activation of the Nrf2 signaling pathway.

References

Application Notes and Protocols: Chemical Synthesis of Novel Deoxyandrographolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid extracted from Andrographis paniculata, and its natural analogue, 14-deoxyandrographolide, have garnered significant attention for their wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] However, the therapeutic potential of these parent compounds is often hindered by limitations such as poor solubility and bioavailability.[1][4] To address these challenges and enhance biological efficacy, extensive research has focused on the chemical synthesis of novel derivatives.[5][6]

These application notes provide an overview of synthetic strategies for creating novel deoxyandrographolide derivatives, present their comparative biological activities, and offer detailed protocols for their synthesis and evaluation. The structural modification of the this compound scaffold is a key strategy to improve its pharmacokinetic profile and explore structure-activity relationships (SAR).[7]

General Synthetic Strategies and Workflow

The derivatization of this compound typically involves targeting its hydroxyl groups at the C-3 and C-19 positions, as well as modifications at other sites like C-12, C-14, and C-15. Common synthetic modifications include esterification, etherification, and the introduction of various functional groups to modulate the molecule's lipophilicity and biological interactions.[7][8][9]

G General Workflow for Synthesis and Evaluation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_evaluation Characterization & Evaluation start This compound Scaffold reaction Chemical Modification (e.g., Esterification, Acetal Formation) start->reaction purification Purification (Column Chromatography) reaction->purification product Novel Derivative purification->product char Structural Characterization (NMR, MS, IR) product->char bioassay Biological Assays (e.g., Cytotoxicity, Anti-inflammatory) char->bioassay data Data Analysis (IC50 Determination) bioassay->data lead Lead Compound Identification data->lead

Caption: Workflow from synthesis to lead compound identification.

Data Presentation: Comparative Efficacy of Derivatives

Chemical modifications at various positions on the this compound scaffold have yielded derivatives with significantly enhanced biological activities compared to the parent compound. The following tables summarize the in vitro efficacy of selected derivatives against various cancer cell lines and inflammatory markers.

Table 1: Anticancer Activity of Novel this compound Derivatives (IC₅₀ in µM)

Compound/Derivative Class MCF-7 (Breast Cancer) HCT116 (Colon Cancer) DU145 (Prostate Cancer) A549 (Lung Cancer) Reference
Andrographolide (Parent) 63.19 >50 >50 36 [10]
Indolo[3,2-b] Derivatives 1.85 1.22 1.24 - [10]
3,19-O-Acetal Derivatives - - - 5.9 - 6.6 [10][11]
12-Dithiocarbamoyl Derivatives Active Active (HT-29) - Active [8][11]

| 17-Amino-8-epi-isoandrographolide | - | - | - | Moderately Active |[8] |

Table 2: Anti-inflammatory Activity of Dehydroandrographolide Derivatives

Compound Assay Cell Line IC₅₀ (µM) Reference
Dehydroandrographolide (Parent) Nitric Oxide (NO) Production Inhibition RAW 264.7 94.12 ± 4.79 [1]
14-deoxy-14,15-dehydroandrographolide NF-κB Transactivation Inhibition RAW 264.7 ~5.7 [1]

| Hydrogenated derivative | NF-κB Transactivation Inhibition | RAW 264.7 | ~5.9 |[1] |

Mechanism of Action: Signaling Pathway Modulation

Many this compound derivatives exert their anti-inflammatory effects by modulating key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory responses. Inhibition of this pathway prevents the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[1][7][9]

NFkB_Pathway Simplified NF-κB Pathway Inhibition LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive binds & inactivates NFkB_active Active NF-κB NFkB_inactive->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression (NO, Cytokines) Nucleus->Genes induces Derivative This compound Derivatives Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3,19-O-Acetal this compound Derivatives

This protocol describes a general method for synthesizing 3,19-O-acetal derivatives, which often show enhanced anticancer activity. This method is adapted from procedures aimed at protecting the C3 and C19 hydroxyls.[8]

Materials:

  • This compound

  • Appropriate aldehyde or ketone (e.g., benzaldehyde for benzylidene acetal)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Reaction Initiation: Add the selected aldehyde or ketone (1.5-2.0 equivalents) and a catalytic amount of p-toluenesulfonic acid to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.[1]

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers.[1]

  • Purification: Wash the combined organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Chromatography: Purify the resulting crude residue by silica gel column chromatography to obtain the desired 3,19-O-acetal derivative.[1]

  • Characterization: Confirm the structure of the purified compound using NMR, MS, and IR spectroscopy.[12]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is used to assess the cytotoxic (anti-proliferative) effects of the synthesized derivatives on cancer cell lines.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.[10]

  • Incubation: Incubate the plate for 48-72 hours.[10]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[10]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[10]

Protocol 3: Anti-inflammatory Activity (Nitric Oxide Production Assay)

This protocol, based on the Griess assay, quantifies the production of nitric oxide (NO), a key inflammatory mediator, by macrophage cells stimulated with lipopolysaccharide (LPS).[1]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Synthesized this compound derivatives

  • Griess Reagent

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1 hour.[1]

  • Stimulation: Induce NO production by stimulating the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle control groups.[1][10]

  • Griess Reaction: After 24 hours, collect the cell culture supernatant and mix it with an equal volume of Griess reagent in a new 96-well plate.[1]

  • Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[1]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.[10]

References

Application Note: High-Throughput LC-MS/MS Method for Pharmacokinetic Studies of Deoxyandrographolide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of deoxyandrographolide in human plasma. This compound, a major bioactive diterpenoid from Andrographis paniculata, has garnered significant interest for its pharmacological activities. Understanding its pharmacokinetic profile is crucial for its development as a therapeutic agent. The method presented herein utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in pharmacokinetic studies. This document provides detailed protocols for sample preparation, LC-MS/MS analysis, and data processing, along with a summary of pharmacokinetic parameters reported in the literature.

Introduction

This compound is one of the principal bioactive constituents of Andrographis paniculata, a plant with a long history of use in traditional medicine. It exhibits a wide range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties. To evaluate its therapeutic potential and establish appropriate dosing regimens, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is essential. LC-MS/MS has become the gold standard for bioanalytical studies due to its high selectivity, sensitivity, and speed. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma, intended for researchers and professionals in drug development.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Digoxin or other suitable compound not present in the matrix

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Drug-free human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create a series of working standard solutions for the calibration curve and QC samples.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards ranging from 1.00 to 500 ng/mL and at least three levels of QC samples (low, medium, and high).

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of methanol containing the internal standard.[1]

  • Vortex the mixture for 5-10 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube or vial.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]

LC-MS/MS Conditions

Chromatographic Conditions

ParameterSpecification
Column C18 column (e.g., Kinetex C18, VertiSep AQS C18)[1][2]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 - 0.5 mL/min
Gradient Elution A typical gradient starts with a low percentage of mobile phase B, which is then ramped up to elute the analyte, followed by a re-equilibration step. For example: 0-1.5 min at 40% B, 1.5-3.0 min ramp to 100% B, hold for 1.5 min, then return to initial conditions.[3]
Injection Volume 5 - 10 µL
Column Temperature 40°C

Mass Spectrometric Conditions

ParameterSpecification
Ionization Mode Electrospray Ionization (ESI), Negative[1][2]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor → Product Ion (m/z) 331.1 → 239.2[3]
Internal Standard Transition Dependent on the IS used (e.g., Digoxin: 779.3 → 649.2)[3]
Capillary Voltage ~3500 V[4]
Drying Gas Temperature ~350°C[4]
Drying Gas Flow ~10 L/min[4]
Nebulizer Pressure ~30 psi[4]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound (often reported as 14-deoxy-11,12-didehydroandrographolide) in humans following oral administration of Andrographis paniculata extract.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single Dose)

Dose of A. paniculata Extract (equivalent andrographolide)Cmax (µg/L)Tmax (h)AUC₀₋t (µg·h/L)t½ (h)Reference
60 mg6.970.8319.822.50[5][6]
120 mg15.031.5849.603.32[5][6]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Multiple Doses)

Dose of A. paniculata Extract (equivalent andrographolide)Cmax (µg/L)Tmax (h)AUC₀₋t (µg·h/L)t½ (h)Reference
60 mg/day11.620.8036.562.62[5][6]
120 mg/day15.031.5849.603.32[5][6]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Blood_Collection Blood Sample Collection (Human Volunteers) Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation (Methanol + IS) Plasma_Separation->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Filtration Centrifugation->Supernatant_Transfer HPLC_Separation HPLC Separation (C18 Column) Supernatant_Transfer->HPLC_Separation MS_Detection MS/MS Detection (MRM Mode) HPLC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Pharmacokinetic_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Data_Acquisition->Pharmacokinetic_Analysis

Caption: Experimental workflow for the LC-MS/MS based pharmacokinetic analysis of this compound.

metabolic_pathway cluster_phase_I Phase I Metabolism cluster_phase_II Phase II Metabolism This compound This compound Hydroxylation Hydroxylated Metabolites This compound->Hydroxylation Glucuronidation Glucuronide Conjugates This compound->Glucuronidation Sulfation Sulfate Conjugates This compound->Sulfation Hydroxylation->Glucuronidation Hydroxylation->Sulfation Excretion Excretion (Urine and Feces) Glucuronidation->Excretion Sulfation->Excretion

Caption: Primary metabolic pathways of this compound.

Conclusion

The LC-MS/MS method detailed in this application note is a sensitive, selective, and high-throughput approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it well-suited for pharmacokinetic studies that require the processing of a large number of samples. The provided pharmacokinetic data serves as a valuable reference for researchers in the field of natural product drug development. This method can be readily implemented in a bioanalytical laboratory to support the clinical development of this compound and formulations containing this promising bioactive compound.

References

Preparation of Deoxyandrographolide Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deoxyandrographolide, a diterpenoid lactone isolated from Andrographis paniculata, is a bioactive compound with demonstrated anti-inflammatory and other therapeutic properties. Accurate and reproducible in vitro studies rely on the correct preparation and storage of stock solutions. This document provides a detailed protocol for preparing this compound stock solutions, along with critical information on its solubility and stability to ensure the integrity of experimental results.

Physicochemical Properties

This compound is structurally similar to andrographolide but lacks a hydroxyl group at the C-14 position, rendering it less polar.[1] This difference in polarity influences its solubility in various solvents.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
Molecular FormulaC₂₀H₃₀O₄[1][2]
Molecular Weight334.4 g/mol [1][2]
AppearanceCrystalline solid[1]

Solubility

This compound is sparingly soluble in water but shows good solubility in organic solvents.[1] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.

Table 2: Solubility of this compound and Related Compounds

SolventThis compound SolubilityAndrographolide Solubility (for reference)Reference(s)
DMSO≥33.2 mg/mL (estimated for the related dehydroandrographolide)~3 mg/mL[3][4]
EthanolSoluble~0.2 mg/mL[1][4]
MethanolSolubleSoluble[1]
AcetoneSolubleSoluble[1]
WaterSparingly solubleSparingly soluble[1][4]

Stability

This compound is susceptible to degradation, primarily through hydrolysis of its α,β-unsaturated γ-butyrolactone ring, a reaction that is accelerated by non-optimal pH and elevated temperatures.[5][6]

Table 3: Stability Profile and Storage Recommendations

ConditionRecommendationRationaleReference(s)
pH Maintain acidic conditions (pH 2.0-4.0) for aqueous solutions.Stability significantly decreases in neutral and alkaline conditions.[5][6]
Temperature Store stock solutions at low temperatures.Degradation is accelerated at higher temperatures.[5][6]
-20°C for short- to medium-term storage (up to 1 month).Minimizes degradation.[5]
-80°C for long-term storage (up to 6 months).Optimal for long-term preservation of compound integrity.[5]
Light Protect from light.Use amber vials or wrap vials in foil to prevent photodegradation.[5]
Moisture Use anhydrous DMSO.DMSO is hygroscopic; absorbed water can lead to hydrolysis.[5]
Freeze-Thaw Cycles Minimize by preparing single-use aliquots.Repeated freezing and thawing can degrade the compound.[5]
Solid Form Use the crystalline form.The crystalline form is significantly more stable than the amorphous form.[6]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (crystalline powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass of this compound:

    • Molecular Weight (MW) of this compound = 334.4 g/mol .

    • To prepare a 10 mM (0.01 mol/L) stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • For 1 mL (0.001 L) of a 10 mM stock solution:

        • Mass (mg) = 0.01 mol/L * 0.001 L * 334.4 g/mol * 1000 mg/g = 3.344 mg

  • Weighing the this compound:

    • Accurately weigh 3.344 mg of this compound powder using a calibrated analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube or amber glass vial.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage.

Preparation of Working Solutions:

For cell-based assays, the high-concentration stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells. Generally, the final DMSO concentration should be kept below 0.5%, although this can be cell-line dependent.[1][2][7][8][9]

Example Dilution:

  • To prepare a 10 µM working solution from a 10 mM stock solution, a 1:1000 dilution is required.

  • For 1 mL of final working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • The final DMSO concentration in this case would be 0.1%.

Visualization of Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute in Cell Culture Medium (e.g., to 10 µM with <0.5% DMSO) thaw->dilute apply Apply to Cells dilute->apply

Caption: Workflow for preparing this compound stock and working solutions.

This compound Signaling Pathway Modulation

This compound has been shown to exert anti-inflammatory effects through the regulation of key signaling pathways, such as the TNF signaling pathway.[10] The following diagram illustrates a simplified representation of this modulation.

G cluster_pathway Simplified TNF Signaling Pathway TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds NFkB_activation NF-κB Activation TNFR->NFkB_activation Activates Inflammation Pro-inflammatory Gene Expression NFkB_activation->Inflammation Deoxy This compound Deoxy->NFkB_activation Inhibits

Caption: this compound's modulation of the TNF-α signaling pathway.

References

Application Notes & Protocols: Deoxyandrographolide as a Reference Standard in Herbal Medicine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

Deoxyandrographolide is a significant bioactive diterpenoid lactone found in Andrographis paniculata, a plant widely utilized in traditional medicine across Asia.[1][2] The therapeutic properties of A. paniculata are largely attributed to its diterpenoid lactones, including andrographolide, neoandrographolide, and this compound.[2][3] Accurate quantification of these compounds is crucial for the quality control and standardization of raw herbal materials and finished products.[4] These application notes provide detailed methodologies for the use of this compound as a reference standard in the analysis of herbal medicines, focusing on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) techniques. Additionally, information on the signaling pathways modulated by this compound and related compounds is presented.

Analytical Methodologies

The quality control of Andrographis paniculata and its preparations often involves the simultaneous quantification of several key bioactive compounds, including andrographolide, 14-deoxyandrographolide, and 14-deoxy-11,12-didehydroandrographolide.[5] HPLC is a robust and widely used technique for the separation and quantification of these diterpenoids.[4]

High-Performance Liquid Chromatography (HPLC)

A validated Reversed-Phase HPLC (RP-HPLC) method is essential for the precise quantification of this compound in plant extracts and pharmaceutical formulations.[6] The method described here is simple, accurate, and suitable for routine analysis.[6]

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol outlines a common reversed-phase HPLC method for the determination of this compound.

1. Instrumentation and Reagents:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[6]

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Data Acquisition: Chromatography software for data collection and processing.[6]

  • Ancillary Equipment: Analytical balance, sonicator, volumetric flasks, pipettes, and syringe filters (0.22 µm or 0.45 µm).[6]

  • Solvents: HPLC grade acetonitrile and methanol.[6]

  • Water: Deionized or HPLC grade water.[6]

  • Reference Standard: this compound standard of known purity.

2. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase (250 x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C[8]
Detection Wavelength 225 nm[9]
Injection Volume 20 µL[10]

3. Preparation of Standard Solution:

  • Accurately weigh 10 mg of the this compound reference standard.

  • Transfer the standard into a 10 mL volumetric flask.

  • Dissolve and make up the volume to the 10 mL mark with methanol to obtain a stock solution of 1 mg/mL.[4][6]

  • From the stock solution, prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 10-200 µg/mL).[2][4]

4. Preparation of Sample Solution (from Plant Extract):

  • Accurately weigh 1.0 g of the dried, powdered Andrographis paniculata plant material.[4]

  • Transfer to a flask and add 25 mL of methanol.

  • Sonicate for 30 minutes to ensure complete extraction of the analyte.[4]

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.[4]

5. Method Validation:

The analytical method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Parameter Typical Results
Linearity (R²) > 0.999[11]
Precision (%RSD) < 2%[8]
Accuracy (% Recovery) 95.50% - 97.19%[8]
LOD 0.068 µg/mL (for andrographolide)[11]
LOQ 0.205 µg/mL (for andrographolide)[11]

Note: LOD and LOQ values are for andrographolide and may vary for this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another valuable technique for the quantification of this compound, offering simplicity and the ability to analyze multiple samples simultaneously.

Experimental Protocol: HPTLC Analysis of this compound

1. Instrumentation and Reagents:

  • HPTLC System: HPTLC applicator, developing chamber, and scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[12]

  • Mobile Phase: Toluene: ethyl acetate: formic acid: methanol (50:30:5:2.5, v/v/v/v).[12]

  • Reference Standard and Sample Solutions: Prepared as described in the HPLC protocol.

2. Chromatographic Conditions:

  • Application: Apply standard and sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate in the developing chamber with the mobile phase.

  • Detection: Scan the developed plate densitometrically at 226 nm.[12]

3. Method Validation:

Parameter Typical Results
Linearity (Range) 100-800 ng/spot (for andrographolide)[12]
Correlation Coefficient (r) 0.993 (for andrographolide)[12]
LOD 30 ng/spot (for andrographolide)[12]
LOQ 100 ng/spot (for andrographolide)[12]

Note: Validation parameters are for andrographolide and may vary for this compound.

Experimental Workflows and Signaling Pathways

Diagrams:

The following diagrams illustrate the experimental workflow for the analysis of this compound and the key signaling pathways modulated by this compound and its analogs.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Plant Material / Formulation extraction Extraction (e.g., Sonication with Methanol) start->extraction filtration Filtration / Centrifugation extraction->filtration hplc HPLC / HPTLC Separation filtration->hplc detection UV Detection hplc->detection quantification Quantification using Reference Standard detection->quantification validation Method Validation quantification->validation end Results validation->end Final Report

Workflow for this compound Quantification.

G Key Signaling Pathways Modulated by this compound Analogs cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_jakstat JAK/STAT Pathway deoxy This compound & Analogs nfkb NF-κB Activation deoxy->nfkb Inhibits pi3k PI3K/Akt/mTOR deoxy->pi3k Inhibits jakstat JAK/STAT Signaling deoxy->jakstat Inhibits inflammation Inflammation nfkb->inflammation cell_survival Cell Survival nfkb->cell_survival cell_growth Cell Growth & Proliferation pi3k->cell_growth cytokine Cytokine Signaling jakstat->cytokine

Signaling Pathways Modulated by this compound.

Mechanism of Action and Biological Activities

This compound and its parent compound, andrographolide, exhibit a range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2] These effects are mediated through the modulation of several key signaling pathways that are often dysregulated in disease.

  • Inhibition of the NF-κB Signaling Pathway: A primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cell survival.[1]

  • Modulation of the PI3K/Akt/mTOR Pathway: This pathway is critical for cell growth and proliferation and is often suppressed by andrographolide and its derivatives.[1]

  • Interference with the JAK/STAT Pathway: By inhibiting the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, these compounds can interfere with cytokine signaling and reduce cancer cell proliferation.[1]

  • Regulation of the HIF-1 Signaling Pathway: In hypoxic conditions, such as those found in tumors, andrographolide can inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α), thereby affecting tumor survival.[1][13]

The ability of this compound and its analogs to induce apoptosis and cell cycle arrest, coupled with their inhibitory effects on these key oncogenic signaling pathways, highlights their therapeutic potential.[1]

Conclusion

The use of this compound as a reference standard is integral to the robust quality control of Andrographis paniculata and its derived herbal products. The HPLC and HPTLC methods detailed in these application notes provide reliable and validated protocols for the accurate quantification of this bioactive compound. A thorough understanding of the analytical methodologies and the underlying pharmacological mechanisms of this compound is essential for researchers, scientists, and drug development professionals working with this important medicinal herb. Further research is warranted to fully elucidate the therapeutic efficacy and safety of this compound in a clinical setting.[1]

References

Application Notes and Protocols for Evaluating the Anticancer Mechanism of Deoxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Deoxyandrographolide, a bioactive diterpenoid lactone derived from the plant Andrographis paniculata, has demonstrated significant potential as an anticancer agent.[1][2] Its therapeutic effects are attributed to a multi-faceted mechanism of action that includes the induction of apoptosis, cell cycle arrest, and the modulation of critical oncogenic signaling pathways.[1][3] These application notes provide a comprehensive guide to the methodologies used to evaluate the anticancer properties of this compound, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows.

Assessment of Cytotoxicity

A primary step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Quantitative Data: Cytotoxicity of this compound and Analogues

The cytotoxic effects of this compound and its parent compound, andrographolide, have been assessed across various human cancer cell lines. The IC50 values, which represent the concentration required to inhibit 50% of cell growth, are summarized below.

CompoundCancer Cell LineAssayIC50 Value (µM)Incubation Time (h)Reference
AndrographolideMCF-7 (Breast)CCK-87048[4]
AndrographolideMCF-7 (Breast)MTT63.1924[5]
AndrographolideMCF-7 (Breast)MTT32.9048[5]
AndrographolideMDA-MB-231 (Breast)MTT65.0024[5]
AndrographolideMDA-MB-231 (Breast)MTT37.5648[5]
Andrographolide Analogue (3b)MDA-MB-231 (Breast)MTT3Not Specified[6]
14-deoxy-14,15-dehydroandrographolideRAW 264.7 (Macrophage)NF-κB Activity2.0 µg/mLNot Specified[7]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[1]

Materials:

  • Cancer cell line of interest

  • This compound

  • Culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[1]

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[1]

MTT_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Add this compound (Various Concentrations) B->C D Incubate (24, 48, 72h) C->D E Add MTT Solution Incubate 4h D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate Viability & IC50 Value G->H

Workflow for the MTT cell viability assay.

Induction of Apoptosis

A key anticancer mechanism of this compound is the induction of programmed cell death, or apoptosis.[1] This can be evaluated by detecting markers of apoptosis, such as the externalization of phosphatidylserine and DNA fragmentation.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC to detect phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and propidium iodide (PI) to identify necrotic cells.[1][8]

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at a predetermined concentration (e.g., IC50 value) for a specified time (e.g., 24 hours).[1]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.[8]

Apoptosis_Workflow A Treat Cells with This compound B Harvest Cells & Wash with PBS A->B C Resuspend in 1X Binding Buffer B->C D Add Annexin V-FITC & Propidium Iodide (PI) C->D E Incubate 15 min in Dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic vs. Live/Necrotic Cells F->G

Workflow for the Annexin V/PI apoptosis assay.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Deoxy This compound DR Death Receptors (e.g., Fas, TRAILR) Deoxy->DR activates Bax Bax/Bcl-2 Ratio (Increased) Deoxy->Bax regulates Casp8 Caspase-8 DR->Casp8 activates Casp3 Caspase-3 (Executioner Caspase) Casp8->Casp3 activates Mito Mitochondria CytoC Cytochrome c Release Mito->CytoC releases Bax->Mito acts on Casp9 Caspase-9 CytoC->Casp9 activates Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

This compound induces apoptosis via intrinsic and extrinsic pathways.

Cell Cycle Analysis

This compound can inhibit cancer cell proliferation by inducing cell cycle arrest, often at the G2/M phase.[1] Flow cytometry following propidium iodide (PI) staining of DNA is the standard method to analyze cell cycle distribution.

Experimental Protocol: Cell Cycle Analysis by PI Staining

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired duration (e.g., 24 hours).

  • Harvest Cells: Harvest approximately 1 x 10⁶ cells, wash with PBS, and pellet by centrifugation.[10]

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[10]

  • Incubation: Fix the cells for at least 2 hours at -20°C.[10]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[11]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.[11]

Modulation of Signaling Pathways

This compound exerts its anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer, such as PI3K/Akt/mTOR and MAPK pathways.[1][2] Western blotting is the most common technique used to measure changes in the expression and phosphorylation status of proteins within these pathways.

Experimental Protocol: Western Blot Analysis

This protocol outlines the general procedure for detecting protein expression changes in key signaling pathways following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against total and phosphorylated PI3K, Akt, mTOR, p38, ERK1/2, JNK)[7][12]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment & Lysis: Treat cells with this compound. After incubation, wash cells with ice-cold PBS and lyse them using RIPA buffer.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[7]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[13] Analyze the band intensities to quantify changes in protein expression or phosphorylation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 pAkt p-Akt PIP3->pAkt activates Akt Akt pmTOR p-mTOR pAkt->pmTOR activates mTOR mTOR Proliferation Cell Growth, Proliferation, Survival pmTOR->Proliferation promotes Deoxy This compound Deoxy->Inhibition Inhibition->PI3K Inhibition->pAkt

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

Anti-Metastatic Potential

Metastasis is a critical process in cancer progression. This compound's ability to inhibit cancer cell migration and invasion can be evaluated using in vitro assays.

Experimental Protocol: Wound Healing (Scratch) Assay

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create Monolayer: Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch or "wound" in the monolayer.

  • Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing a non-lethal concentration of this compound or a vehicle control.

  • Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).

  • Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure to determine the effect of the compound on cell migration.

Induction of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) can lead to oxidative stress and induce apoptosis in cancer cells.

Experimental Protocol: Cellular ROS Detection Assay

This protocol uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA or H2DCFDA) to measure intracellular ROS levels.[14]

Materials:

  • Cancer cell line

  • This compound

  • DCFDA/H2DCFDA probe

  • Phenol red-free culture medium

  • ROS Inducer (e.g., tert-butyl hydroperoxide) as a positive control

  • Microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[15]

  • Probe Loading: Remove the medium and wash the cells. Add the DCFDA probe diluted in serum-free medium and incubate for 30-60 minutes at 37°C.[16]

  • Wash and Treat: Wash the cells to remove excess probe. Add medium containing various concentrations of this compound.

  • Incubation: Incubate for the desired treatment period.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer (Ex/Em ~495/529 nm).[16] An increase in fluorescence indicates an increase in intracellular ROS levels.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Deoxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges related to the poor aqueous solubility of deoxyandrographolide.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

This compound is a diterpenoid lactone.[1][2] Its chemical structure is largely lipophilic (fat-soluble) with a high log P value, making it inherently difficult to dissolve in water-based solutions.[3] This poor aqueous solubility is a significant hurdle in its development as a therapeutic agent, as it can lead to low oral bioavailability.[3][4][5][6][7][8]

Q2: What are the primary strategies to improve the solubility of this compound?

Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs like this compound.[9][10][11] The most common and effective methods include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to create an amorphous form, which dissolves more readily than the crystalline form.[3][5][6][12][13]

  • Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin host molecule, forming a water-soluble complex.[14][15][16]

  • Nanosuspensions: Reducing the particle size of the drug to the sub-micron range, which increases the surface area and saturation solubility.[4][7][17][18]

  • pH Adjustment: Maintaining an acidic pH is critical for the stability of the lactone ring, although it does not dramatically increase solubility on its own.[19]

  • Prodrug Approach: Chemically modifying the this compound molecule to create a more soluble derivative that converts to the active form in vivo.[20][21][22][23]

  • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to form emulsions or self-emulsifying drug delivery systems (SEDDS).[24][25][26]

Q3: I'm observing a rapid decrease in my compound's concentration in a prepared aqueous solution. What is the likely cause?

This is a common issue related to chemical stability. This compound, like andrographolide, contains a lactone ring that is susceptible to hydrolysis (breaking apart) under neutral or alkaline conditions.[15][19]

  • Troubleshooting: To prevent degradation, always prepare aqueous solutions using an acidic buffer to maintain the pH between 2.0 and 4.0.[19] Additionally, store stock solutions and experimental samples at low temperatures (e.g., 4-5°C) and protect them from light to minimize degradation.[19]

Q4: Which solubility enhancement technique is the "best"?

The optimal technique depends entirely on the intended application, required solubility increase, dosage form, and route of administration.

  • For oral bioavailability enhancement , solid dispersions and nanosuspensions have shown significant success for the analogous compound, andrographolide.[5][6]

  • For in vitro cell-based assays , forming an inclusion complex with cyclodextrin is often sufficient and straightforward.

  • For parenteral (injectable) formulations , nanosuspensions or prodrug approaches are typically preferred.[18]

Q5: What is a solid dispersion and how does it work for this compound?

A solid dispersion (SD) is a system where a poorly soluble drug is dispersed within a hydrophilic carrier, usually a polymer.[3][12][13] The process enhances solubility by converting the drug from its stable, low-energy crystalline form into a higher-energy, more soluble amorphous state.[5] Furthermore, the hydrophilic carrier improves the wettability of the drug particles.[12] For the analogous compound andrographolide, SDs using polymers like Soluplus have increased aqueous solubility up to 4.7-fold.[5][6]

Q6: How do cyclodextrins improve the solubility of this compound?

Cyclodextrins (CDs) are ring-shaped molecules with a hydrophilic exterior and a hydrophobic interior cavity.[14][16] They can encapsulate a poorly soluble "guest" molecule, like this compound, within their central cavity.[14] This host-guest complex effectively shields the lipophilic drug from the aqueous environment, and the complex as a whole is water-soluble due to the CD's hydrophilic outer surface.[16] Studies on 14-deoxyandrographolide show it forms a stable 1:1 inclusion complex with β-cyclodextrin.[14]

Q7: What is a nanosuspension and what are its advantages?

A nanosuspension is a colloidal dispersion of pure drug particles with a size in the nanometer range (typically 200-500 nm), stabilized by surfactants or polymers.[4][7][18] The primary advantages are:

  • Increased Saturation Solubility: Smaller particles lead to higher saturation solubility.[4]

  • Faster Dissolution Rate: The vast increase in surface area significantly speeds up the rate at which the drug dissolves.[4][7]

  • High Drug Loading: The formulation consists of the pure drug, allowing for high concentrations.[4]

Section 2: Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound in Aqueous Buffer The pH of the solution is neutral or alkaline (> pH 4.0), causing hydrolysis and degradation.Prepare all solutions using an acidic buffer (e.g., 0.02 M potassium phosphate) and adjust the final pH to be between 2.0 and 4.0.[19]
The desired concentration exceeds the intrinsic solubility of the compound in the buffer.Employ a suitable solubility enhancement technique. For quick screening, consider using cyclodextrins or co-solvents like DMSO or ethanol. Refer to the protocols in Section 4.
Inconsistent or Poorly Reproducible Experimental Results The stock solution has degraded over time.Always prepare fresh stock solutions for each experiment. If a stock solution must be stored, keep it at 4-5°C, protect it from light, and use it within a short timeframe.[19]
Incomplete dissolution of the compound when preparing solutions.First, dissolve the accurately weighed compound in a minimal amount of a suitable organic solvent (e.g., methanol, DMSO) before diluting it to the final volume with the aqueous buffer.[19] Ensure thorough mixing or sonication.

Section 3: Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques for Andrographolide (ADG) and this compound (DAG)

TechniqueCarrier/ExcipientPreparation MethodResultReference(s)
Solid Dispersion SoluplusSpray DryingUp to 4.7-fold increase in ADG solubility.[5][6]
Polyvinylpyrrolidone (PVP)Rotary Evaporation1.8 to 3.2-fold increase in ADG solubility.[5]
Inclusion Complex β-cyclodextrinNot SpecifiedSignificantly increased ADG bioavailability.[8]
β-cyclodextrinNot SpecifiedForms a stable 1:1 complex with DAG (Ka = 1292.631 L/mol).[14]
Nanosuspension TPGS and SLSWet Media MillingSignificantly higher plasma exposure (Cmax and AUC) of ADG compared to coarse powder.[4]
Poloxamer 188Wet MillingSignificant increase in saturation solubility of ADG.[17]
Co-administration Sodium Dodecyl Sulfate (SDS) (1% w/w)Oral Co-administrationIncreased ADG bioavailability by 131% to 196%.[8]

Section 4: Experimental Protocols

Protocol 1: Preparation of a this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)

This method is suitable for small-scale lab preparations to improve solubility for in vitro studies.

  • Molar Calculation: Determine the required mass of this compound (MW: 334.4 g/mol ) and β-cyclodextrin (MW: 1134.98 g/mol ) for a 1:1 molar ratio.

  • Wetting: Place the β-cyclodextrin powder in a mortar. Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to form a paste.

  • Incorporation: Add the this compound powder to the paste.

  • Kneading: Knead the mixture thoroughly with a pestle for 45-60 minutes. The consistency should remain paste-like; add a few more drops of the solvent mixture if it becomes too dry.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Final Processing: Pulverize the dried complex into a fine powder and store it in a desiccator.

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This method creates an amorphous dispersion of the drug in a polymer matrix.

  • Component Selection: Choose a hydrophilic polymer (e.g., Soluplus®, PVP K30) and a drug-to-polymer ratio (e.g., 1:4 by weight).

  • Dissolution: Dissolve both the this compound and the chosen polymer in a suitable common solvent, such as ethanol or a mixture of dichloromethane and ethanol.[11] Ensure complete dissolution by stirring or brief sonication.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator (rotovap) under reduced pressure at a controlled temperature (e.g., 40°C).

  • Final Drying: Place the resulting solid film or powder in a vacuum oven overnight to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask, gently grind it to a uniform powder, and pass it through a sieve. Store in a desiccator to prevent moisture absorption.

Protocol 3: Shake-Flask Method for Solubility Determination

This is the standard method for measuring equilibrium solubility.[27]

  • Preparation: Add an excess amount of the this compound formulation (e.g., the prepared solid dispersion or cyclodextrin complex) to a known volume of the desired aqueous buffer (e.g., pH 3.0 phosphate buffer) in a sealed vial.

  • Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20-30 minutes to pellet the excess, undissolved solid.[28]

  • Sampling: Carefully collect an aliquot of the clear supernatant.

  • Analysis: Filter the supernatant through a 0.22 or 0.45 µm syringe filter. Dilute the filtrate as necessary and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

Section 5: Visual Guides and Workflows

G cluster_start cluster_question1 cluster_options cluster_solutions start Start: Poorly Soluble This compound q1 What is the intended application? start->q1 opt1 In Vitro / Screening q1->opt1 opt2 Oral Formulation q1->opt2 opt3 Parenteral Formulation q1->opt3 sol1 Recommended Strategies: - Cyclodextrin Complex - Co-Solvent (DMSO) - pH-Adjusted Buffer opt1->sol1 sol2 Recommended Strategies: - Solid Dispersion - Nanosuspension - Lipid-Based System (SEDDS) opt2->sol2 sol3 Recommended Strategies: - Nanosuspension - Prodrug Approach - Lipid Emulsion opt3->sol3

Caption: Workflow for selecting a solubility enhancement strategy.

G drug This compound (Lipophilic, Insoluble) complex Soluble Inclusion Complex (DAG encapsulated in CD) drug->complex Complexation drug:e->complex:w Equilibrium in Aqueous Solution cd β-Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity)

Caption: Mechanism of cyclodextrin inclusion complexation.

G start 1. Weigh Drug (DAG) and Polymer (e.g., PVP) step2 2. Dissolve both components in a common organic solvent (e.g., Ethanol) start->step2 step3 3. Stir/Sonicate until a clear solution forms step2->step3 step4 4. Remove solvent using a rotary evaporator (forms a thin film) step3->step4 step5 5. Dry further under high vacuum to remove residual solvent step4->step5 step6 6. Scrape, grind, and sieve the final product step5->step6 end Result: Amorphous Solid Dispersion Powder step6->end

Caption: Workflow for preparing a solid dispersion via solvent evaporation.

References

Troubleshooting low yield in deoxyandrographolide extraction protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in deoxyandrographolide extraction from Andrographis paniculata.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can contribute to a low yield of this compound?

A1: Several factors can lead to a low yield of this compound. These can be broadly categorized into:

  • Plant Material: The quality, age, and handling of the Andrographis paniculata plant material are crucial. Factors include the maturity of the plant at harvest, the specific plant part used (leaves generally have the highest concentration), and the drying and grinding process.[1][2] The concentration of andrographolides can decline as the plant matures.[1]

  • Extraction Method: The chosen extraction technique significantly impacts efficiency. Common methods include Soxhlet extraction, maceration, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE).[3][4] Each method has its own set of optimal parameters.

  • Solvent Choice: The type of solvent, its polarity, and the solvent-to-solid ratio are critical for efficient extraction.[5][6] Methanol has been identified as one of the most effective solvents for extracting andrographolides.[1][3][4][6]

  • Extraction Parameters: Time, temperature, and pressure are key parameters that need to be optimized for each extraction method to maximize yield.[5]

  • Post-Extraction Processing: Losses can occur during filtration, concentration, and purification steps.[3][4] For instance, improper storage of extracts, especially at room temperature, can lead to degradation of the target compound.[3][7][8]

Q2: What is the expected yield of this compound from Andrographis paniculata?

A2: The yield of this compound can vary significantly based on the plant material, extraction method, and solvent used. In some extracts, the concentration of this compound has been reported to be around 4.07% of the total extract when using ethanol in Soxhlet extraction.[3] The yield of the crude extract itself can also vary widely. It is important to consult literature for specific methods to establish a baseline for expected yields.

Q3: How does the choice of solvent affect the extraction yield?

A3: The choice of solvent is a critical factor influencing the extraction yield due to the solubility of this compound.[9] Methanol is frequently cited as one of the most effective solvents for extracting both andrographolide and this compound.[1][3][4][6] The polarity of the solvent plays a significant role; for instance, using a solvent with the appropriate polarity will more effectively dissolve and extract the target compound from the plant matrix.[6]

Q4: Can the harvesting time of Andrographis paniculata affect the this compound content?

A4: Yes, the maturity of the plant at the time of harvesting has a significant impact on the concentration of active compounds. Studies have shown that the highest levels of andrographolide and its derivatives are often found in 60-day-old plants, with a decline as the plants continue to mature.[1] Another study suggests that the optimal harvesting age is between 120-130 days after sowing.[2]

Troubleshooting Guide

This guide addresses specific issues that can lead to low this compound yield in a question-and-answer format.

Issue 1: The overall extract yield is low.

  • Q: My final dried extract weight is much lower than expected. What could be the cause?

    • A: A low overall extract yield could be due to several factors:

      • Inadequate Grinding: The plant material may not be ground into a fine enough powder.[3][4] A finer powder increases the surface area available for solvent interaction, leading to more efficient extraction.[10]

      • Insufficient Extraction Time: The extraction time may be too short. For maceration, a common mistake is not allowing the plant material to soak for a sufficient duration, which should be at least 24 hours with occasional shaking.[4] For Soxhlet extraction, the process should continue for an adequate number of cycles (e.g., 3 hours or 6 cycles).[3]

      • Improper Solvent-to-Solid Ratio: The volume of solvent relative to the amount of plant material may be too low. A common ratio for maceration is 1:10 to 1:20 (solid-to-liquid).[4]

      • Poor Solvent Choice: The solvent used may not be optimal for extracting this compound. Methanol is generally considered a highly effective solvent.[1][3][6]

Issue 2: The concentration of this compound in the extract is low, even with a good overall yield.

  • Q: I have a decent amount of crude extract, but HPLC analysis shows a very low concentration of this compound. Why might this be?

    • A: This issue often points to problems with the selectivity of the extraction or degradation of the target compound:

      • Suboptimal Plant Material: The starting plant material may have a naturally low concentration of this compound. The content of active compounds can vary based on cultivation conditions, harvesting time, and plant genetics.[1][11]

      • Degradation During Extraction: Excessive heat or prolonged exposure to high temperatures can degrade thermolabile compounds.[4] If using a heat-based method like Soxhlet, ensure the temperature is controlled.

      • Improper Drying of Plant Material: Drying the plant material in direct sunlight can lead to the degradation of active compounds. Shade-drying is recommended.[4]

      • Incorrect Solvent Polarity: While the solvent might be effective at extracting a large amount of plant material, it may not be selective for this compound. Using a solvent like methanol is often a good starting point.[3][6]

Issue 3: Inconsistent yields between batches.

  • Q: I am following the same protocol, but my yields are inconsistent from one experiment to the next. What could be the reason?

    • A: Inconsistent yields are often due to subtle variations in the experimental conditions:

      • Variability in Plant Material: Different batches of Andrographis paniculata can have varying levels of active compounds.[11] It is important to use a homogenized batch of plant material for a series of experiments.

      • Fluctuations in Extraction Parameters: Ensure that parameters like temperature, extraction time, and agitation (for maceration) are kept constant across all experiments.

      • Moisture Content: The moisture content of the "dried" plant material can vary.[7] It is best to use consistently dried and powdered material.

      • Storage of Extracts: If extracts are not stored properly (e.g., at a low temperature like -18°C), degradation can occur over time, leading to lower yields in subsequent analyses.[3]

Data Presentation: Comparative Performance of Extraction Methods

The following table summarizes quantitative data from various studies to provide a comparison of different extraction methods for andrographolides.

Extraction MethodSolventTemperature (°C)TimeYield of this compound / AndrographolideReference
Soxhlet ExtractionMethanolBoiling Point3 hours (6 cycles)High extract yield; Methanol identified as the best solvent.[3]
Soxhlet ExtractionEthanolBoiling Point-Andrographolide: 24.13%, this compound: 4.07% in extract.[3]
MacerationMethanolRoom Temp24 hoursLower yield compared to MAE and Soxhlet in some studies.[3]
Ultrasonic-Assisted Extraction (UAE)75% Ethanol-4 minutesOptimum yield achieved in a short duration.[3]
UAE60% Ethanol40°C15 minutes-[3]
Microwave-Assisted Extraction (MAE)85% Ethanol--Optimal conditions often result from experimental design.[3]

Experimental Protocols

Below are detailed methodologies for key this compound extraction experiments.

Protocol 1: Soxhlet Extraction

  • Sample Preparation: Dry the leaves of Andrographis paniculata in the shade and grind them into a fine powder.[3][4]

  • Apparatus Setup: Place a known quantity of the powdered plant material (e.g., 10 g) into a cellulose thimble.[4] Insert the thimble into the main chamber of the Soxhlet extractor.

  • Solvent Addition: Add the extraction solvent (e.g., 150 ml of methanol) to the distillation flask.[3]

  • Extraction Process: Heat the solvent in the distillation flask. The solvent will vaporize, travel to the condenser, and drip back onto the thimble containing the sample. The extraction chamber will slowly fill with the solvent. Once the solvent reaches the top of the siphon arm, the entire volume of the solvent and extracted compounds will be siphoned back into the distillation flask. This process constitutes one cycle.[4]

  • Duration: Continue the extraction for a set number of cycles or a specific duration (e.g., 3-6 hours).[3][4]

  • Concentration: After extraction, allow the apparatus to cool. Collect the solvent containing the extract from the distillation flask and concentrate it using a rotary evaporator to obtain the crude extract.[3][4]

Protocol 2: Maceration (Cold Extraction)

  • Sample Preparation: Use dried and powdered Andrographis paniculata leaves.

  • Soaking: Place a known quantity of the powdered plant material (e.g., 10 g) in a sealed flask. Add a specified volume of solvent (e.g., 100-200 mL of methanol) to achieve a solid-to-liquid ratio of 1:10 to 1:20.[4]

  • Duration: Seal the flask and keep it at room temperature for 24 hours. Shake the flask occasionally to ensure thorough mixing.[4]

  • Filtration: After 24 hours, filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the plant residue.[4]

  • Repeated Extraction: To maximize the yield, the residue can be re-macerated with fresh solvent two more times.[4]

  • Concentration: Combine all the filtrates and concentrate them using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the crude extract.[4]

Protocol 3: Ultrasonic-Assisted Extraction (UAE)

  • Sample Preparation: Prepare dried, powdered Andrographis paniculata.[3]

  • Mixing: Mix a known quantity of the sample (e.g., 1 g) with a specific volume of solvent (e.g., 10 ml of 60% ethanol) in a flask.[3]

  • Sonication: Place the flask in an ultrasonic bath or use a probe sonicator.[3]

  • Parameter Setting: Set the extraction parameters, including temperature (e.g., 40°C), duration (e.g., 15 minutes), power (e.g., 180 W), and frequency (e.g., 40 kHz).[3]

  • Extraction: Perform the sonication for the specified duration.[3]

  • Centrifugation & Filtration: After extraction, centrifuge the mixture (e.g., at 6000 rpm for 15 minutes) to separate the supernatant from the solid residue. Filter the supernatant to obtain a clear extract.[3]

  • Storage: Store the resulting extract at a low temperature (e.g., -18°C) for further analysis.[3]

Visualizations

This compound Extraction Workflow

ExtractionWorkflow Start Start: Plant Material Preparation Preparation (Drying, Grinding) Start->Preparation Extraction Extraction (Soxhlet, Maceration, UAE, etc.) Preparation->Extraction Powdered Material Filtration Filtration / Centrifugation Extraction->Filtration Crude Extract + Residue Concentration Concentration (Rotary Evaporator) Filtration->Concentration Filtered Extract Purification Purification (e.g., Chromatography) Concentration->Purification Concentrated Crude Extract Analysis Analysis (e.g., HPLC) Purification->Analysis Purified this compound

A general workflow for the extraction and analysis of this compound.

Troubleshooting Logic for Low Yield

TroubleshootingWorkflow Problem Low this compound Yield CheckPlantMaterial Check Plant Material (Age, Drying, Grinding) Problem->CheckPlantMaterial CheckExtractionMethod Review Extraction Method (Soxhlet, Maceration, etc.) Problem->CheckExtractionMethod CheckSolvent Evaluate Solvent (Type, Ratio) Problem->CheckSolvent CheckParameters Verify Parameters (Time, Temperature) Problem->CheckParameters OptimizeGrinding Optimize Grinding (Finer Powder) CheckPlantMaterial->OptimizeGrinding Inadequate? OptimizeDrying Ensure Proper Drying (Shade-Drying) CheckPlantMaterial->OptimizeDrying Improper? SelectOptimalMethod Select Optimal Method CheckExtractionMethod->SelectOptimalMethod Suboptimal? UseMethanol Consider Methanol CheckSolvent->UseMethanol Ineffective? AdjustRatio Adjust Solvent:Solid Ratio CheckSolvent->AdjustRatio Ratio too low? OptimizeTimeTemp Optimize Time & Temperature CheckParameters->OptimizeTimeTemp Not optimized?

References

Technical Support Center: Optimization of HPLC Parameters for Deoxyandrographolide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the HPLC analysis of deoxyandrographolide.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC parameters for this compound analysis?

A good starting point for this compound analysis is to use a reversed-phase C18 column. The mobile phase commonly consists of a mixture of acetonitrile and water or methanol and water.[1][2] Detection is typically performed in the UV range of 205-235 nm.[3][4] Specific parameters should be optimized based on the sample matrix and the desired separation.[1]

Q2: How can I improve the resolution between this compound and other components?

To improve the resolution of your separation, consider the following strategies:

  • Optimize the mobile phase: Adjusting the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase is a primary step. Decreasing the organic solvent percentage generally increases retention time and can improve separation.[1]

  • Modify mobile phase pH: Changing the pH can alter the ionization state of interfering compounds, which in turn affects their retention and can lead to better separation.[1] For example, adding 0.1% formic acid or using a phosphate buffer at a low pH (e.g., pH 3) can be effective.[1][4]

  • Implement gradient elution: A gradient elution, where the mobile phase composition changes over time, is useful for separating compounds with a wide range of polarities.[1]

  • Decrease the flow rate: A lower flow rate can enhance separation efficiency, although it will result in a longer analysis time.[1]

  • Use a different column: If mobile phase optimization is insufficient, using a column with a different stationary phase or one with a smaller particle size may provide the necessary resolution.[1]

Q3: What is the appropriate detection wavelength for this compound?

This compound can be detected in the UV range, with common wavelengths being around 205 nm or 235 nm.[3][4] The optimal wavelength can vary slightly depending on the mobile phase composition. It is recommended to determine the UV absorption spectrum of a this compound standard in your chosen mobile phase to select the wavelength of maximum absorbance for the highest sensitivity.[1]

Q4: How should I prepare samples for analysis?

  • Plant Material: Accurately weigh about 1.0 g of powdered Andrographis paniculata leaves. Extract the powder with a solvent like methanol (e.g., 25 mL) using sonication for approximately 30 minutes. After extraction, centrifuge the mixture and filter the supernatant through a 0.2 µm or 0.45 µm syringe filter before injecting it into the HPLC system.[3][4]

  • Formulations (Tablets/Capsules): Weigh and finely powder a number of tablets or capsules. Transfer an amount equivalent to 250 mg of the formulation into a volumetric flask (e.g., 100 mL) and add methanol. Sonicate for 30 minutes to ensure the analyte is completely dissolved, then make up the volume with methanol. Filter an aliquot through a 0.2 µm or 0.45 µm membrane filter prior to analysis.[3][5]

  • Standard Solutions: Prepare a stock solution of a this compound analytical standard in methanol (e.g., 1 mg/mL). From this stock, create a series of working standards by serial dilution to generate a calibration curve (e.g., 1-200 µg/mL).[3]

Troubleshooting Guide

ProblemPossible CausesSolutions
No Peaks or Very Small Peaks Injector malfunction; Detector issue (lamp off, wrong wavelength); Sample too dilute.[1]Ensure the injector is working and the sample loop is full. Verify the detector is on, the lamp is functional, and the correct wavelength is set. Confirm the sample was prepared at the correct concentration.[1]
Peak Tailing Secondary interactions with residual silanol groups on the column; Column overload; Column degradation.[1]Add an acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol ionization or use an end-capped C18 column. Dilute the sample to avoid overloading. Wash the column with a strong solvent or replace it if it's degraded.[1]
Peak Fronting Sample solvent is stronger than the mobile phase; Column overload.[6]Dilute the sample in the mobile phase or a weaker solvent.[7] Reduce the injection volume or sample concentration.[6]
Baseline Drift / Noise Inconsistent mobile phase composition; Column temperature fluctuations; Aging detector lamp; System contamination.[1][3]Ensure the mobile phase is well-mixed and degassed.[3] Use a column oven to maintain a stable temperature.[1] Replace the detector lamp if it's near the end of its lifespan. Use high-purity solvents and ensure proper sample cleanup to avoid contamination.[3]
Shifting Retention Times Inconsistent mobile phase composition; Leaks in the pump or fittings; Insufficient column equilibration; Fluctuating column temperature.[1][8]Ensure the mobile phase is thoroughly mixed and degassed.[1] Inspect the system for any leaks.[1] Equilibrate the column for at least 30 minutes with the mobile phase before analysis.[1] Use a column oven for temperature stability.[1]
High Backpressure Blockage in tubing, fittings, or column; Particulate matter from the sample; Buffer precipitation.[1][9]Check for blockages and replace any clogged components. Filter all samples and mobile phases before use.[4][10] If using buffers, ensure they are fully dissolved and wash the system with water after use to prevent precipitation.[6]

Data Presentation

Table 1: Typical HPLC Chromatographic Conditions for this compound Analysis
ParameterCondition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[4][5]
Mobile Phase Isocratic or Gradient Elution
Acetonitrile:Water (e.g., 25:75 v/v or 60:40 v/v)[4][11]
Methanol:Water (e.g., 55:45 v/v)[2]
Optional: Acidifier (e.g., 0.1% Formic Acid or Phosphoric Acid to pH 3)[1][4]
Flow Rate 0.5 - 1.0 mL/min[3][4]
Detection Wavelength 205 nm or 235 nm[3][4]
Column Temperature Ambient or controlled (e.g., 40°C)[4][11]
Injection Volume 20 µL[3][4]
Table 2: Summary of HPLC Method Validation Parameters
ParameterTypical ValueReference(s)
Linearity (r²) > 0.999[3]
Limit of Detection (LOD) 0.02 - 4.65 µg/mL[3][12]
Limit of Quantification (LOQ) 0.04 - 14.11 µg/mL[10][13]
Accuracy (% Recovery) 92.0% - 102.1%[12]
Precision (% RSD) 1.2% - 6.5%[12]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solution: Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.[4][13]

  • Dissolve the standard in methanol and sonicate for 5 minutes to ensure complete dissolution.[4]

  • Make up the volume to the 10 mL mark with methanol to obtain a concentration of 1 mg/mL.[3]

  • Working Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL) by performing serial dilutions of the stock solution with methanol.[3]

  • Filter the solutions through a 0.2 µm syringe filter before injection.[4]

Protocol 2: Sample Preparation from Andrographis paniculata Powder
  • Accurately weigh 1.0 g of finely powdered plant material into a suitable flask.[3]

  • Add 25 mL of methanol to the flask.[3]

  • Sonicate the mixture for 30 minutes to extract the analytes.[3]

  • Centrifuge the extract (e.g., at 10,000 g) to pellet the solid material.[3]

  • Filter the resulting supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[3]

Protocol 3: HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system, including the C18 column, with the prepared mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Calibration Curve: Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Sample Analysis: Inject the prepared sample extracts.

  • Data Analysis: Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the analytical standard.[3]

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.[3]

Visualizations

G cluster_start Start: Chromatographic Problem cluster_check Initial System Checks cluster_isolate Isolate the Component cluster_solution Implement Solution start Identify Issue (e.g., Peak Tailing, No Peaks, Drifting Baseline) mobile_phase Check Mobile Phase (Fresh, Degassed, Correct Composition?) start->mobile_phase Always check first leaks Inspect for Leaks (Fittings, Pump Seals?) mobile_phase->leaks solution_mp Prepare Fresh Mobile Phase Adjust Composition (pH, % Organic) mobile_phase->solution_mp parameters Verify Method Parameters (Wavelength, Flow Rate, Temp?) leaks->parameters solution_hardware Tighten Fittings / Replace Seals Flush System / Replace Column leaks->solution_hardware injector Check Injector (Clogged? Sample Loop Filled?) parameters->injector If baseline is OK, check hardware solution_method Dilute Sample / Adjust Injection Volume Optimize Gradient / Temperature parameters->solution_method column Evaluate Column (Contaminated? Overloaded? Degraded?) injector->column injector->solution_hardware detector Check Detector (Lamp On? Nearing End-of-Life?) column->detector column->solution_hardware column->solution_method detector->solution_hardware end Problem Resolved solution_mp->end solution_hardware->end solution_method->end fail Consult Instrument Manual or Manufacturer Support G cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis & Quantification sample Sample Weighing (Plant Material / Formulation) extraction Solvent Extraction (e.g., Sonication in Methanol) sample->extraction standard Standard Weighing (Reference Compound) dissolution Dissolution (in Methanol) standard->dissolution centrifuge Centrifugation / Dilution extraction->centrifuge dissolution->centrifuge filtration Syringe Filtration (0.2 or 0.45 µm) centrifuge->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (e.g., 235 nm) separation->detection quant Quantification (vs. Calibration Curve) detection->quant result Final Result (Concentration) quant->result G center_node Validated HPLC Method accuracy Accuracy (% Recovery) center_node->accuracy precision Precision (% RSD) center_node->precision specificity Specificity / Selectivity center_node->specificity linearity Linearity & Range (r²) center_node->linearity lod Limit of Detection (LOD) center_node->lod loq Limit of Quantification (LOQ) center_node->loq robustness Robustness center_node->robustness stability Solution Stability center_node->stability

References

Technical Support Center: Overcoming Cellular Resistance to Deoxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deoxyandrographolide and encountering cellular resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing increasing resistance to this compound. What are the common mechanisms of resistance?

A1: Cellular resistance to therapeutic agents like this compound can be multifactorial.[1] Common mechanisms include:

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote survival and proliferation, counteracting the effects of this compound. Key pathways implicated in resistance to andrographolide and its derivatives include NF-κB, PI3K/Akt/mTOR, and JAK/STAT.[2]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3]

  • Genetic and Epigenetic Alterations: Mutations or epigenetic modifications in the drug's target proteins or downstream signaling components can render the drug ineffective.[1]

  • Enhanced DNA Repair Mechanisms: For compounds that induce DNA damage, cancer cells can enhance their DNA repair capabilities to survive treatment.

  • Evasion of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2) or downregulate pro-apoptotic proteins (e.g., Bax), making them resistant to programmed cell death.

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value. A 3- to 10-fold increase in the IC50 compared to the parental (sensitive) cell line is generally considered indicative of resistance.[1] You can quantify this by performing a cell viability assay (e.g., MTT, SRB, or CCK-8) on both the parental and suspected resistant cell lines. The Resistance Index (RI) can be calculated as follows:

RI = IC50 of resistant cell line / IC50 of parental cell line

An RI greater than 1 indicates increased tolerance.[3]

Q3: What are some strategies to overcome this compound resistance?

A3: Several strategies can be employed to overcome resistance:

  • Combination Therapy: Combining this compound with other chemotherapeutic agents can create synergistic effects and target multiple cellular pathways simultaneously. For instance, andrographolide has been shown to sensitize cancer cells to cisplatin and 5-fluorouracil.[4][5]

  • Targeting Resistance Pathways: If a specific resistance mechanism is identified (e.g., upregulation of the PI3K/Akt pathway), inhibitors of this pathway can be used in combination with this compound.

  • Developing Novel Analogs: Chemical modification of the this compound structure may lead to new derivatives that can evade existing resistance mechanisms.

Troubleshooting Guides

Guide 1: Developing a this compound-Resistant Cell Line

Issue: Difficulty in establishing a stable this compound-resistant cell line.

Potential Cause Troubleshooting Step
Initial drug concentration is too high Start with a low concentration of this compound, typically the IC20 (the concentration that inhibits 20% of cell proliferation), to allow for gradual adaptation.[3]
Drug concentration is increased too quickly Increase the drug concentration stepwise, by approximately 1.5- to 2.0-fold at each step, only after the cells have recovered and are proliferating steadily at the current concentration.[1]
Cell line is not stable Maintain the resistant cell line in a medium containing a maintenance concentration of this compound to ensure the resistant phenotype is not lost.[6] It is also crucial to freeze down cells at different stages of resistance development as backups.[7]
Inconsistent results Ensure that the parental cell line is not contaminated with the resistant cells. Maintain separate culturing and handling procedures.[3]
Guide 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, SRB)

Issue: High variability or unexpected results in cell viability assays when testing this compound.

Potential Cause Troubleshooting Step
Compound interference with the assay Some natural compounds can directly interact with assay reagents. Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions.[8] If interference is detected, consider using an alternative assay (e.g., if an MTT assay shows interference, try an SRB assay which is based on total protein staining).[8]
Inconsistent cell seeding Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell damage. Use a consistent seeding density across all wells.[9]
Edge effects in microplates To minimize evaporation and temperature fluctuations, do not use the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media.
Low absorbance values This may be due to low cell density. Optimize the initial cell seeding number for your specific cell line.[9]
High background absorbance This can be caused by contamination or certain components in the culture medium. Ensure aseptic techniques and test the medium for high background absorbance.[9]

Quantitative Data

Table 1: IC50 Values of Andrographolide in Breast Cancer Cell Lines

Note: The following data is for andrographolide, the parent compound of this compound, and can be used as a reference for designing dose-response experiments.

Cell Line24 hours (µM)48 hours (µM)72 hours (µM)
MCF-7 63.19 ± 0.0332.90 ± 0.0231.93 ± 0.04
MDA-MB-231 65.00 ± 0.0237.56 ± 0.0330.56 ± 0.03
(Data sourced from a study on the effects of andrographolide on breast cancer cell viability)[10][11]

Table 2: Comparative IC50 Values of Andrographolide and Cisplatin in Ovarian Cancer Cell Lines

CompoundA2780 (Parental, µM)A2780cisR (Cisplatin-Resistant, µM)Resistance Factor (RF)
Cisplatin 1.3 ± 0.0710.4 ± 0.68.0
Andrographolide 15.0 ± 0.85.0 ± 0.30.33
(This data suggests that andrographolide is more potent in the cisplatin-resistant cell line than in the parental line, indicating it may overcome certain resistance mechanisms.)[4]

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol describes a stepwise method for inducing resistance.[1][6]

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in your parental cancer cell line.[12]

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a starting concentration of IC20.

  • Monitoring and Passaging: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. When the cells reach 70-80% confluency and show a stable growth rate, subculture them.

  • Dose Escalation: Once the cells have adapted, increase the this compound concentration by 1.5- to 2.0-fold. Initially, expect significant cell death.

  • Recovery and Repetition: Culture the surviving cells until they regain a stable growth rate, then repeat the dose escalation.

  • Establishment of Resistant Line: Continue this process until the cells can tolerate a concentration of this compound that is at least 10-fold higher than the initial IC50.

  • Validation: Regularly determine the IC50 of the resistant cell line to quantify the level of resistance and ensure the phenotype is stable.

Protocol 2: IC50 Determination using MTT Assay

This protocol is for assessing the cytotoxicity of this compound.[13]

  • Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of medium. Incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[14]

Protocol 3: Western Blot for NF-κB Pathway Activation

This protocol is for analyzing the expression of key proteins in the NF-κB pathway.[15][16][17]

  • Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 40 µg of total protein per lane and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p65, phospho-p65, and IκBα overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply an ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

experimental_workflow_resistance cluster_setup Phase 1: Setup and Baseline cluster_induction Phase 2: Resistance Induction cluster_validation Phase 3: Validation start Parental Cancer Cell Line ic50_initial Determine Initial IC50 (MTT Assay) start->ic50_initial culture_ic20 Culture in media with This compound (IC20) ic50_initial->culture_ic20 monitoring Monitor Growth & Subculture culture_ic20->monitoring dose_escalation Increase Drug Dose (1.5x - 2.0x) monitoring->dose_escalation recovery Allow Surviving Cells to Recover dose_escalation->recovery recovery->monitoring Continue Passaging loop_arrow Repeat until stable at high dose resistant_line Established Resistant Cell Line recovery->resistant_line ic50_final Determine Final IC50 (MTT Assay) resistant_line->ic50_final characterization Mechanism Analysis (Western Blot, etc.) resistant_line->characterization ri_calc Calculate Resistance Index (RI) ic50_final->ri_calc

Caption: Workflow for developing a this compound-resistant cell line.

nfkb_pathway cluster_stimulus Cellular Stress / Stimulus cluster_inhibition This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Cytokines ikk IKK Complex stimulus->ikk deoxy This compound deoxy->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb_p P-IκBα ikb->ikb_p degradation Proteasomal Degradation ikb_p->degradation nfkb_active Active NF-κB ikb_p->nfkb_active Releases dna DNA nfkb_active->dna Translocates to Nucleus transcription Gene Transcription (Pro-survival, Proliferation) dna->transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

troubleshooting_logic start Inconsistent Cell Viability Results q1 Is there a signal in the cell-free control? start->q1 a1_yes Yes: Compound is interfering with the assay reagent. q1->a1_yes Yes a1_no No: No direct compound interference. q1->a1_no No sol1 Solution: Use an alternative assay (e.g., switch from MTT to SRB). a1_yes->sol1 q2 Is there high variability between replicate wells? a1_no->q2 a2_yes Yes: Potential issues with cell seeding or pipetting. q2->a2_yes Yes a2_no No: Replicates are consistent, but results are unexpected. q2->a2_no No sol2 Solution: Ensure homogenous cell suspension and consistent pipetting. Check for edge effects. a2_yes->sol2 q3 Are absorbance values too low or too high? a2_no->q3 a3_low Low Absorbance: Cell density may be too low. q3->a3_low Low a3_high High Background: Contamination or media interference. q3->a3_high High sol3_low Solution: Optimize initial seeding density. a3_low->sol3_low sol4_high Solution: Check for contamination. Test media components separately. a3_high->sol4_high

Caption: Troubleshooting logic for cell viability assay issues.

References

Stability testing of deoxyandrographolide under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deoxyandrographolide. The information is designed to address common challenges encountered during stability testing under varying pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation kinetics of diterpenoid lactones like this compound?

A1: Diterpenoid lactones, such as the closely related andrographolide, typically follow first-order degradation kinetics in aqueous solutions.[1][2][3][4][5][6] The rate of degradation is significantly influenced by both pH and temperature, with increased degradation observed at higher pH values and elevated temperatures.[3][4][6][7]

Q2: What is the optimal pH range for the stability of this compound?

A2: Based on studies of the analogous compound andrographolide, the optimal pH for stability is in the acidic range, typically between pH 2.0 and 4.0.[1][2][3][4][5][6] Stability decreases as the pH becomes more basic.[3]

Q3: What are the major degradation products of this compound expected under different pH conditions?

A3: Under acidic conditions (e.g., pH 2.0), the primary degradation products are expected to be isomers and dehydrated forms. For the related compound andrographolide, isoandrographolide and 8,9-didehydroandrographolide have been identified.[2][3][4][5][6] Under neutral to basic conditions (e.g., pH 6.0 and above), degradation is likely to involve hydrolysis of the lactone ring and other rearrangements. For andrographolide, products such as 15-seco-andrographolide have been observed.[2][3][4][5][6]

Q4: How does temperature affect the stability of this compound?

A4: Temperature significantly accelerates the degradation of this compound.[7][8] The relationship between temperature and the degradation rate constant can be described by the Arrhenius equation, which allows for the prediction of shelf-life at different temperatures.[1][2][3][5] As temperature increases, the rate of degradation increases exponentially.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the stability testing of this compound, with a focus on HPLC analysis.

HPLC Analysis Issues

Problem: Peak Tailing

  • Possible Causes:

    • Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the analyte.[9]

    • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[9]

    • Column Degradation: The column may be contaminated, or the stationary phase may be degraded.[9]

  • Solutions:

    • Suppress Silanol Ionization: Use a mobile phase with a low pH (e.g., add 0.1% formic acid) or use an end-capped C18 column.[9]

    • Dilute the Sample: Reduce the concentration of the sample and re-inject.[9]

    • Column Maintenance: Wash the column with a strong solvent or replace it if necessary.[9]

Problem: Drifting Baseline

  • Possible Causes:

    • Mobile Phase Issues: Inconsistent mobile phase composition or inadequate degassing.[1]

    • Temperature Fluctuations: Inconsistent column temperature.[10]

    • Detector Lamp Aging: The detector lamp may be nearing the end of its lifespan.[1]

    • Contamination: Contaminants in the mobile phase or from the sample eluting slowly.[1]

  • Solutions:

    • Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed.[1]

    • Use a Column Oven: Maintain a constant column temperature.[10]

    • Replace Detector Lamp: If the lamp has been in use for an extended period, replacement may be necessary.[1]

    • Use High-Purity Solvents: Ensure the use of high-purity solvents and proper sample preparation to avoid contamination.[1]

Problem: Fluctuating Retention Times

  • Possible Causes:

    • Inconsistent Mobile Phase Composition: Improper mixing or proportioning of solvents.

    • Leaking System: Leaks in the pump or fittings can cause pressure fluctuations.

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase.

  • Solutions:

    • Ensure Proper Mixing: Thoroughly mix and degas the mobile phase. Use a solvent pre-mixer if available.

    • System Check: Inspect the system for any leaks and tighten fittings as necessary.

    • Equilibrate Column: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.

Experimental Protocols

Stability Testing Protocol (Isothermal Method)

This protocol outlines a general procedure for evaluating the stability of this compound under specific pH and temperature conditions.[11]

  • Sample Preparation: Prepare solutions of this compound in the desired buffer systems (e.g., phosphate buffers at pH 2.0, 4.0, 6.0, 8.0).[11] A common solvent for the stock solution is methanol.[12]

  • Incubation: Store the prepared solutions in sealed containers at constant, elevated temperatures (e.g., 50°C, 70°C, 85°C) for a defined period.[2][3][5][11]

  • Sampling: At predetermined time intervals, withdraw aliquots of the solutions.[11]

  • Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot using a validated, stability-indicating HPLC method.[11]

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time to determine the degradation kinetics. Calculate the degradation rate constant (k) and the shelf-life (t₉₀%).[11]

HPLC Method for this compound Quantification

This protocol describes a common reversed-phase HPLC method for the analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column.[9]

  • Mobile Phase: A mixture of acetonitrile and water.[9] The addition of 0.1% formic acid can improve peak shape.[9] A common mobile phase composition is a 50:50 (v/v) mixture of a buffer (e.g., 0.02 M potassium dihydrogen orthophosphate, pH 3.0) and acetonitrile.[13]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: Typically in the range of 223-254 nm.[9][13]

  • Injection Volume: 20 µL.[12]

  • Column Temperature: 35°C.[13]

Data Presentation

Table 1: Degradation Rate Constants (k) and Shelf-Life (t₉₀%) of Andrographolide at Different pH and Temperature Conditions (Analogous Data)

pHTemperature (°C)Rate Constant (k) (days⁻¹)Shelf-Life (t₉₀%) (days)
2.070Data not available> 7
6.070Data not available< 0.75
8.070Data not availableSignificantly less than pH 6.0
2.025 (extrapolated)Data not available~1570
6.025 (extrapolated)Data not available41
8.025 (extrapolated)Data not available1.1

Data is for andrographolide and is intended to be illustrative for this compound. The degradation of andrographolide follows first-order kinetics.[3] At 70°C, no degradation was detected at pH 4.0 over 7 days.[3] Shelf-life at 25°C is extrapolated from elevated temperature studies.[6]

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis & Data Processing A Prepare this compound Stock Solution C Prepare Stability Samples A->C B Prepare Buffer Solutions (pH 2, 4, 6, 8) B->C D Incubate at Constant Temperatures (e.g., 50, 70, 85°C) C->D E Withdraw Aliquots at Time Intervals D->E F HPLC Analysis of Samples E->F G Plot ln(Conc) vs. Time F->G H Calculate Degradation Rate (k) and Shelf-Life (t₉₀%) G->H

Caption: Workflow for Stability Testing of this compound.

Degradation_Pathway cluster_main This compound Degradation cluster_acidic Acidic Conditions (pH < 4) cluster_basic Neutral/Basic Conditions (pH > 6) Deoxy This compound Iso Isomerization Products Deoxy->Iso H⁺ Dehydro Dehydration Products Deoxy->Dehydro H⁺ Hydrolysis Lactone Ring Hydrolysis Deoxy->Hydrolysis OH⁻ Rearrangement Rearrangement Products Hydrolysis->Rearrangement

Caption: Postulated Degradation Pathways for this compound.

References

Minimizing degradation of deoxyandrographolide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Deoxyandrographolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during sample preparation and analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, leading to the degradation of this compound.

Issue 1: Rapid loss of compound concentration in prepared solutions.

Potential Cause Recommended Solution Underlying Principle
Neutral or Alkaline pH Prepare aqueous solutions using a buffer system to maintain the pH between 2.0 and 4.0.[1][2][3]This compound, like other andrographolides, contains an α,β-unsaturated γ-butyrolactone ring which is susceptible to pH-dependent hydrolysis. Stability is significantly higher in acidic conditions.[1][2][3]
Elevated Temperature Store stock solutions and experimental samples at low temperatures (e.g., 4-5°C) and protect them from light.[4] Avoid prolonged heating during extraction.The rate of degradation reactions, including hydrolysis, increases with temperature.[2][4]
Use of Amorphous Solid Use the crystalline form of this compound for preparing standards and solutions.The amorphous solid form is significantly less stable than the crystalline form, which shows minimal degradation even at elevated temperatures.[5][6][7]

Issue 2: Inconsistent results or poor reproducibility between experimental batches.

Potential Cause Recommended Solution Underlying Principle
Stock Solution Degradation Always prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.The compound can degrade over time in solution, even when stored, leading to lower effective concentrations in subsequent experiments.
Photodegradation Protect solutions from direct light by using amber vials or covering containers with aluminum foil.Exposure to UV light can induce photodegradation, altering the chemical structure and reducing the concentration of the parent compound.

Issue 3: Appearance of unknown peaks in HPLC/LC-MS analysis.

Potential Cause Recommended Solution Underlying Principle
Formation of Degradation Products Refer to the degradation data in the tables below based on your experimental pH and temperature to tentatively identify byproducts. Confirm identity using LC-MS if necessary.Degradation pathways are pH-dependent, leading to different byproducts such as isoandrographolide under acidic conditions or 15-seco-andrographolide in more neutral conditions.[1][2][8]
Oxidative Degradation Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions if oxidation is suspected.Although less common than hydrolysis, oxidative stress can lead to the formation of degradation products.

Quantitative Degradation Data

The stability of andrographolides is highly dependent on pH and temperature. The following tables summarize kinetic data for andrographolide, which serves as a strong proxy for this compound stability.

Table 1: Predicted Shelf-Life (t₉₀%) of Andrographolide in Aqueous Solutions at 25°C

pHPredicted Shelf-Life (t₉₀%)
2.04.3 years
6.041 days
8.01.1 days

Data adapted from a study on andrographolide, highlighting the dramatic decrease in stability as pH moves from acidic to neutral and alkaline conditions.[3]

Table 2: Effect of Temperature on Andrographolide Degradation Rate Constant (k)

TemperatureDegradation Rate Constant (k) in min⁻¹
86°C0.0085
92°C0.0229
97°C0.0480

This data illustrates that the degradation rate of andrographolide in solution follows first-order kinetics and increases significantly with rising temperature.[4]

Table 3: Thermal Degradation of Andrographolides in Extract (100°C)

CompoundTotal Degradation after 90 min
Andrographolide79.55%
14-deoxy-11,12-didehydroandrographolide76.00%
Neoandrographolide75.68%

This demonstrates significant thermal lability when heated, emphasizing the need for low-temperature processing.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions? A: The primary cause is the hydrolysis of the ester group within the α,β-unsaturated γ-butyrolactone ring. This reaction is highly sensitive to both pH and temperature. The molecule is most stable in acidic conditions (pH 2.0-4.0).[1][2][3]

Q2: Is this compound stable in its solid (powder) form? A: Stability in the solid state is highly dependent on its physical form. Crystalline andrographolide is very stable, showing no degradation even when stored at 70°C for 3 months.[5][6][7] In contrast, the amorphous form degrades rapidly under the same conditions.[5][6][7] Therefore, using the crystalline form is critical for consistency.

Q3: What are the best solvents for extracting this compound while minimizing degradation? A: Methanol is considered one of the most effective solvents for extracting andrographolides.[4] For extraction methods that involve heating, such as Soxhlet, it is crucial to control the duration and temperature to minimize thermal degradation.[9] Ultrasonic-assisted extraction at controlled, lower temperatures (e.g., 25-40°C) can be a good alternative to reduce heat exposure.

Q4: How should I prepare this compound solutions for cell-based assays? A: Cell culture media is typically buffered to a physiological pH of ~7.4, where this compound will degrade relatively quickly. To address this, prepare the final dilution in media immediately before adding it to the cells. Consider the degradation kinetics when planning the duration of your experiment and interpreting the results.

Q5: Can I store my this compound stock solution in DMSO? A: Yes, stock solutions in anhydrous organic solvents like DMSO are generally more stable than in aqueous buffers. For long-term storage, keep aliquots at -20°C or -80°C. However, it is still recommended to prepare fresh working solutions for each experiment to ensure accuracy.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a reverse-phase HPLC method suitable for separating this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for pH control) is often effective.

    • Example Gradient: Start with 40% Acetonitrile, ramp to 70% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm or 235 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL). Create a series of dilutions (e.g., 10-200 µg/mL) to generate a calibration curve.

  • Sample Preparation: Accurately weigh the extract, dissolve it in a known volume of methanol, and filter it through a 0.2 or 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to develop and validate a stability-indicating analytical method.

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

  • Photodegradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analysis: After each stress condition, neutralize the sample if necessary (for acid and base hydrolysis), dilute to an appropriate concentration with the mobile phase, and analyze by the validated stability-indicating HPLC method to observe for degradation products and loss of the parent compound.

Visualizations

G cluster_prep Sample Preparation cluster_purify Purification & Analysis plant_material Dried A. paniculata Powder extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection & TLC Monitoring column_chrom->fraction_collection hplc_analysis HPLC Quantification fraction_collection->hplc_analysis Pure Fractions pure_compound Pure this compound hplc_analysis->pure_compound

Caption: General workflow for extraction and analysis.

G start Inconsistent Results or Low Compound Recovery? check_ph Check pH of Solution start->check_ph check_temp Review Storage/Processing Temperature start->check_temp check_form Verify Physical Form (Crystalline vs. Amorphous) start->check_form check_light Assess Light Exposure start->check_light ph_high Is pH > 4.0? check_ph->ph_high temp_high Was Temp > 25°C or Heated Excessively? check_temp->temp_high is_amorphous Is Solid Amorphous? check_form->is_amorphous light_exposed Was Sample Exposed to Direct Light? check_light->light_exposed ph_high->check_temp No adjust_ph Action: Use Acidic Buffer (pH 2-4) ph_high->adjust_ph Yes temp_high->check_form No lower_temp Action: Store at 4-5°C, Avoid Heating temp_high->lower_temp Yes is_amorphous->check_light No use_crystalline Action: Use Crystalline Solid Form is_amorphous->use_crystalline Yes protect_light Action: Use Amber Vials or Protect from Light light_exposed->protect_light Yes

Caption: Troubleshooting workflow for stability issues.

G deoxy This compound (Stable Lactone Ring) degraded 15-seco-andrographolide (Hydrolyzed Open Ring) deoxy->degraded Hydrolysis (pH > 4.0, Temp ↑)

Caption: Primary degradation pathway via hydrolysis.

References

Addressing off-target effects of deoxyandrographolide in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of deoxyandrographolide in cellular assays.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypic changes in our cell line upon treatment with this compound that do not seem to correlate with its known on-target effects. Could this be due to off-target interactions?

A1: Yes, it is highly plausible that the unexpected phenotypic changes are a result of off-target effects. This compound, like its parent compound andrographolide, is known to be a promiscuous molecule, meaning it can interact with multiple cellular targets.[1][2] These off-target interactions can trigger unintended signaling pathways, leading to unforeseen cellular responses. It is crucial to perform experiments to identify these off-target interactions to correctly interpret your results.

Q2: What are the most common signaling pathways that could be affected by off-target binding of this compound?

A2: Based on studies of andrographolide and its derivatives, the following pathways are susceptible to off-target modulation:

  • Kinase Signaling Pathways: Many small molecules exhibit off-target effects by binding to the ATP-binding pocket of various kinases.[3] This can lead to the modulation of pathways such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling cascades.[4][5][6]

  • NF-κB Signaling: Andrographolide is a known inhibitor of the NF-κB pathway.[4][7] However, interactions with other proteins in this pathway could lead to unexpected outcomes.

  • Wnt Signaling Pathway: Proteomic analyses have shown that andrographolide can influence proteins involved in the Wnt signaling pathway.

  • Cell Cycle Regulation: Off-target effects on cyclins and cyclin-dependent kinases (CDKs) can lead to unexpected changes in cell cycle progression.[5]

Q3: How can we begin to identify the potential off-target proteins of this compound in our experimental system?

A3: A systematic approach is recommended to identify potential off-target proteins. Here is a suggested workflow:

A Start: Unexpected Phenotype Observed B Hypothesize Off-Target Effects A->B C Broad Spectrum Off-Target Identification B->C D Kinome Profiling C->D  Kinases E Proteome-wide CETSA (TPP) C->E  Soluble Proteins F Affinity Purification-Mass Spectrometry C->F  Binding Partners G Candidate Off-Target List D->G E->G F->G H Target Validation G->H I Cellular Thermal Shift Assay (CETSA) with Western Blot H->I J RNAi-mediated Knockdown H->J K Rescue Experiments H->K L Confirmed Off-Target(s) I->L J->L K->L M Refine Experimental Design L->M

Caption: Workflow for identifying and validating off-target effects.

Q4: What is a Cellular Thermal Shift Assay (CETSA), and how can it help us confirm target engagement and identify off-targets?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the direct binding of a compound to a protein in a cellular context.[1][8][9][10][11][12][13] The principle is that when a ligand binds to a protein, it often stabilizes the protein, increasing its melting temperature.[9][10][11][12][13] By heating cell lysates treated with your compound to various temperatures, you can determine if your protein of interest is stabilized (i.e., more of it remains soluble at higher temperatures). This method can be used to confirm on-target engagement and, when coupled with mass spectrometry (Thermal Proteome Profiling or TPP), can identify a wide range of off-target proteins that are stabilized or destabilized by the compound.[14]

Q5: We suspect this compound is inhibiting a kinase off-target. How can we screen for this?

A5: Kinome profiling is the most direct way to assess the interaction of your compound with a large panel of kinases.[15][16][17][18] Several commercial services offer kinome scans where your compound is tested against hundreds of purified kinases, providing data on binding affinity or enzymatic inhibition.[15][18] This will give you a selectivity profile and identify potential off-target kinases.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Inconsistent results between different cell lines. Cell lines have different protein expression profiles, leading to varying off-target landscapes.Perform proteomic analysis on your cell lines to understand the differences in protein expression. Validate key off-targets in each cell line.
High levels of cytotoxicity at concentrations where the on-target effect is not yet saturated. The compound may be hitting a critical off-target that induces cell death.Perform a dose-response curve for both your on-target effect and cell viability. Determine the therapeutic window. Use CETSA or kinome profiling to identify potent off-targets.
Phenotype is observed, but downstream markers of the intended pathway are not affected. The observed phenotype is likely due to an off-target effect that bypasses your intended pathway.Use unbiased screening methods like Thermal Proteome Profiling (TPP) or affinity purification-mass spectrometry to identify the protein(s) this compound is interacting with.
Conflicting results with other published data for this compound. Differences in experimental conditions (e.g., cell type, compound concentration, treatment duration) can favor different on- and off-target effects.Carefully compare your experimental protocol with the published literature. Consider performing a head-to-head comparison in your system.

Data Presentation

The following tables are illustrative examples of the type of data you might obtain from off-target profiling studies.

Table 1: Example Data from a Kinome Profiling Screen

Kinase Target% Inhibition at 1 µM this compoundIC50 (µM)On/Off-Target
Intended Target Kinase 95%0.2On-Target
Off-Target Kinase A85%0.8Off-Target
Off-Target Kinase B60%5.2Off-Target
Off-Target Kinase C25%> 10Weak Off-Target

Table 2: Example Data from a Proteomics (TPP) Experiment

ProteinFunctionFold Change in StabilityOn/Off-Target
Intended Target Protein Signal Transduction3.5On-Target
Protein XCytoskeletal2.8Off-Target
Protein YMetabolism-2.1 (Destabilized)Off-Target
Protein ZTranscription Factor1.9Off-Target

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot

This protocol is designed to validate the binding of this compound to a specific protein target in intact cells.

Materials:

  • Cell culture medium and reagents

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Workflow Diagram:

A Seed cells and grow to 80-90% confluency B Treat cells with this compound or DMSO (vehicle) A->B C Harvest and resuspend cells in PBS B->C D Aliquot cell suspension C->D E Heat aliquots at different temperatures (e.g., 40-70°C) for 3 min D->E F Lyse cells by freeze-thaw cycles E->F G Centrifuge to separate soluble and precipitated proteins F->G H Collect supernatant (soluble fraction) G->H I Quantify protein concentration H->I J Perform Western Blot to detect the target protein I->J K Analyze band intensities to determine thermal stability J->K

Caption: Detailed workflow for the Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Cell Treatment: Culture your cells of interest to 80-90% confluency. Treat the cells with the desired concentration of this compound or DMSO for the appropriate time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Transfer the supernatant (soluble protein fraction) to new tubes. Determine the protein concentration using a BCA assay. Normalize the protein concentration for all samples.

  • Western Blotting: Perform SDS-PAGE and Western blotting using a primary antibody specific for your protein of interest.

  • Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates protein stabilization and direct binding.

Protocol 2: General Workflow for Kinome Profiling and Proteomics

This protocol provides a general outline for preparing samples for kinome profiling or mass spectrometry-based proteomics to identify off-targets.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer appropriate for mass spectrometry (e.g., urea-based buffer)

  • Protein quantification assay compatible with the lysis buffer

Procedure:

  • Cell Treatment: Grow cells to 80-90% confluency and treat with this compound or DMSO. It is advisable to use a concentration at which you observe the phenotype of interest.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a mass spectrometry-compatible lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Sample Submission (Kinome Profiling): For kinome profiling services, you will typically submit the compound itself. Follow the specific instructions of the service provider regarding compound concentration and format.

  • Sample Preparation (Proteomics): For in-house proteomics, proceed with protein reduction, alkylation, and digestion (e.g., with trypsin). The resulting peptides are then cleaned up and analyzed by LC-MS/MS.

  • Data Analysis:

    • Kinome Profiling: The service provider will typically provide a report with the binding affinities or percent inhibition for each kinase in the panel.

    • Proteomics: The raw mass spectrometry data will need to be processed using software like MaxQuant or Proteome Discoverer to identify and quantify proteins. Statistical analysis is then performed to identify proteins with significantly altered abundance or thermal stability.

Signaling Pathway Diagram

cluster_0 This compound cluster_1 Intended Pathway cluster_2 Off-Target Pathways Deoxy This compound OnTarget On-Target Protein Deoxy->OnTarget OffTargetK Off-Target Kinase Deoxy->OffTargetK OffTargetP Other Off-Target Protein Deoxy->OffTargetP OnEffect Desired Cellular Effect OnTarget->OnEffect MAPK MAPK Pathway OffTargetK->MAPK PI3K PI3K/Akt Pathway OffTargetK->PI3K Other Other Signaling OffTargetP->Other UnintendedEffect Unexpected Phenotype MAPK->UnintendedEffect PI3K->UnintendedEffect Other->UnintendedEffect

Caption: Potential on-target and off-target effects of this compound.

References

Technical Support Center: Enhancing Deoxyandrographolide Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of deoxyandrographolide.

This compound, a bioactive diterpenoid lactone from Andrographis paniculata, holds significant therapeutic promise. However, its poor aqueous solubility presents a major hurdle for oral administration, leading to low and inconsistent bioavailability.[1] This guide will explore various formulation strategies to overcome this limitation and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to achieving adequate oral bioavailability of this compound?

A1: The main challenge is this compound's poor water solubility. This characteristic, common to many diterpenoids, results in a low dissolution rate in gastrointestinal fluids, which is often the rate-limiting step for its absorption.[1] Consequently, this leads to low and variable bioavailability. Additionally, similar to its analogue andrographolide, it may be susceptible to first-pass metabolism, which further reduces the amount of the active compound that reaches systemic circulation.[1]

Q2: What are the most effective formulation strategies to enhance the bioavailability of this compound?

A2: Several formulation approaches have been successfully employed to improve the bioavailability of poorly water-soluble compounds like this compound and its analogues. These include:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This can increase the dissolution rate by presenting the drug in an amorphous state and improving its wettability.[1]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range significantly increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1] Common types of nanoparticles include polymeric nanoparticles and solid lipid nanoparticles (SLNs).[1]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the fluids in the gastrointestinal tract.[1] This in-situ emulsification helps to solubilize and enhance the absorption of lipophilic drugs.[1]

Q3: How do I choose the right excipients for my this compound formulation?

A3: The selection of excipients is crucial and is determined by the chosen formulation strategy:

  • For Solid Dispersions: Hydrophilic polymers such as polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and Soluplus® are frequently used. The ideal polymer will form a stable amorphous solid dispersion with this compound.[1]

  • For Nanoparticles: The choice of materials will depend on the type of nanoparticle. For polymeric nanoparticles, biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are common. For solid lipid nanoparticles (SLNs), solid lipids like glyceryl monostearate are used. Surfactants and stabilizers such as Poloxamer 407 and Span 60 are also necessary.

  • For SEDDS: A screening process is necessary to identify oils, surfactants, and co-surfactants that provide the best solubilization of this compound and form a stable emulsion upon dilution.

Troubleshooting Guides

Issue 1: Low Drug Loading in the Formulation

  • Possible Cause: Poor solubility of this compound in the selected carrier system (e.g., polymer for solid dispersions, oil for SEDDS).

  • Troubleshooting Steps:

    • Screen a wider range of excipients: Test various polymers, oils, and surfactants with different polarities to find a system with optimal solubility for this compound.

    • Use co-solvents: For SEDDS, the addition of a co-solvent can improve drug solubility in the lipid phase.

    • Amorphous Conversion: For solid dispersions, ensure that the manufacturing process (e.g., spray drying, hot-melt extrusion) results in the formation of an amorphous solid solution, which can accommodate a higher drug load compared to a crystalline suspension.[1]

Issue 2: Inconsistent In Vitro Dissolution Profile

  • Possible Cause:

    • Variability in the manufacturing process.

    • Inappropriate dissolution test parameters.

    • Formulation-related issues such as particle agglomeration.

  • Troubleshooting Steps:

    • Process Optimization: Tightly control manufacturing process parameters (e.g., spray drying temperature, homogenization speed) to ensure batch-to-batch consistency.

    • Dissolution Method Validation: Ensure the dissolution medium and apparatus are appropriate for the formulation and that the analytical method is validated.

    • Formulation Refinement: If agglomeration is an issue, consider adding a wetting agent or optimizing the particle size distribution of the formulation components.[1]

Issue 3: High Variability in In Vivo Pharmacokinetic Data

  • Possible Cause:

    • Inconsistent formulation properties (e.g., particle size, polydispersity index).

    • Physiological variability in animal models.

    • Issues with the analytical method for plasma sample analysis.

  • Troubleshooting Steps:

    • Thorough Formulation Characterization: Ensure each batch of the formulation has consistent physicochemical properties before in vivo administration.

    • Standardized Animal Studies: Use a sufficient number of animals per group and standardize procedures such as dosing and blood collection to minimize biological variability.

    • Validated Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

Quantitative Data Summary

The following tables summarize available pharmacokinetic data for this compound and related compounds. Direct comparative data for different this compound formulations is limited in the current literature.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers after Oral Administration of Andrographis paniculata Extract

ParameterValueReference
Cmax (ng/mL) 7.02[2]
Tmax (h) 1.5[2]
AUC0-∞ (ng·h/mL) 21.17[2]
t1/2 (h) 1.5[2]

Note: Data is for 14-deoxyandrographolide from an extract, not a specific enhanced formulation.

Table 2: Comparative Pharmacokinetic Parameters of Andrographolide and its Metabolite 14-Deoxy-12-hydroxy-andrographolide (DEO-AND) in Rats after Intravenous Administration (5 mg/kg)

CompoundAUC0→720 min (µg·min/mL)t1/2 (min)
Andrographolide (AND) 44.13 ± 10.45Significantly longer than DEO-AND
DEO-AND 781.59 ± 81.46Significantly shorter than AND

Reference:[3]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Dissolution: Accurately weigh this compound and a hydrophilic polymer (e.g., PVP K30) in a desired ratio (e.g., 1:5 w/w). Dissolve both components completely in a suitable solvent, such as ethanol, in a round-bottom flask. Sonication can be used to aid dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) until a thin film is formed on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

  • Storage: Store the prepared solid dispersion in a desiccator.

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Emulsion Solvent Evaporation

  • Organic Phase Preparation: Dissolve this compound and a polymer (e.g., PLGA) in a mixture of a water-immiscible organic solvent (e.g., chloroform or ethyl acetate) and a co-solvent (e.g., methanol).[4][5]

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).[4]

  • Emulsification: Add the organic phase to the aqueous phase and sonicate the mixture at a controlled power (e.g., 18-20 W) for a specific duration (e.g., 5 minutes) over an ice bath to form an oil-in-water emulsion.[4][5]

  • Solvent Evaporation: Place the resulting emulsion on a magnetic stirrer for an extended period (e.g., 17 hours) to allow the organic solvent to evaporate.[4][5]

  • Nanoparticle Recovery: Recover the nanoparticles by ultracentrifugation.

  • Washing: Wash the nanoparticles multiple times with deionized water, with centrifugation between each wash, to remove excess stabilizer and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment, with free access to standard feed and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dosing: Administer the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose) orally by gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80 °C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Solubility Screening Solubility Screening Excipient Selection Excipient Selection Solubility Screening->Excipient Selection Formulation Preparation Formulation Preparation Excipient Selection->Formulation Preparation Physicochemical Characterization Physicochemical Characterization Formulation Preparation->Physicochemical Characterization Dissolution Testing Dissolution Testing Physicochemical Characterization->Dissolution Testing Caco-2 Permeability Caco-2 Permeability Dissolution Testing->Caco-2 Permeability Pharmacokinetic Study Pharmacokinetic Study Caco-2 Permeability->Pharmacokinetic Study Data Analysis Data Analysis Pharmacokinetic Study->Data Analysis Final Formulation Final Formulation Data Analysis->Final Formulation sedds_mechanism Oral Administration of SEDDS Oral Administration of SEDDS Dispersion in GI Fluids Dispersion in GI Fluids Oral Administration of SEDDS->Dispersion in GI Fluids Formation of Fine Oil-in-Water Emulsion Formation of Fine Oil-in-Water Emulsion Dispersion in GI Fluids->Formation of Fine Oil-in-Water Emulsion Drug Solubilized in Micelles Drug Solubilized in Micelles Formation of Fine Oil-in-Water Emulsion->Drug Solubilized in Micelles Enhanced Permeation across Intestinal Membrane Enhanced Permeation across Intestinal Membrane Drug Solubilized in Micelles->Enhanced Permeation across Intestinal Membrane Systemic Circulation Systemic Circulation Enhanced Permeation across Intestinal Membrane->Systemic Circulation signaling_pathway This compound This compound IKK IKK This compound->IKK IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes Transcription of

References

Refining dosage and administration routes for deoxyandrographolide in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing deoxyandrographolide in mouse models. The information is designed to assist in refining dosage, selecting appropriate administration routes, and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in research?

This compound is a natural bioactive compound, a labdane diterpenoid, derived from the plant Andrographis paniculata.[1] It is of significant interest to the research community, particularly in the fields of inflammation and oncology, due to its ability to modulate key signaling pathways.[1][2] Its therapeutic potential is being explored for a variety of conditions.

2. What are the common administration routes for this compound in mice?

The most common routes for administering substances to mice are subcutaneous, intraperitoneal, and intravenous injections. Oral gavage is also a frequently used method.[3][4] The choice of administration route depends on the experimental goals, as the rate of absorption varies significantly among them, with intravenous being the most rapid, followed by intraperitoneal, intramuscular, subcutaneous, and then oral administration.[5]

3. What is the reported oral bioavailability of this compound and its parent compound, andrographolide?

Andrographolide has been reported to have limited oral absorption and a bioavailability of less than 10% in mice and rats.[6] This low bioavailability may be attributed to factors such as low solubility and being a substrate for P-glycoprotein efflux.[6] In contrast, some studies suggest that 14-deoxy-11,12-didehydroandrographolide (deAND), a related compound, has higher oral bioavailability than andrographolide.[7]

4. Is this compound toxic to mice?

Studies on the parent compound, andrographolide, suggest it is relatively non-toxic when administered orally. In acute toxicity studies, mice treated with andrographolide at doses up to 5 g/kg showed no mortality.[8] Another study indicated that the LD50 of oral andrographolide was greater than 5000 mg/kg in mice.[8] For 14-deoxy-11,12-didehydroandrographolide (deAND), it has been reported to exert no toxicity.[7]

5. How should this compound be prepared for administration?

This compound has poor water solubility.[9] For in vitro studies, it is often dissolved in DMSO.[10] For in vivo administration, it's crucial to prepare a formulation that is safe and effective. For oral administration, a homogeneous suspension can be prepared using 1% (w/v) carboxymethylcellulose (CMC).[11] For parenteral delivery, substances should ideally be isotonic, sterile, and delivered aseptically.[5]

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Poor Bioavailability.

    • Troubleshooting: Due to the low oral bioavailability of andrographolide and potentially this compound, consider alternative administration routes like intraperitoneal (IP) or intravenous (IV) injection for more direct and consistent systemic exposure.[6] If oral administration is necessary, formulation strategies to enhance solubility and absorption could be explored.[12]

  • Possible Cause 2: Incorrect Dosage.

    • Troubleshooting: Review the literature for effective dose ranges for your specific research model. Dosages can vary significantly depending on the administration route and the targeted biological effect. Refer to the dosage tables below for guidance from published studies.

  • Possible Cause 3: Issues with Compound Stability.

    • Troubleshooting: The parent compound, andrographolide, is known to be unstable in alkaline conditions and is most stable at a pH of 3-5.[13] While specific stability data for this compound is less available, it is prudent to consider pH and storage conditions of your formulation. Prepare solutions fresh when possible.

Issue: Difficulty in dissolving this compound for injection.

  • Possible Cause: Poor Aqueous Solubility.

    • Troubleshooting: this compound is sparingly soluble in water.[9][13] For parenteral injections, consider using a vehicle in which the compound is more soluble and is safe for administration to mice. Co-solvents or other formulation approaches may be necessary. Always ensure the final vehicle concentration is non-toxic and does not interfere with the experimental outcomes. For in vitro work, DMSO is a common solvent.[10]

Issue: Observed adverse effects in mice post-administration.

  • Possible Cause 1: Vehicle Toxicity.

    • Troubleshooting: Ensure the vehicle used to dissolve or suspend the this compound is well-tolerated at the administered volume. High concentrations of certain solvents can cause local irritation or systemic toxicity. Run a vehicle-only control group to assess any effects of the vehicle itself.

  • Possible Cause 2: Administration Technique.

    • Troubleshooting: Improper injection technique can lead to tissue damage, inflammation, or incorrect dosing. Ensure personnel are properly trained in the chosen administration route (e.g., correct needle placement for IP injections to avoid organs).[14] For oral gavage, incorrect placement can cause esophageal or stomach injury.[15]

Data Presentation

Table 1: Reported Dosages of this compound and Related Compounds in Mice

CompoundDosageAdministration RouteMouse ModelObserved EffectReference
14-deoxy-11,12-didehydroandrographolide (deAND)1 mg/kgIntraperitoneal (i.p.)Ovalbumin-sensitized miceAnti-inflammatory[1]
14-Deoxy-11, 12-Didehydroandrographolide (deAND)~100 mg/kg BW (0.1% in diet)OralHigh-fat and high-cholesterol diet-fed miceReduced steatohepatitis and liver injury[4]
Andrographolide10 mg/kgIntraperitoneal (i.p.)Orthotopic xenograft model (22RV1 cells)Decreased tumor volume[16]
Andrographolide50 mg/kg and 150 mg/kgIntraperitoneal (i.p.)Melanoma-bearing miceInhibited tumor growth[17]
HN-02 (Andrographolide extract)1.0, 1.5, and 2.5 mg/kgOralHealthy miceImmunomodulatory activity[11]
Dehydroandrographolide (DAP)10, 20, and 40 mg/kgIntragastricPoly(I:C)-induced acute lung injury miceAnti-inflammatory[18]

Table 2: Recommended Administration Volumes and Needle Sizes for Adult Mice

RouteVolumeNeedle Size (Gauge)Reference
Intravenous (IV)< 0.2 ml27-30[5]
Intraperitoneal (IP)< 2-3 ml25-27[5]
Subcutaneous (SC)< 1-2 ml25-27
Oral (Gavage)< 1.5 ml20-22[5]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound

  • Preparation of Dosing Solution:

    • Based on the required dose and the weight of the mice, calculate the total amount of this compound needed.

    • Dissolve the this compound in a suitable, sterile vehicle. A common approach for lipophilic compounds is to first dissolve them in a small amount of an organic solvent like DMSO, and then dilute with a sterile aqueous solution such as saline or PBS to the final concentration. Ensure the final concentration of the organic solvent is low (typically <10%) and non-toxic.

  • Animal Restraint:

    • Gently restrain the mouse, typically by scruffing the neck and securing the tail. Position the mouse so its head is tilted slightly downwards.

  • Injection:

    • Identify the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.[14]

    • Insert a 25-27 gauge needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress.

Protocol 2: Oral Gavage Administration of this compound

  • Preparation of Dosing Suspension:

    • Weigh the required amount of this compound.

    • Prepare a suspension in a suitable vehicle, such as 1% carboxymethylcellulose (CMC) in sterile water.[11] Ensure the suspension is homogenous before each administration.

  • Animal Restraint:

    • Firmly restrain the mouse to prevent movement of its head and body.

  • Administration:

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus to the stomach, and mark this on the gavage needle.

    • Gently insert the gavage needle into the mouth, allowing the mouse to swallow it. Pass the needle along the side of the mouth and over the tongue into the esophagus.

    • Advance the needle to the pre-measured mark.

    • Slowly administer the this compound suspension.

    • Gently remove the needle and return the mouse to its cage.

    • Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration cluster_analysis Analysis prep_compound Prepare this compound Solution/Suspension calc_dose Calculate Dosage (mg/kg) prep_compound->calc_dose restrain Restrain Mouse calc_dose->restrain administer Administer Compound (e.g., IP, Oral) restrain->administer monitor Monitor for Adverse Effects administer->monitor collect_data Collect Experimental Data (e.g., tumor size, biomarkers) monitor->collect_data analyze Analyze and Interpret Results collect_data->analyze

Caption: General experimental workflow for in vivo studies with this compound in mice.

NFkB_Pathway LPS Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex LPS->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Transcription initiates This compound This compound (and derivatives) This compound->NFkB inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound.[1]

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 induces dissociation from Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Transcription Transcription of Cytoprotective Genes ARE->Transcription activates

Caption: Activation of the Nrf2 cytoprotective pathway by this compound.[1]

PI3K_Akt_mTOR_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth This compound This compound This compound->PI3K inhibits This compound->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.[2][19]

References

Technical Support Center: Stability-Indicating UPLC Method for Deoxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the development and implementation of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for deoxyandrographolide. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating UPLC method?

A1: A stability-indicating UPLC method is a validated analytical procedure that can accurately and precisely quantify a specific analyte, in this case, this compound, in the presence of its degradation products, impurities, and formulation excipients.[1] The method must be able to resolve the analyte peak from all other potential peaks, ensuring that the measured concentration is only that of the intact drug.[1]

Q2: Why is a stability-indicating method crucial for this compound?

A2: Like many pharmaceutical compounds, this compound can degrade over time when exposed to various environmental factors such as heat, light, humidity, and pH variations.[2] A stability-indicating method is essential to:

  • Determine the shelf-life and appropriate storage conditions for the drug substance and product.[3]

  • Understand the degradation pathways of this compound.[1]

  • Ensure the safety and efficacy of the drug product by monitoring the levels of the active pharmaceutical ingredient (API) and its degradation products.[3]

Q3: What are the typical stress conditions used in forced degradation studies for developing a stability-indicating method?

A3: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to intentionally degrade the drug substance.[1] This helps in identifying potential degradation products and validating the method's ability to separate them from the parent drug.[1] Common stress conditions include:[1][4]

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Base Hydrolysis: e.g., 0.1 M NaOH at room temperature.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., 60-80°C.

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) or a combination of UV and visible light.[5]

Q4: What are the known degradation products of andrographolide, a closely related compound to this compound?

A4: Studies on andrographolide have identified several degradation products under different stress conditions.[2][6][7][8][9] While specific degradation pathways for this compound may differ slightly, this information provides a valuable starting point for method development.

  • Acidic Conditions: Isoandrographolide and 8,9-didehydroandrographolide are common degradation products.[2][6][7]

  • Basic Conditions: Degradation can lead to the formation of 15-seco-andrographolide and 14-deoxy-11,12-didehydroandrographolide.[2][8]

Experimental Protocols

A successful stability-indicating UPLC method requires a well-defined protocol. Below is a recommended starting point for the analysis of this compound, based on methods developed for related compounds. Optimization will be necessary for your specific instrumentation and sample matrix.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound analytical standard in methanol (e.g., 1 mg/mL). From this, prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1-200 µg/mL).

  • Sample Solution (for drug substance): Accurately weigh and dissolve the this compound sample in methanol to a known concentration. Filter the solution through a 0.22 µm syringe filter before injection.

  • Forced Degradation Samples: Subject the this compound solution to the stress conditions outlined in the FAQs. Neutralize acidic and basic samples before injection.

UPLC Method Parameters

The following table summarizes a typical set of UPLC parameters for the analysis of this compound and related diterpenoid lactones.

ParameterRecommended Conditions
Column Waters ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A, and gradually increase the percentage of B over the run time to elute the analytes. A typical gradient might be: - 0-1 min: 95% A, 5% B - 1-8 min: Gradient to 5% A, 95% B - 8-10 min: Hold at 5% A, 95% B - 10.1-12 min: Return to initial conditions
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 35 - 40°C
Detection Wavelength 205 nm or 225 nm
Injection Volume 1 - 5 µL
Method Validation Parameters

According to ICH guidelines, the stability-indicating UPLC method must be validated for several parameters to ensure its suitability for the intended purpose.[10]

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity of the analyte should be demonstrated in stressed samples. Resolution between the analyte and its degradation products should be >1.5.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for assay and LOQ to 120% for impurities.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery of spiked samples should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

UPLC Troubleshooting Guide

This section addresses common issues encountered during the UPLC analysis of this compound.

G UPLC Troubleshooting Workflow cluster_peak_shape Peak Shape Problems cluster_baseline Baseline Issues cluster_retention Retention Time Issues PeakTailing Peak Tailing Tailing_Cause1 Secondary Interactions (e.g., silanols) Column Contamination Extra-column Volume PeakTailing->Tailing_Cause1 Possible Causes PeakFronting Peak Fronting Fronting_Cause1 Sample Overload Sample solvent stronger than mobile phase Column Collapse PeakFronting->Fronting_Cause1 Possible Causes SplitPeaks Split Peaks Split_Cause1 Clogged frit or column inlet Channeling in column bed Co-elution of an impurity SplitPeaks->Split_Cause1 Possible Causes BaselineNoise Baseline Noise Noise_Cause1 Air bubbles in pump or detector Contaminated mobile phase Deteriorating lamp BaselineNoise->Noise_Cause1 Possible Causes BaselineDrift Baseline Drift Drift_Cause1 Column temperature fluctuation Mobile phase composition change Column bleed BaselineDrift->Drift_Cause1 Possible Causes RT_Shift Retention Time Shift RT_Cause1 Change in mobile phase composition Fluctuation in flow rate Column aging RT_Shift->RT_Cause1 Possible Causes Tailing_Solution1 Adjust mobile phase pH (lower) Use end-capped column Clean/replace column Check fittings and tubing Tailing_Cause1->Tailing_Solution1 Solutions Fronting_Solution1 Dilute sample Use mobile phase as sample solvent Replace column Fronting_Cause1->Fronting_Solution1 Solutions Split_Solution1 Reverse flush or replace column Improve sample filtration Optimize mobile phase/gradient Split_Cause1->Split_Solution1 Solutions Noise_Solution1 Degas mobile phase Use high-purity solvents Replace detector lamp Noise_Cause1->Noise_Solution1 Solutions Drift_Solution1 Use column oven Prepare fresh mobile phase Equilibrate column thoroughly Drift_Cause1->Drift_Solution1 Solutions RT_Solution1 Prepare fresh mobile phase Check pump for leaks/bubbles Replace column RT_Cause1->RT_Solution1 Solutions

Caption: A logical workflow for troubleshooting common UPLC issues.

Peak Shape Problems

Q: My this compound peak is tailing. What should I do?

A: Peak tailing, where the latter half of the peak is wider than the front half, can be caused by several factors. Here’s a step-by-step troubleshooting guide:

Possible CauseRecommended Solution
Secondary Interactions The stationary phase may have active sites (e.g., free silanols) that interact strongly with the analyte. Try lowering the pH of the mobile phase (e.g., with 0.1% formic acid) to suppress silanol activity. Using a modern, end-capped C18 column can also minimize these interactions.
Column Contamination/Degradation The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Try flushing the column with a strong solvent. If the problem persists, replace the column.[11]
Extra-Column Volume Excessive tubing length or improper connections between the injector, column, and detector can cause peak broadening and tailing. Ensure all connections are secure and use tubing with the smallest possible internal diameter.
Sample Overload Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.

Q: I am observing peak fronting for my analyte. What are the likely causes?

A: Peak fronting, where the front of the peak is broader than the back, is less common than tailing but can still occur.

Possible CauseRecommended Solution
Sample Overload Similar to peak tailing, injecting too high a concentration of the sample can cause fronting. Reduce the sample concentration or injection volume.
Sample Solvent Effects If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Collapse In rare cases, the stationary phase bed can collapse, leading to poor peak shape. This usually requires column replacement.

Q: My peaks are split or shouldered. How can I resolve this?

A: Split or shouldered peaks can be due to chromatographic or instrumental issues.

Possible CauseRecommended Solution
Clogged Column Frit/Inlet Particulates from the sample or mobile phase can block the column inlet. Try back-flushing the column. If this doesn't work, replace the frit or the entire column. Always filter your samples and mobile phases.
Column Bed Channeling A void or channel may have formed in the column packing material. This is usually irreversible and requires a new column.
Co-eluting Impurity A degradation product or impurity may be eluting very close to the this compound peak. Adjust the mobile phase composition or gradient to improve resolution.
Injector Issues A problem with the injector, such as a partially blocked needle or a faulty valve, can cause peak splitting.[12] Clean and inspect the injector components.
Baseline and Retention Time Issues

Q: I am experiencing a noisy baseline. What can I do to improve it?

A: A noisy baseline can interfere with the accurate integration of peaks, especially at low concentrations.

Possible CauseRecommended Solution
Air Bubbles Air trapped in the pump, detector, or tubing is a common cause of baseline noise.[12] Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging.
Contaminated Mobile Phase Impurities in the solvents or additives can contribute to baseline noise. Use high-purity, HPLC-grade solvents and reagents.[12]
Detector Lamp Failure The detector lamp has a finite lifetime and its intensity will decrease over time, leading to increased noise. Replace the lamp if it has exceeded its recommended usage hours.
Pump Malfunction Issues with the pump, such as worn seals or faulty check valves, can cause pressure fluctuations that manifest as baseline noise.[11] Perform regular pump maintenance.

Q: My retention times are shifting between injections. What is the cause?

A: Consistent retention times are crucial for peak identification. Drifting retention times can indicate a problem with the system or the method.

Possible CauseRecommended Solution
Mobile Phase Composition Change Inaccurate mixing of gradient solvents or evaporation of a volatile solvent component can alter the mobile phase composition and affect retention times.[13] Prepare fresh mobile phase daily and ensure the solvent bottles are properly sealed.
Flow Rate Fluctuation Leaks in the system or air bubbles in the pump can cause the flow rate to be inconsistent.[14] Check for leaks and ensure the mobile phase is properly degassed.
Column Temperature Variation Changes in ambient temperature can affect retention times, especially for sensitive separations.[13] Use a column oven to maintain a constant temperature.
Column Equilibration Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to shifting retention times, particularly in gradient methods.[13] Ensure an adequate equilibration time is included in the method.
Column Aging Over time, the stationary phase of the column will degrade, which can lead to changes in retention. If other causes have been ruled out, it may be time to replace the column.

Method Development and Validation Workflow

The following diagram illustrates the key stages in the development and validation of a stability-indicating UPLC method.

G Stability-Indicating UPLC Method Development Workflow cluster_dev Method Development cluster_forced_deg Forced Degradation cluster_validation Method Validation (ICH Guidelines) Start Define Analytical Target Profile LitSearch Literature Search & Compound Characterization Start->LitSearch InitialConditions Select Initial UPLC Conditions (Column, Mobile Phase, etc.) LitSearch->InitialConditions Optimization Method Optimization (Gradient, Flow Rate, Temp.) InitialConditions->Optimization ForcedDeg Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Optimization->ForcedDeg PeakTracking Peak Purity Assessment & Peak Tracking ForcedDeg->PeakTracking Validation Validate for: Specificity, Linearity, Range, Accuracy, Precision, LOD/LOQ, Robustness PeakTracking->Validation Finalized Method Documentation Prepare Validation Protocol & Report Validation->Documentation End Method Ready for Routine Use Documentation->End

Caption: A workflow for developing and validating a stability-indicating UPLC method.

References

Validation & Comparative

Deoxyandrographolide: An In Vivo Comparative Guide to its Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor efficacy of deoxyandrographolide, a bioactive diterpenoid lactone derived from the plant Andrographis paniculata. While direct comparative in vivo studies on this compound are limited, this document synthesizes available data on this compound and its parent compound, andrographolide, to offer a comprehensive overview of its therapeutic potential against various cancers. The information is intended to facilitate an objective evaluation of this compound's potential as a novel anti-cancer agent.

Executive Summary

This compound and its parent compound, andrographolide, have demonstrated significant anti-tumor properties in various preclinical models.[1][2] In vivo studies indicate that these compounds can inhibit tumor growth, induce apoptosis, and modulate key signaling pathways involved in cancer progression.[1][3] This guide presents available quantitative data from in vivo studies, details relevant experimental protocols, and visualizes the underlying molecular mechanisms. While direct head-to-head comparisons of this compound with standard-of-care drugs in vivo are not extensively documented, the existing evidence for andrographolide suggests promising synergistic effects when used in combination with conventional chemotherapeutic agents like cisplatin and 5-fluorouracil.[4]

Comparative In Vivo Efficacy

The majority of in vivo comparative data available is for andrographolide, the parent compound of this compound. These studies provide valuable insights into the potential efficacy of this compound.

Cancer ModelCompound/TreatmentDosageKey FindingsReference
Oral Cancer (Xenograft) Dehydroandrographolide (a related compound)Not specifiedExhibited tumor-suppressive properties.
5-FluorouracilNot specifiedStandard-of-care comparator.
Colorectal Carcinoma (Lovo cell xenograft) Andrographolide + CisplatinNot specifiedSynergistic inhibition of tumor growth.[4]
Breast Cancer (4T1 cell-challenged mice) AndrographolideNot specified2.0-4.3% decrease in tumor weight; 56.4% decrease in lung metastasis.[5]
T-cell Acute Lymphoblastic Leukemia (Jurkat cell xenograft) Andrographolide50, 100, 200 mg/kgDose-dependent inhibition of tumor growth.[6]
Prostate Cancer (DU145 xenograft) Andrographolide4 mg/kgDelayed tumor growth by 3 weeks and significantly reduced tumor volume.[7]
Insulinoma (RIP1-Tag2 mice) AndrographolideNot specifiedSignificantly suppressed tumor growth by inhibiting cell proliferation and angiogenesis, and promoting apoptosis.[8]
ER-Positive Breast Cancer (Xenograft) Andrographolide + FulvestrantNot specifiedSynergistically inhibited tumor growth.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo xenograft studies that can be adapted for evaluating the anti-tumor efficacy of this compound.

Subcutaneous Xenograft Model for Solid Tumors

This model is widely used to assess the efficacy of anti-cancer compounds on the growth of solid tumors.

Cell Lines:

  • Human cancer cell lines (e.g., oral squamous cell carcinoma, breast adenocarcinoma, colorectal carcinoma).

Animal Model:

  • Immunodeficient mice (e.g., BALB/c nude mice or SCID mice), typically 4-6 weeks old.

Procedure:

  • Cell Culture: Culture cancer cells in appropriate media and harvest them during the logarithmic growth phase.

  • Tumor Cell Implantation: Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^6 to 1 x 10^7 cells/100 µL. Inject the cell suspension subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 50-100 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer this compound (and comparator drugs) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The vehicle used for the control group should be the same as that used for the test compounds. Dosing schedules can vary (e.g., daily, twice weekly).

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the animals as an indicator of toxicity.

    • At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Orthotopic Xenograft Model for Oral Cancer

This model provides a more clinically relevant microenvironment for tumor growth and metastasis.[10][11]

Cell Lines:

  • Human oral squamous cell carcinoma cell lines (e.g., CAL 27, UMSCC2).[10]

Animal Model:

  • Immunodeficient mice (e.g., nude mice).

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the oral cancer cells.

  • Orthotopic Injection: Anesthetize the mouse. Inject the cancer cells (e.g., 1 x 10^5 to 1 x 10^6 cells in 20-30 µL of PBS) into the tongue or floor of the mouth.[12][13]

  • Tumor Growth and Metastasis Monitoring:

    • Monitor primary tumor growth using calipers or in vivo imaging systems (for fluorescently or luminescently labeled cells).

    • Monitor for metastasis to cervical lymph nodes by palpation or imaging.[13]

  • Treatment and Evaluation: Follow the treatment and evaluation steps as described in the subcutaneous xenograft model. At the end of the study, besides the primary tumor, cervical lymph nodes can be harvested for histopathological analysis to assess metastasis.[12]

Signaling Pathways and Mechanisms of Action

This compound and andrographolide exert their anti-tumor effects by modulating multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis.[1][14]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Andrographolide and its derivatives have been shown to inhibit this pathway.[1]

PI3K_Akt_mTOR_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival This compound This compound This compound->PI3K This compound->Akt

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers. Andrographolide is a known inhibitor of this pathway.

NFkB_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_P p-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n translocation Proteasome Proteasome IkB_P->Proteasome degradation This compound This compound This compound->IKK Gene_Expression Gene Expression (Inflammation, Survival) NFkB_n->Gene_Expression

This compound inhibits the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of the anti-tumor efficacy of a compound like this compound.

Experimental_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous or Orthotopic Implantation of Cancer Cells Cell_Culture->Implantation Animal_Model Acquire Immunodeficient Mice Animal_Model->Implantation Compound_Prep Prepare this compound & Control Formulations Treatment Administer Treatments Compound_Prep->Treatment Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint (Euthanasia) Monitoring->Endpoint Tumor_Excision Excise Tumors Endpoint->Tumor_Excision Data_Analysis Tumor Weight Measurement & Statistical Analysis Tumor_Excision->Data_Analysis Further_Analysis Histopathology & Biomarker Analysis Tumor_Excision->Further_Analysis

In vivo anti-tumor efficacy experimental workflow.

Conclusion

The available in vivo data, primarily from studies on its parent compound andrographolide, suggests that this compound holds significant promise as an anti-tumor agent. It demonstrates the ability to inhibit tumor growth and metastasis in various cancer models and appears to have a favorable safety profile. Its multi-targeted mechanism of action, particularly its inhibitory effects on the PI3K/Akt/mTOR and NF-κB signaling pathways, presents a compelling rationale for its further development.

However, to fully elucidate the therapeutic potential of this compound, further research is warranted. Specifically, direct head-to-head in vivo comparative studies against standard-of-care chemotherapeutics are crucial to accurately position it in the current landscape of cancer treatment. Additionally, studies exploring its efficacy in combination with other anti-cancer drugs could reveal synergistic effects and provide new avenues for more effective and less toxic cancer therapies.

References

Deoxyandrographolide: A Comparative Analysis of its Binding Affinity to Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxyandrographolide, a diterpenoid lactone isolated from Andrographis paniculata, has garnered significant interest for its diverse pharmacological activities. This guide provides a comparative analysis of its binding affinity to various protein targets, presenting supporting experimental and computational data to offer a clear perspective on its potential as a therapeutic agent. We will delve into its interactions with key proteins such as Histone Deacetylase 1 (HDAC1), the main protease (Mpro) of SARS-CoV-2, and the transcription factor NF-κB, comparing its performance with other relevant molecules where data is available.

Comparative Binding Affinity Data

The binding affinity of this compound and its analogs to target proteins has been investigated through both in silico molecular docking studies and in vitro experimental assays. The following tables summarize the quantitative data available, providing a basis for comparison.

Table 1: In Silico Binding Affinity of this compound and Related Compounds

Molecular docking studies predict the binding energy of a ligand to its target protein, with a more negative value indicating a stronger interaction.

CompoundTarget ProteinBinding Energy (kcal/mol)
This compound HDAC1-31.5897 (kJ/mol)
This compound MDM2-31.5073 (kJ/mol)
This compound CDK4-35.4403 (kJ/mol)
This compound mTOR-16.9035 (kJ/mol)
14-deoxy-11,12-didehydroandrographolideSARS-CoV-2 Mpro-5.653
AndrograpaninSARS-CoV-2 Mpro-5.093
QuinineSARS-CoV-2 Mpro-5.002
CinchonineSARS-CoV-2 Mpro-5.585
This compound SARS-CoV-2 Mpro-7.67
AndrographolideNF-κB p50-4.70
Ana1 (Andrographolide analog)NF-κB p50-6.66
Ana2 (Andrographolide analog)NF-κB p50-6.15

Note: Binding energies from different studies may not be directly comparable due to variations in computational methods.

Table 2: Experimental Inhibition and Binding Constants

In vitro assays provide experimental validation of binding and inhibitory activity.

CompoundTarget ProteinAssay TypeMeasurementValue
This compound HDAC1Bio-Layer Interferometry (BLI)AffinityGood affinity capability observed[1][2][3]
AndrograpaninSARS-CoV-2 MproUnknownKᵢ1.18 µM[4]
NeoandrographolideSARS-CoV-2 MproUnknownKᵢ2.59 µM[4]
14-deoxyandrographolide SARS-CoV-2 MproUnknownKᵢ2.05 µM[4]
14-deoxy,11,12-deoxyandrographolideSARS-CoV-2 MproUnknownKᵢ1.57 µM[4]
Andrographolide analogue 3kSARS-CoV-2 MproEnzyme-based assay% Inhibition @ 10 µM>50%
Andrographolide analogue 3lSARS-CoV-2 MproEnzyme-based assay% Inhibition @ 10 µM>50%
Andrographolide analogue 3mSARS-CoV-2 MproEnzyme-based assay% Inhibition @ 10 µM>50%
Andrographolide analogue 3tSARS-CoV-2 MproEnzyme-based assay% Inhibition @ 10 µM>50%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the binding affinity studies of this compound.

Molecular Docking

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves:

  • Preparation of Protein and Ligand Structures: The three-dimensional structures of the target protein and the ligand (e.g., this compound) are obtained from crystallographic databases or generated computationally. Water molecules and other non-essential ions are typically removed, and hydrogen atoms are added.

  • Docking Simulation: A docking algorithm systematically explores various conformations and orientations of the ligand within the protein's binding site.

  • Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol. The pose with the lowest energy is considered the most likely binding mode. The interactions between the ligand and amino acid residues in the binding pocket are then analyzed.

Bio-Layer Interferometry (BLI)

BLI is an optical biosensing technique that measures real-time biomolecular interactions. The general workflow is as follows:

  • Immobilization: One of the binding partners (the ligand, e.g., HDAC1 protein) is immobilized onto the surface of a fiber-optic biosensor.

  • Baseline: The biosensor is dipped into a buffer solution to establish a stable baseline signal.

  • Association: The biosensor is then moved into a solution containing the other binding partner (the analyte, e.g., this compound) at a known concentration. As the analyte binds to the immobilized ligand, the thickness of the biological layer on the sensor tip increases, causing a wavelength shift in the reflected light, which is measured in real-time.

  • Dissociation: The biosensor is moved back into the buffer solution, and the dissociation of the analyte from the ligand is monitored as a decrease in the wavelength shift.

  • Data Analysis: The association and dissociation curves are analyzed to determine the kinetic parameters, including the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This assay is used to screen for inhibitors of the SARS-CoV-2 main protease.

  • Assay Principle: A fluorogenic peptide substrate containing a cleavage site for Mpro is used. The peptide is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). When Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Experimental Setup: The assay is typically performed in a multi-well plate format. Each well contains the Mpro enzyme, the FRET substrate, and a buffer solution.

  • Inhibitor Screening: Test compounds, such as this compound and its analogs, are added to the wells at various concentrations. A control group without any inhibitor is also included.

  • Data Measurement: The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in the control group. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

cluster_0 This compound Binding Validation InSilico In Silico Screening (Molecular Docking) InVitro In Vitro Validation (e.g., BLI, FRET assay) InSilico->InVitro Hypothesis Generation BindingAffinity Binding Affinity Data (Binding Energy, Kd, IC50) InVitro->BindingAffinity Quantitative Measurement LeadOptimization Lead Optimization BindingAffinity->LeadOptimization Candidate Selection

Caption: A typical workflow for validating the binding affinity of a compound.

cluster_nfkb Canonical NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Activation Stimuli->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_dimer NF-κB (p50/p65) Dimer IkB->NFkB_dimer releases Nucleus Nuclear Translocation NFkB_dimer->Nucleus Gene Target Gene Expression (Inflammation, Immunity) Nucleus->Gene Deoxy This compound (and analogs) Deoxy->NFkB_dimer inhibits DNA binding cluster_sars SARS-CoV-2 Replication Cycle & Mpro Inhibition ViralRNA Viral RNA Polyproteins Polyprotein Synthesis (pp1a, pp1ab) ViralRNA->Polyproteins Mpro Main Protease (Mpro) Cleavage Polyproteins->Mpro NSPs Non-structural Proteins (NSPs) Mpro->NSPs generates Replication Viral Replication Complex Assembly NSPs->Replication NewVirions New Virions Replication->NewVirions Deoxy This compound Deoxy->Mpro inhibits

References

A Comparative Analysis of the Anti-inflammatory Effects of Deoxyandrographolide and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of deoxyandrographolide, a natural diterpenoid from Andrographis paniculata, and dexamethasone, a potent synthetic glucocorticoid. This document synthesizes experimental data to offer an objective evaluation of their mechanisms of action and efficacy in preclinical models of inflammation.

Executive Summary

This compound and its parent compound, andrographolide, exhibit significant anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. This action contrasts with dexamethasone, which exerts its potent anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory genes and the transactivation of anti-inflammatory genes. While dexamethasone is a widely used and powerful anti-inflammatory agent, andrographolide and its derivatives present a promising alternative with a distinct mechanistic profile.

Data Presentation: Comparative Efficacy

CompoundTarget/AssayCell Type/ModelIC50 / Inhibition
Andrographolide Nitric Oxide (NO) ProductionLPS & IFN-γ stimulated RAW 264.7 cells7.4 µM[1]
TNF-α ProductionLPS & IFN-γ stimulated RAW 264.7 cells23.3 µM[1]
IL-6 ProductionLPS-stimulated THP-1 cells12.2 µM
IL-1β ProductionLPS-stimulated THP-1 cells18.1 µM
NF-κB ActivationELAM9-RAW 264.7 cells23.4 - 29.0 µM
Dexamethasone Glucocorticoid Receptor Binding-Ki = 6.7 nM[2]
MCP-1 SecretionTNF-α stimulated retinal pericytes3 nM[3]
IL-7 SecretionTNF-α stimulated retinal pericytes58 nM (partial inhibition)[3]
MIP-1α SecretionTNF-α stimulated retinal pericytes332 nM (partial inhibition)[3]
IL-1β Gene ExpressionLPS-stimulated RAW 264.7 cellsDose-dependent inhibition[4]
IL-6 Gene ExpressionIL-1 stimulated synovial cellsPotent inhibition[5]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound and dexamethasone.

deoxyandrographolide_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->ProInflammatory_Genes Transcription This compound This compound This compound->NFkB Inhibits Translocation

This compound's inhibition of the NF-κB signaling pathway.

dexamethasone_pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_complex DEX-GR Complex Nucleus Nucleus GR_complex->Nucleus Translocation NFkB_AP1 NF-κB / AP-1 GR_complex->NFkB_AP1 Transrepression GRE Glucocorticoid Response Elements (GRE) Nucleus->GRE Binds to Anti_Inflammatory_Genes Anti-inflammatory Genes (e.g., Annexin-1) GRE->Anti_Inflammatory_Genes Transactivation Pro_Inflammatory_Genes Pro-inflammatory Genes NFkB_AP1->Pro_Inflammatory_Genes experimental_workflow start Start in_vitro In Vitro Assays (e.g., RAW 264.7 cells) start->in_vitro in_vivo In Vivo Models (e.g., Carrageenan Paw Edema) start->in_vivo treatment Treatment with This compound vs Dexamethasone in_vitro->treatment carrageenan_injection Carrageenan Injection in_vivo->carrageenan_injection lps_stimulation LPS Stimulation treatment->lps_stimulation measure_mediators Measure Inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) lps_stimulation->measure_mediators data_analysis Data Analysis (IC50, % Inhibition) measure_mediators->data_analysis measure_edema Measure Paw Edema carrageenan_injection->measure_edema measure_edema->data_analysis comparison Comparative Efficacy Assessment data_analysis->comparison end End comparison->end

References

Deoxyandrographolide's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Deoxyandrographolide, a diterpenoid lactone derived from the plant Andrographis paniculata, has garnered significant attention in oncological research for its potential as a therapeutic agent. This guide provides a comparative analysis of the reproducibility of this compound's effects across various cancer cell lines, with supporting data on its cytotoxic activity, impact on cell cycle progression, and induction of apoptosis. Furthermore, this report details the molecular signaling pathways modulated by this compound and offers comprehensive experimental protocols for the key assays cited.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and its parent compound, andrographolide, across a range of human cancer cell lines, demonstrating the variability and reproducibility of their cytotoxic effects.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
VeroKidney~25 (estimated)[1]
BHK-21Kidney36.47[1]

Note: Data on the specific cytotoxic effects of this compound across a wide range of cancer cell lines is less abundant in publicly available literature compared to its parent compound, andrographolide.

Table 2: IC50 Values of Andrographolide in Human Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Treatment DurationReference
MCF-7Breast Cancer63.19 ± 0.0324h[2]
32.90 ± 0.0248h[2]
31.93 ± 0.0472h[2]
MDA-MB-231Breast Cancer65 ± 0.0224h[2]
37.56 ± 0.0348h[2]
30.56 ± 0.0372h[2]
A2780Ovarian Cancer19.69 ± 1.1072h[3]
A2780cisROvarian Cancer (Cisplatin-resistant)6.66 ± 1.6672h[3]
A549Lung Cancer22-31 µg/mL (compounds 3-5)Not Specified[4]
KBOral Cancer106 ± 1 µg/mL24h[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[6][7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or andrographolide and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard Annexin V-FITC/PI apoptosis detection methods.[9][10][11][12]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is a standard procedure for cell cycle analysis using propidium iodide.[13][14][15][16]

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI.

Western Blotting

This is a general protocol for western blot analysis.[17][18][19][20]

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

Signaling Pathway Modulation

This compound and its parent compound, andrographolide, exert their anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth. This compound has been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory and pro-survival genes.[21][22][23][24]

NFkB_Pathway This compound This compound IKK IKK This compound->IKK IkB IκBα IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt Receptor Growth Factor Receptor Receptor->PI3K PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Cell Growth, Proliferation, Survival mTOR->Downstream JAK_STAT_Pathway cluster_nucleus This compound This compound JAK JAK This compound->JAK CytokineReceptor Cytokine Receptor CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene Activation Experimental_Workflow CellCulture Cancer Cell Culture Treatment This compound Treatment CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle) Treatment->CellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

References

Deoxyandrographolide: A Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxyandrographolide, a diterpenoid lactone isolated from the plant Andrographis paniculata, is a compound of increasing interest for its therapeutic properties. Structurally similar to andrographolide, the absence of a hydroxyl group at the C-14 position in this compound leads to distinct physicochemical and biological characteristics.[1] This guide provides a comparative analysis of this compound against other therapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations to aid in its evaluation as a potential therapeutic candidate.

Comparative Efficacy: A Quantitative Overview

The therapeutic efficacy of this compound has been evaluated across antiviral, anticancer, and anti-inflammatory applications. The following tables summarize its performance, primarily through half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, in comparison to standard therapeutic agents. It is important to note that some of the data for this compound is estimated based on its close structural relationship to andrographolide and its derivatives, as direct head-to-head studies are not always available.

Table 1: Comparative Antiviral Activity
VirusThis compound Efficacy (IC50/EC50)Alternative AgentAlternative Agent Efficacy (IC50/EC50)Cell Line
Herpes Simplex Virus-1 (HSV-1) ~25 µM (estimated)Acyclovir0.15 - 2.5 µMVero
Foot-and-Mouth Disease Virus (FMDV) 36.47 µM-Not ApplicableBHK-21
SARS-CoV-2 Comparable to Andrographolide (IC50: 0.034 µM)Remdesivir~0.03 µMCalu-3

Note: The IC50 for this compound against HSV-1 is an estimation based on its activity relative to andrographolide. Data for SARS-CoV-2 is based on the performance of andrographolide, the parent compound.[2][3]

Table 2: Comparative Anticancer Activity (Cytotoxicity)
Cancer Cell LineThis compound IC50 (µM)Alternative AgentAlternative Agent IC50 (µM)
Breast Cancer (MCF-7) ~20-50 (estimated)Doxorubicin0.05 - 1
Lung Cancer (A549) ~25-100 (estimated)Cisplatin2 - 10
Colon Cancer (HCT 116) More potent than Andrographolide--
Oral Cancer (KB) Less potent than Andrographolide (IC50: 106±1 µg/ml for Andrographolide)Paclitaxel92±4.43 µg/ml

Note: IC50 values for this compound are often estimated from derivatives and related compounds. Some studies indicate derivatives of 14-deoxyandrographolide can have potent activity, for instance, with an IC50 of 2.93 µM in MCF-7 cells.[4][5]

Table 3: Comparative Anti-inflammatory Activity
ParameterThis compound Derivative (deAND) IC50Andrographolide IC50 (µM)Alternative AgentAlternative Agent IC50 (µM)Cell Line
Nitric Oxide (NO) Inhibition 94.12 ± 4.79 µM7.4Ibuprofen>100RAW 264.7
TNF-α Inhibition -23.3Ibuprofen>1500RAW 264.7
PGE2 Inhibition -8.8Paracetamol7.73RAW 264.7
NF-κB Inhibition Potent Inhibitor23.4 - 29.0--ELAM9-RAW264.7

Note: Data for deAND (14-deoxy-11,12-didehydroandrographolide) is presented. Andrographolide is shown for a more direct comparison with NSAIDs where deAND data is unavailable.[6][7]

Safety and Toxicity Profile

This compound is suggested to have a better safety profile compared to andrographolide.[1] Studies on andrographolide derivatives and extracts rich in 14-deoxyandrographolide provide insights into its low toxicity.

Table 4: Comparative Toxicity Data
CompoundLD50 (Oral, Mice)Cytotoxicity in Normal CellsReported Adverse Effects (for derivatives in clinical use)
Andrographolide >5 g/kgIC50 in MCF-10A (normal breast epithelial cells) is ~3.5-fold higher than in MDA-MB-231 cancer cells.[8]Gastrointestinal disorders, skin reactions, and rare but potentially severe anaphylaxis with injectable forms.[9][10]
Standardized A. paniculata extract (high in 14-deoxyandrographolide) >5000 mg/kgNot specified, but no acute adverse effects observed.Not specified for this extract.
Acyclovir --Nausea, vomiting, diarrhea, headache.
Remdesivir --Nausea, elevated liver enzymes.[11]
Doxorubicin -High toxicity to healthy cells.Cardiotoxicity, myelosuppression, nausea.
Ibuprofen --Gastrointestinal bleeding, kidney problems.

Key Signaling Pathways

This compound and its related compounds exert their therapeutic effects by modulating key signaling pathways, primarily the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are largely attributed to the inhibition of the NF-κB pathway.[1] This pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Andrographolide, the parent compound of this compound, has been shown to covalently modify the p50 subunit of NF-κB, preventing its DNA binding.[12]

NF_kB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα-NF-κB (p50/p65) (Inactive) IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) (Active) IkBa_NFkB->NFkB Release Proteasome Proteasome Degradation IkBa_p->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) This compound This compound This compound->NFkB Inhibition of DNA binding DNA DNA NFkB_n->DNA ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

Andrographolide is known to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses. It is plausible that this compound shares this mechanism. Nrf2 is normally kept inactive in the cytoplasm by Keap1, which facilitates its degradation. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 (Inactive) This compound->Keap1_Nrf2 Inhibition of Keap1-mediated degradation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, GCLC) DNA_ARE DNA (ARE) Nrf2_n->DNA_ARE Gene_Expression Antioxidant Gene Expression DNA_ARE->Gene_Expression

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of therapeutic agents. Below are protocols for key in vitro assays used to evaluate the efficacy of this compound.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with This compound A->C B Prepare serial dilutions of this compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 value H->I

Caption: Workflow for the MTT cell viability assay.

Methodology

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot for Protein Expression

This technique is used to detect and quantify specific proteins in a sample, which is essential for studying signaling pathways.

Methodology

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p65, anti-Nrf2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, and capture the signal on X-ray film or with a digital imager.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent, particularly in the realms of anti-inflammatory and anticancer applications. While its potency may be lower than some conventional drugs in certain contexts, its favorable safety profile and multi-target mechanism of action, including the modulation of both the NF-κB and Nrf2 pathways, suggest it could offer a valuable alternative or complementary therapeutic strategy. Further head-to-head comparative studies, both in vitro and in vivo, are warranted to fully elucidate its therapeutic potential and define its place in the landscape of modern drug development. The experimental protocols and pathway analyses provided in this guide offer a foundational framework for such investigations.

References

Deoxyandrographolide's Impact on Cytochrome P450 Enzymes: A Comparative Inhibition Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing in-vitro studies reveals that deoxyandrographolide, a primary active constituent of the medicinal plant Andrographis paniculata, demonstrates significant inhibitory effects on key cytochrome P450 (CYP) enzymes. This guide synthesizes available data to offer a comparative perspective for researchers and drug development professionals on its potential for herb-drug interactions.

This compound and its parent compound, andrographolide, have been shown to inhibit several CYP isoforms, most notably CYP3A4, CYP1A2, and CYP2D6.[1] The inhibitory action on these enzymes, which are responsible for the metabolism of a vast array of therapeutic drugs, underscores the importance of considering potential pharmacokinetic interactions when co-administering Andrographis paniculata extracts or its isolated compounds with conventional medications.[2][3]

Comparative Inhibition Data

The following table summarizes the available quantitative data on the inhibition of various human cytochrome P450 isoforms by this compound and related compounds from Andrographis paniculata.

CompoundCYP IsoformTest SystemInhibition Metric (Ki/IC50)Mode of InhibitionReference
14-Deoxy-11,12-didehydroandrographolideCYP3A4HepG2 cells>50% reduction in mRNA/proteinPXR Antagonism[1]
14-Deoxy-11,12-didehydroandrographolideCYP1A2HepG2 cellsmRNA & protein inhibition-[1]
14-Deoxy-11,12-didehydroandrographolideCYP2D6HepG2 cellsmRNA & protein inhibition-[1]
AndrographolideCYP3A4Caco-2 cellsSignificant mRNA/protein down-regulation-[4]
AndrographolideCYP2E1 (rat)Rat liver microsomesKi = 61.1 µMWeak inhibitor[5]
AndrographolideCYP2E1 (human)Human liver microsomesNo significant effect-[5]
Andrographis paniculata Extract (APE)CYP1A2Human liver microsomesKi = 24.46 µMNoncompetitive[5]
Andrographis paniculata Extract (APE)CYP2C9Human liver microsomesKi = 7.51 µMMixed[5]
Andrographis paniculata Extract (APE)CYP3A4Human liver microsomesKi = 25.43 µMCompetitive[5]

Note: Data for this compound is often presented as 14-Deoxy-11,12-didehydroandrographolide in the literature.

Mechanism of Inhibition

Studies suggest that the inhibitory mechanism of these diterpenoids, particularly on CYP3A4, may involve the Pregnane X Receptor (PXR). 14-Deoxy-11,12-didehydroandrographolide has been shown to bind to the PXR ligand-binding domain, thereby antagonizing its function and leading to a downstream decrease in CYP3A4 expression.[1][2] This interaction is a critical consideration for predicting drug interactions, as PXR regulates the expression of numerous drug-metabolizing enzymes and transporters.

cluster_0 Mechanism of CYP3A4 Inhibition Deoxy This compound PXR Pregnane X Receptor (PXR) Ligand Binding Domain Deoxy->PXR Binds & Antagonizes PXR_complex Activated PXR Complex Deoxy->PXR_complex Inhibits Formation PXR->PXR_complex DEX Dexamethasone (Inducer) DEX->PXR Binds & Activates CYP3A4_gene CYP3A4 Gene (in Nucleus) PXR_complex->CYP3A4_gene Induces Transcription CYP3A4_exp CYP3A4 Expression (mRNA & Protein) CYP3A4_gene->CYP3A4_exp Leads to CYP3A4_act CYP3A4 Enzyme Activity CYP3A4_exp->CYP3A4_act Metabolism Drug Metabolism CYP3A4_act->Metabolism

Mechanism of PXR-mediated CYP3A4 inhibition.

Experimental Protocols

The evaluation of CYP inhibition by this compound and related compounds typically involves in-vitro assays using human liver microsomes or cell-based models like HepG2 and Caco-2 cells.[1][4][5]

Objective: To determine the inhibitory potential and kinetics (IC50, Ki) of a test compound on specific human CYP450 isoforms.

Materials:

  • Test compound (e.g., this compound)

  • Human Liver Microsomes (HLM) or recombinant CYP enzymes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • Known specific inhibitors for each isoform (as positive controls)

  • Phosphate buffer

  • Acetonitrile or Methanol (for quenching reaction)

  • LC-MS/MS system

Procedure:

  • Preparation: A pre-incubation mixture is prepared containing human liver microsomes, phosphate buffer, and a series of concentrations of the test compound (this compound). A control incubation contains the vehicle (e.g., DMSO) instead of the test compound.

  • Initiation: The reaction is initiated by adding the specific probe substrate and the NADPH regenerating system.

  • Incubation: The mixture is incubated at 37°C for a specific time, allowing the enzymatic reaction to proceed.

  • Termination: The reaction is stopped (quenched) by adding a cold organic solvent like acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed using a validated LC-MS/MS method to quantify the formation of the specific metabolite from the probe substrate.

  • Data Calculation: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is then calculated by fitting the data to a suitable model.[6][7][8] Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, mixed).

For cell-based assays (e.g., HepG2), the protocol involves treating the cells with the test compound for a specified period, followed by assessing changes in CYP mRNA and protein expression levels using quantitative RT-PCR and Western blot analysis, respectively.[1] Enzyme activity is also measured using methods like the P450-Glo™ Assays.[1]

cluster_workflow CYP450 Inhibition Assay Workflow Start Start Prepare Prepare Incubation Mix (Microsomes, Buffer, Test Compound) Start->Prepare Initiate Initiate Reaction (Add Substrate & NADPH) Prepare->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Terminate Reaction (Add Cold Solvent) Incubate->Quench Analyze LC-MS/MS Analysis (Quantify Metabolite) Quench->Analyze Calculate Calculate IC50/Ki Values Analyze->Calculate End End Calculate->End

General workflow for an in-vitro CYP450 inhibition assay.

Conclusion

The available evidence strongly suggests that this compound and related compounds from Andrographis paniculata are inhibitors of major human cytochrome P450 enzymes. The inhibition of CYP3A4, CYP2C9, and CYP1A2 is of particular clinical relevance.[2][5] Professionals in drug development and clinical research should exercise caution and consider dedicated drug-drug interaction studies when investigating formulations containing these compounds, especially for drugs that are substrates of the aforementioned CYP isoforms. Further research is warranted to fully elucidate the inhibitory profiles and clinical significance of these interactions.

References

Deoxyandrographolide vs. Doxorubicin: A Comparative Analysis of Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals benchmarking the cytotoxic properties of the natural compound deoxyandrographolide against the conventional chemotherapeutic agent doxorubicin.

This guide provides a comprehensive comparison of the cytotoxic effects of this compound, a derivative of the primary active compound in Andrographis paniculata, and doxorubicin, a widely used anthracycline chemotherapy drug. By presenting available experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to offer an objective resource for the scientific community.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and doxorubicin against various cancer cell lines as reported in the literature. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, such as cell passage number and specific assay protocols.[1]

Table 1: IC50 Values of this compound and its Parent Compound Andrographolide

CompoundCell LineExposure TimeIC50 (µM)Reference
AndrographolideMCF-7 (Breast Cancer)24 h63.19 ± 0.03[2]
AndrographolideMCF-7 (Breast Cancer)48 h32.90 ± 0.02[2]
AndrographolideMCF-7 (Breast Cancer)72 h31.93 ± 0.04[2]
AndrographolideMDA-MB-231 (Breast Cancer)24 h65 ± 0.02[2]
AndrographolideMDA-MB-231 (Breast Cancer)48 h37.56 ± 0.03[2]
AndrographolideMDA-MB-231 (Breast Cancer)72 h30.56 ± 0.03[2]
This compoundMCF-7 (Breast Cancer)Not SpecifiedEstimated ~15-30[3]
This compoundA549 (Lung Cancer)Not SpecifiedEstimated ~20-40[3]

Note: IC50 values for this compound are estimated based on available data for andrographolide derivatives and related compounds, as direct head-to-head studies with doxorubicin are not widely available.[3]

Table 2: IC50 Values of Doxorubicin

| Cell Line | Exposure Time | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | MCF-7 (Breast Cancer) | 24 h | 2.50 ± 1.76 |[1] | | BT-20 (Triple-Negative Breast Cancer) | 72 h | 0.320 |[4] | | HepG2 (Hepatocellular Carcinoma) | 24 h | 12.18 ± 1.89 |[1] | | Huh7 (Hepatocellular Carcinoma) | 24 h | > 20 |[1] | | UMUC-3 (Bladder Cancer) | 24 h | 5.15 ± 1.17 |[1] | | TCCSUP (Bladder Cancer) | 24 h | 12.55 ± 1.47 |[1] | | BFTC-905 (Bladder Cancer) | 24 h | 2.26 ± 0.29 |[1] | | A549 (Lung Cancer) | 24 h | > 20 |[1] | | HeLa (Cervical Cancer) | 24 h | 2.92 ± 0.57 |[1] | | M21 (Skin Melanoma) | 24 h | 2.77 ± 0.20 |[1] | | IMR-32 (Neuroblastoma) | 96 h | Not Specified |[5] | | UKF-NB-4 (Neuroblastoma) | 96 h | Not Specified |[5] |

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity and apoptosis assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or doxorubicin) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells) wells.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a culture dish or plate and treat with the test compounds for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Signaling Pathways and Experimental Workflow

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating and comparing the cytotoxic effects of this compound and doxorubicin.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (this compound & Doxorubicin) treatment Treatment with Compounds (Dose-response) compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Cytotoxicity) incubation->ldh_assay annexin_v_assay Annexin V Assay (Apoptosis) incubation->annexin_v_assay data_acq Data Acquisition (Plate Reader, Flow Cytometer) mtt_assay->data_acq ldh_assay->data_acq annexin_v_assay->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc stat_analysis Statistical Analysis ic50_calc->stat_analysis comparison Comparative Analysis stat_analysis->comparison

Caption: Experimental workflow for comparing cytotoxic effects.

This compound-Induced Apoptosis Signaling Pathway

This compound, similar to its parent compound andrographolide, is believed to induce apoptosis through the modulation of key signaling pathways, including the generation of reactive oxygen species (ROS) and activation of the JNK pathway.[6]

G cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway deoxy This compound ros ROS Generation deoxy->ros jnk JNK Activation ros->jnk bax Bax ↑ jnk->bax bcl2 Bcl-2 ↓ jnk->bcl2 mito Mitochondrial Membrane Potential ↓ bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: this compound-induced apoptosis pathway.

Doxorubicin-Induced Apoptosis Signaling Pathway

Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which collectively trigger both intrinsic and extrinsic apoptosis pathways.[7][8][9][10]

G cluster_mechanisms Mechanisms of Action cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway dox Doxorubicin dna_intercalation DNA Intercalation dox->dna_intercalation top2_inhibition Topoisomerase II Inhibition dox->top2_inhibition ros_gen ROS Generation dox->ros_gen death_receptors Death Receptors ↑ (e.g., Fas) dox->death_receptors dna_damage DNA Damage dna_intercalation->dna_damage top2_inhibition->dna_damage ros_gen->dna_damage mito Mitochondrial Dysfunction ros_gen->mito p53 p53 Activation dna_damage->p53 bax Bax ↑ p53->bax bcl2 Bcl-2 ↓ p53->bcl2 bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 casp8 Caspase-8 Activation death_receptors->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Doxorubicin-induced apoptosis pathways.

References

Bridging the Gap: Experimental Validation of Molecular Docking Predictions for Deoxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on confirming computational predictions with in-vitro data, focusing on the interaction of deoxyandrographolide with its molecular targets.

In the realm of drug discovery, molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of a small molecule to a protein target. However, these in-silico predictions necessitate experimental validation to confirm the interaction and elucidate the true biological activity. This guide provides a comprehensive comparison of molecular docking predictions for the natural compound this compound with available experimental data, offering researchers a clear pathway for validating their own computational findings.

This compound, a derivative of andrographolide, has garnered significant interest for its potential therapeutic properties. Molecular docking studies have identified several potential protein targets for this compound, including Histone Deacetylase 1 (HDAC1), Mouse Double Minute 2 Homolog (MDM2), Cyclin-Dependent Kinase 4 (CDK4), and the Mechanistic Target of Rapamycin (mTOR).[1][2][3] Among these, the interaction with HDAC1 has been experimentally validated, providing a solid case study for the convergence of computational and experimental approaches.

Comparative Analysis of Predicted and Experimental Data

The following table summarizes the predicted targets of this compound and the experimental validation of its binding to HDAC1. For a broader context, binding data for the parent compound, andrographolide, with Human Serum Albumin (HSA) is also included.

CompoundPredicted/Confirmed TargetMethodBinding Affinity (Kd)Association Rate (kon)Dissociation Rate (koff)
This compound HDAC1 (Predicted & Confirmed)Bio-Layer Interferometry (BLI)Micromolar (µM) rangeNot ReportedNot Reported
This compoundMDM2 (Predicted)Molecular Docking---
This compoundCDK4 (Predicted)Molecular Docking---
This compoundmTOR (Predicted)Molecular Docking---
Andrographolide Human Serum Albumin (HSA)Surface Plasmon Resonance (SPR)3.26 x 10⁻⁴ M1.35 x 10³ M⁻¹s⁻¹4.41 x 10⁻¹ s⁻¹

Table 1: Comparison of Molecular Docking Predictions and Experimental Binding Data.

Experimental validation using Bio-Layer Interferometry (BLI) has confirmed that this compound directly binds to HDAC1 with an affinity in the micromolar range.[1][2][3] This finding aligns with the initial predictions from molecular docking studies, underscoring the utility of computational methods in identifying potential drug targets.

Experimental Protocols for Target Validation

The confirmation of a predicted protein-ligand interaction requires robust experimental validation. Bio-Layer Interferometry (BLI) is a label-free technology used to measure biomolecular interactions in real-time.

Bio-Layer Interferometry (BLI) Protocol for this compound and HDAC1 Interaction
  • Immobilization of Ligand: Recombinant human HDAC1 protein is immobilized onto the surface of a biosensor tip. This is typically achieved through covalent coupling chemistries, such as amine coupling, to ensure a stable baseline.

  • Baseline Establishment: The biosensor with the immobilized HDAC1 is dipped into a buffer-containing microplate well to establish a stable baseline signal.

  • Association: The biosensor is then moved to wells containing varying concentrations of this compound. The binding of this compound to the immobilized HDAC1 causes a change in the interference pattern of light reflected from the biosensor tip, which is recorded as an increase in signal over time.

  • Dissociation: After the association phase, the biosensor is moved back to a buffer-only well. The dissociation of this compound from HDAC1 is monitored as a decrease in the signal over time.

  • Data Analysis: The association and dissociation curves are analyzed using a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters, including the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Visualizing the Workflow and Biological Pathways

To better understand the process of validating computational predictions and the biological context of this compound's action, the following diagrams illustrate the key workflows and signaling pathways.

G cluster_computational Computational Phase cluster_experimental Experimental Phase mol_dock Molecular Docking pred_targets Predicted Targets (HDAC1, MDM2, CDK4, mTOR) mol_dock->pred_targets Prediction exp_val Experimental Validation (e.g., BLI, SPR) pred_targets->exp_val Hypothesis for Validation conf_target Confirmed Target (HDAC1) exp_val->conf_target Confirmation downstream Downstream Functional Assays (e.g., Enzyme Activity, Cell-based Assays) conf_target->downstream Further Investigation G deoxy This compound hdac1 HDAC1 deoxy->hdac1 Binds to & Inhibits Degradation ub Ubiquitination hdac1->ub Inhibits h3k4me3 H3K4me3 (Chromatin Activity Marker) hdac1->h3k4me3 Represses chrom_stability Chromosome Stability h3k4me3->chrom_stability Decreases senescence Vascular Senescence chrom_stability->senescence Prevents

References

Unveiling the Genomic Targets of Deoxyandrographolide: A Comparative Guide to Identifying Response Elements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of a therapeutic compound is paramount. Deoxyandrographolide (DA), a derivative of the medicinal plant Andrographis paniculata, has shown promise in various therapeutic areas. A key aspect of elucidating its mechanism is the identification of its response elements – the specific DNA sequences that mediate its effects on gene expression. This guide provides a comparative overview of computational and experimental approaches to identify these crucial genomic targets.

This guide will objectively compare the performance of various methodologies, supported by experimental data, to empower researchers in selecting the most appropriate strategies for their investigations into this compound's genomic interactions.

Comparative Analysis of Methodologies

The identification of this compound response elements can be approached through two main avenues: computational prediction and experimental discovery. Each has its distinct advantages and limitations.

Methodology Principle Strengths Limitations Typical Performance Metrics
Computational (In Silico) Prediction
De novo Motif DiscoveryAlgorithms identify overrepresented sequence patterns in the promoters of genes regulated by this compound.- Fast and cost-effective.- Does not require prior knowledge of transcription factor binding sites.- High false-positive rate.- Predicted motifs may not be biologically functional.- Sensitivity: ~25%- Specificity: ~27%- Performance Coefficient: ~0.17[1]
Phylogenetic FootprintingIdentifies conserved non-coding sequences across species, suggesting functional importance.- Can pinpoint functionally constrained regulatory elements.- Relies on the availability of multiple, well-annotated genome sequences.- May miss species-specific response elements.- Performance is highly dependent on the evolutionary distance of the species being compared.
Experimental (In Vitro/In Vivo) Discovery
Chromatin Immunoprecipitation Sequencing (ChIP-seq)Uses antibodies to isolate DNA fragments bound by a specific transcription factor, followed by high-throughput sequencing.- Genome-wide identification of in vivo protein-DNA interactions.- High resolution and accuracy in identifying binding sites.[2][3]- Requires a specific and high-quality antibody for the transcription factor of interest.- Can be technically demanding and costly.- High degree of similarity to results from ChIP-chip, with >64% of peaks in shared genomic regions.[2]
Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)Identifies open chromatin regions, which are often associated with active regulatory elements.- Does not require a specific antibody.- Provides a global view of accessible chromatin.- Does not directly identify the binding protein.- May not distinguish between different types of regulatory elements.- ATAC-seq signals are positively correlated with gene expression levels.[4]
Experimental Validation
Luciferase Reporter AssayClones a putative response element upstream of a luciferase reporter gene to measure its ability to drive gene expression in response to this compound.- Directly tests the functional activity of a predicted response element.- Highly sensitive and quantitative.[5]- Performed in an artificial context (plasmid-based).- Does not provide genome-wide information.- Can detect small changes in transcription with results in minutes.[5]

Signaling Pathways and a Hypothetical Workflow

This compound is known to modulate several key signaling pathways, which in turn affect the activity of specific transcription factors. Understanding these pathways is crucial for targeting the correct transcription factors in experimental assays.

Deoxyandrographolide_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DA This compound DA_entry Cellular Uptake DA->DA_entry IKK IKK DA_entry->IKK Inhibits JAK JAK DA_entry->JAK Inhibits HDAC1 HDAC1 DA_entry->HDAC1 Binds to p53 p53 DA_entry->p53 Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT3_cyto STAT3 JAK->STAT3_cyto Phosphorylates STAT3_nuc STAT3 STAT3_cyto->STAT3_nuc Translocates DNA DNA HDAC1->DNA Modulates chromatin NFkB_nuc->DNA Binds to κB site STAT3_nuc->DNA Binds to SIE p53->DNA Binds to p53 RE Gene_Expression Altered Gene Expression DNA->Gene_Expression

This compound's multifaceted signaling pathways.

A logical workflow for identifying and validating a this compound response element would integrate both computational and experimental approaches.

Experimental_Workflow cluster_discovery Discovery Phase cluster_integration Data Integration cluster_validation Validation Phase RNAseq 1. RNA-seq: Identify DA-regulated genes Motif_Analysis 2. Computational Analysis: De novo motif discovery in promoters RNAseq->Motif_Analysis Candidate_RE 4. Candidate Response Elements: Overlap computational and ChIP-seq data Motif_Analysis->Candidate_RE ChIPseq 3. ChIP-seq: Identify binding sites of DA-modulated TFs (e.g., NF-κB, STAT3) ChIPseq->Candidate_RE Cloning 5. Cloning: Clone candidate elements into luciferase reporter vector Candidate_RE->Cloning Luciferase_Assay 6. Luciferase Assay: Test for DA-dependent activity Cloning->Luciferase_Assay Validation 7. Validated DA Response Element Luciferase_Assay->Validation

Integrated workflow for DA response element identification.

Detailed Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol outlines the key steps for performing ChIP-seq to identify the genomic binding sites of a transcription factor modulated by this compound.

1. Cell Culture and Treatment:

  • Culture cells to approximately 80-90% confluency.

  • Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.

2. Cross-linking:

  • Add formaldehyde to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

  • Incubate for 10 minutes at room temperature with gentle swirling.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

3. Cell Lysis and Chromatin Fragmentation:

  • Harvest and lyse the cells to isolate the nuclei.

  • Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-600 bp. The efficiency of sonication should be checked on an agarose gel.

4. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-NF-κB p65) overnight at 4°C with rotation.

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

5. Washing and Elution:

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

  • Elute the chromatin complexes from the beads.

6. Reverse Cross-linking and DNA Purification:

  • Reverse the formaldehyde cross-links by incubating at 65°C overnight.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

7. Library Preparation and Sequencing:

  • Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Perform PCR amplification of the library.

  • Sequence the library on a high-throughput sequencing platform.

8. Data Analysis:

  • Align the sequencing reads to a reference genome.

  • Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment of reads in the ChIP sample compared to an input control.

  • Perform motif analysis on the identified peak regions to discover the consensus binding sequence.

Luciferase Reporter Assay

This protocol describes how to validate the functionality of a putative this compound response element.

1. Plasmid Construction:

  • Synthesize DNA oligonucleotides corresponding to the putative response element and a mutated control sequence.

  • Anneal the complementary oligonucleotides to create double-stranded DNA fragments.

  • Clone the fragments into a luciferase reporter vector (e.g., pGL4) upstream of a minimal promoter.

2. Cell Transfection:

  • Seed cells in a multi-well plate.

  • Co-transfect the cells with the luciferase reporter construct and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

3. Cell Treatment:

  • After 24-48 hours, treat the transfected cells with this compound or vehicle control.

4. Cell Lysis and Luciferase Assay:

  • After the desired treatment time, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Transfer the cell lysate to a luminometer plate.

  • Measure the firefly luciferase activity using a luciferase assay reagent.

  • Measure the Renilla luciferase activity using a stop and glow reagent.

5. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold change in luciferase activity in the this compound-treated samples compared to the vehicle-treated controls.

  • A significant increase or decrease in luciferase activity for the wild-type response element construct, but not the mutated control, validates the functionality of the response element.

Logical Integration of Methodologies

The most robust approach to identifying and characterizing this compound response elements involves a logical integration of computational and experimental methods.

Logical_Relationship cluster_hypothesis Hypothesis Generation cluster_discovery Genome-wide Discovery cluster_validation Functional Validation cluster_confirmation Confirmation Computational Computational Prediction (e.g., Motif Discovery) Experimental_Discovery Experimental Discovery (e.g., ChIP-seq) Computational->Experimental_Discovery Experimental_Validation Experimental Validation (e.g., Luciferase Assay) Computational->Experimental_Validation Provides candidate elements Experimental_Discovery->Computational Experimental_Discovery->Experimental_Validation Provides candidate elements Confirmed_RE Confirmed this compound Response Element Experimental_Validation->Confirmed_RE

Interplay of methods for response element identification.

Conclusion

The identification of this compound response elements is a critical step in understanding its therapeutic potential. A multi-pronged approach that combines the strengths of computational prediction, genome-wide experimental discovery, and functional validation is the most effective strategy. By leveraging these powerful techniques, researchers can precisely define the genomic targets of this compound, paving the way for more targeted drug development and a deeper understanding of its biological activities.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Deoxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the responsible management of investigational compounds like Deoxyandrographolide is a cornerstone of laboratory safety and environmental stewardship. Adherence to precise disposal protocols is not merely a regulatory requirement but a critical practice to protect personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound.

Core Safety and Handling Precautions

Given the classifications in some safety data sheets indicating acute oral toxicity and high aquatic toxicity, this compound must be handled as a hazardous chemical.[1] Standard laboratory safety protocols are essential to minimize exposure and prevent environmental contamination.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or chemical safety goggles.[1][2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1]

  • Body Protection: A lab coat is required to protect skin and clothing.[1]

  • Respiratory Protection: When handling the powder form outside of a ventilated enclosure, a dust mask or respirator is recommended to prevent inhalation.

All handling operations, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation and dust formation.[2][3]

Chemical Profile and Disposal Overview

While specific quantitative disposal limits are not defined, the physical and chemical properties of this compound necessitate its classification as hazardous waste.

PropertyDataCitation
CAS Number 79233-15-1[2]
Appearance White crystalline powder[4]
Primary Hazard Some safety data sheets indicate acute oral toxicity.[1]
Environmental Hazard Potential for high aquatic toxicity.[1] Discharge into the environment must be avoided.[2]
Recommended Disposal Treat as hazardous chemical waste via a licensed disposal service.[1]

Step-by-Step Disposal Protocol

The standard and recommended method for the disposal of this compound is to manage it as hazardous chemical waste.[1] This approach ensures compliance with safety regulations and protects both laboratory personnel and the environment.

Step 1: Waste Segregation and Collection

  • Designate a Container: Use a specific, clearly labeled, and leak-proof waste container for all this compound waste.[1][5]

  • Separate Waste Streams: Keep solid forms of this compound waste separate from liquid waste solutions.[1] Do not mix with other waste streams unless explicitly permitted by your institution's guidelines.[6][7]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent paper, or pipette tips, must also be placed in the designated hazardous waste container.[1][5]

Step 2: Proper Labeling

  • Identify Contents: Clearly label the waste container with the full chemical name, "this compound," and the words "Hazardous Waste".[1][5] Chemical abbreviations are not acceptable.[5]

  • List Components: If the waste is a solution, list all constituents, including solvents and their approximate concentrations.

  • Use Official Labels: Utilize the official hazardous waste labels provided by your institution's Environmental Health and Safety (EHS) department.[3]

Step 3: Safe Storage

  • Secure Location: Store the sealed waste container in a designated, secure area away from incompatible materials.[8][9] Do not store waste containers in public hallways.[7]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.[5]

  • Lid Policy: Keep the container tightly sealed at all times, except when adding waste.[1][5]

Step 4: Arranging for Professional Disposal

  • Contact EHS: When the container is ready for removal, contact your institution's EHS department or a licensed hazardous waste disposal service to schedule a pickup.[5][8]

  • Manifesting: For off-site transport, a hazardous waste manifest is required to track the waste from its point of generation to its final disposal facility.[10]

  • Regulatory Compliance: Professional disposal services ensure that the waste is managed responsibly and in full compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11]

Step 5: Empty Container Management

  • Hazardous Treatment: Empty containers that once held this compound should initially be managed as hazardous waste.[1]

  • Decontamination: To render an empty container non-hazardous, it must be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[5]

  • Rinsate Disposal: The solvent rinsate must be collected and disposed of as hazardous chemical waste.[5] After this procedure, the container can typically be disposed of in the regular trash after the label has been defaced.[5][12]

Experimental Protocols for Disposal

Currently, there are no specific experimental protocols cited for the chemical neutralization or deactivation of this compound for disposal.[1] The universally recommended procedure is collection and disposal via a licensed hazardous waste management service.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Step 1: Preparation & Collection cluster_label Step 2: Labeling & Storage cluster_disposal Step 3: Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated PPE) B Select a Compatible, Leak-Proof Container A->B C Segregate Solid and Liquid Waste B->C D Affix 'Hazardous Waste' Label C->D E Clearly Write 'this compound' and List All Constituents D->E F Store in a Secure, Designated Area with Secondary Containment E->F G Container is Full or Project is Complete F->G H Contact Institutional EHS or Licensed Waste Contractor G->H I Schedule Professional Pickup (Manifest Required) H->I J Waste Transported to a Permitted TSDF* I->J K *Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling Deoxyandrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety, operational, and disposal information for Deoxyandrographolide, ensuring the well-being of laboratory personnel and compliance with standard safety protocols. While this compound is not classified as a hazardous substance, a cautious approach is recommended due to the limited availability of comprehensive toxicity data.[1]

Personal Protective Equipment (PPE)

Adherence to standard laboratory personal protective equipment protocols is crucial when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GlassesShould be equipped with side shields to protect against splashes and dust particles.[2][3]
GogglesRecommended when there is a higher risk of splashes.[2][3]
Skin Protection Laboratory CoatA standard lab coat is required to protect skin and clothing.[1][2][3]
GlovesChemical-resistant gloves are mandatory.[1][2][3][4] Nitrile gloves are a common and appropriate choice for handling this type of compound.[3] Gloves must be inspected before use and disposed of properly after handling the compound.[4]
Respiratory Protection Dust Mask/RespiratorNot typically required for handling small quantities in a well-ventilated area.[4] However, a dust mask or respirator is recommended when handling the powder outside of a ventilated enclosure or when there is a risk of generating dust to prevent inhalation of fine particles.[2][3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling this compound, ensure that the designated workspace, preferably a chemical fume hood, is clean and uncluttered.[2] Confirm that all necessary PPE is readily available and in good condition.

  • Donning PPE : Put on a lab coat, followed by safety glasses or goggles. Finally, don chemical-resistant gloves, ensuring they fit properly and have no visible defects.

  • Handling the Compound :

    • For weighing and transferring the solid compound, perform these actions within a chemical fume hood to minimize the risk of inhalation.[2]

    • Avoid creating dust during handling.[2][4]

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.[2]

  • Post-Handling : After handling is complete, wash hands thoroughly with soap and water, even after wearing gloves.[4] Clean the work area and any equipment used according to standard laboratory procedures.

  • Doffing PPE : Remove PPE in the reverse order it was put on. First, remove gloves using the proper technique to avoid skin contact with any potential contaminants.[4] Then, remove the lab coat, followed by eye protection.

Disposal Plan

The recommended method for the disposal of this compound is to treat it as non-hazardous chemical waste, in accordance with all local, institutional, and national regulations.[1][2][3]

Waste TypeDisposal Procedure
Solid this compound Collect in a designated, clearly labeled waste container.[1][2] The label should include the full chemical name: "this compound".[1]
Solutions of this compound Collect in a container made of a material compatible with the solvent used.[1] The label should include the chemical name and any solvents with their approximate concentrations.[3]
Contaminated PPE (Gloves, etc.) Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[4] These should be collected in a designated solid waste container.
Empty Containers Do not reuse empty containers. They should be disposed of as chemical waste.

Important Disposal Considerations :

  • Do not dispose of this compound or its solutions down the drain or in regular trash.[1][2]

  • Store sealed waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.[1][3]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[2]

Visual Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure assess_risk Assess Task and Potential for Exposure (e.g., dust, splash) eye_protection Eye Protection: Safety Glasses with Side Shields assess_risk->eye_protection skin_protection Skin Protection: Lab Coat & Chemical-Resistant Gloves assess_risk->skin_protection respiratory_protection Respiratory Protection: Required if Dust is Generated assess_risk->respiratory_protection High Dust Potential no_respirator Respiratory Protection: Not Required (well-ventilated area, no dust) assess_risk->no_respirator Low/No Dust Potential goggles Goggles (for splash risk) eye_protection->goggles If splash risk don_ppe Don PPE: 1. Lab Coat 2. Eye Protection 3. Gloves handle_compound Handle this compound don_ppe->handle_compound doff_ppe Doff PPE: 1. Gloves 2. Lab Coat 3. Eye Protection handle_compound->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Logical workflow for selecting and using PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.